4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol
Description
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Properties
IUPAC Name |
4-methyl-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S2/c1-11-7(9-10-8(11)12)4-6-2-3-13-5-6/h2-3,5H,4H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRQBMPAPNONKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CC2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372052 | |
| Record name | 4-Methyl-5-[(thiophen-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262610-50-4 | |
| Record name | 4-Methyl-5-[(thiophen-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The document details a robust, two-step synthetic pathway, commencing with the formation of a thiosemicarbazide intermediate followed by its alkaline-mediated cyclization. A thorough discussion of the rationale behind the chosen synthetic strategy is provided, emphasizing the principles of nucleophilic addition and intramolecular cyclization. Furthermore, this guide outlines a suite of analytical techniques for the unequivocal structural elucidation and purity assessment of the target compound. Detailed experimental protocols are supplemented with expected analytical data, including FT-IR, NMR, and mass spectrometry, to serve as a practical reference for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] These five-membered heterocycles, containing three nitrogen atoms, are key pharmacophores that can engage with various biological targets through hydrogen bonding, dipole-dipole interactions, and by providing a rigid framework for the presentation of diverse substituents.[2] The incorporation of a thiol group at the 3-position and further substitution on the triazole ring can give rise to compounds with potent antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3]
The target molecule, this compound, combines the established pharmacological relevance of the 1,2,4-triazole-3-thiol core with a 3-thienylmethyl substituent. The thiophene moiety is another important heterocycle in drug design, often used as a bioisostere for a phenyl ring, which can influence the compound's pharmacokinetic and pharmacodynamic profile. This guide aims to provide a detailed and practical framework for the synthesis and rigorous characterization of this promising compound, empowering researchers to explore its potential applications.
Synthetic Strategy and Experimental Protocol
The synthesis of this compound is most effectively achieved through a two-step process. This strategy hinges on the initial formation of a substituted thiosemicarbazide, which then undergoes an intramolecular cyclization to yield the desired triazole ring. This approach is widely adopted for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols due to its reliability and the ready availability of starting materials.[4][5]
Rationale for the Synthetic Pathway
The chosen synthetic route leverages fundamental principles of organic chemistry. The first step involves the nucleophilic addition of a hydrazide to an isothiocyanate. The lone pair of electrons on the terminal nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the thiosemicarbazide backbone. The subsequent cyclization is typically promoted by a base, which deprotonates one of the nitrogen atoms, initiating an intramolecular nucleophilic attack on the thiocarbonyl carbon. This is followed by the elimination of a water molecule to afford the stable aromatic triazole ring. The choice of an alkaline medium for cyclization favors the formation of the 1,2,4-triazole over the isomeric 1,3,4-thiadiazole, which is often observed under acidic conditions.[6]
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Methyl-1-(2-(thiophen-3-yl)acetyl)thiosemicarbazide
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-thiopheneacetic acid hydrazide (1.56 g, 10 mmol) in absolute ethanol (50 mL).[7][]
-
Reaction Initiation: To the stirred solution, add methyl isothiocyanate (0.73 g, 10 mmol) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: After completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the title compound as a white solid.
Step 2: Synthesis of this compound
-
Reaction Setup: Suspend the 4-methyl-1-(2-(thiophen-3-yl)acetyl)thiosemicarbazide (2.29 g, 10 mmol) obtained from the previous step in an 8% aqueous solution of sodium hydroxide (40 mL).
-
Cyclization: Heat the mixture to reflux with constant stirring for 4-6 hours until a clear solution is obtained.
-
Purification and Isolation: Cool the reaction mixture in an ice bath and acidify to a pH of 5-6 with dilute hydrochloric acid. The resulting precipitate is filtered, washed thoroughly with cold water, and recrystallized from ethanol to afford pure this compound.
Comprehensive Characterization
The structural integrity and purity of the synthesized compound must be confirmed through a combination of spectroscopic and analytical methods. The following section outlines the key characterization techniques and the expected results.
Visualization of the Characterization Workflow
Caption: Workflow for the comprehensive characterization of the synthesized compound.
Analytical Techniques and Expected Data
| Technique | Purpose | Expected Observations |
| Thin-Layer Chromatography (TLC) | To monitor reaction progress and assess purity. | A single spot with a consistent Rf value in an appropriate solvent system (e.g., ethyl acetate/hexane). |
| Melting Point | To determine the purity and identity of the compound. | A sharp and specific melting point range. |
| FT-IR Spectroscopy | To identify the functional groups present. | Characteristic absorption bands: N-H stretching (around 3100-3300 cm⁻¹), C-H stretching (aromatic and aliphatic), C=N stretching (around 1600 cm⁻¹), and C=S stretching (around 1200-1300 cm⁻¹).[9] The presence of a weak S-H stretch around 2550 cm⁻¹ may indicate the thiol tautomer.[5] |
| ¹H NMR Spectroscopy | To elucidate the proton environment in the molecule. | Expected signals: a singlet for the N-H proton (highly deshielded, >13 ppm), signals for the thienyl protons, a singlet for the methylene protons, and a singlet for the N-methyl protons.[10][11] |
| ¹³C NMR Spectroscopy | To determine the carbon framework. | Expected signals: a signal for the C=S carbon (around 165-175 ppm), signals for the triazole ring carbons, signals for the thienyl carbons, a signal for the methylene carbon, and a signal for the N-methyl carbon.[9] |
| Mass Spectrometry (MS) | To confirm the molecular weight. | The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the compound (C₈H₉N₃S₂). |
Safety and Handling
Standard laboratory safety precautions should be observed when handling all chemicals. Methyl isothiocyanate is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
This technical guide has detailed a reliable and well-rationalized synthetic route for the preparation of this compound. The described protocol, coupled with the comprehensive characterization workflow, provides researchers with the necessary tools to synthesize and validate this compound of interest. The established biological significance of the 1,2,4-triazole-3-thiol scaffold suggests that the title compound is a valuable candidate for further investigation in drug discovery programs.
References
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Mroczek, T., Plech, T., & Wujec, M. (2017). Novel concept of discrimination of 1,2,4-triazole-3-thione and 3-thiol tautomers. Journal of Chromatographic Science, 55(2), 117–129. [Link]
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Shneine, J. K., & Alaraji, Y. H. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(6), 2319–7064. [Link]
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Agrawal, R., et al. (2012). Synthesis and biological activity of 5-substituted-2,4-dihydro-1,2,4-triazole-3-thiones and their derivatives. Molecules, 17(7), 8514-8537. [Link]
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ResearchGate. (n.d.). Mass fragmentation pattern of the triazole-thiol ligand. [Link]
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International Journal of Green Pharmacy. (2019). Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. [Link]
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Kumar, K., & Goyal, R. (2017). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 25(15), 3845-3866. [Link]
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International Journal of Research in Pharmaceutical and Chemical Sciences. (2013). Synthesis, Characterization and Evaluation of Biological Activity of Some Heterocyclic Compounds Containing 1,2,4- Triazole Ring. [Link]
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SpectraBase. (n.d.). 4-Methyl-4H-1,2,4-triazole-3-thiol. [Link]
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ResearchGate. (n.d.). Mass spectra of 4-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)butanenitrile (2.3). [Link]
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The Royal Society of Chemistry. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]
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TSI Journals. (2006). Organic CHEMISTRY. [Link]
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A1 CHeM. (n.d.). Thiophene-3-acetic acid hydrazide. [Link]
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European Patent Office. (n.d.). Improved synthesis of 4-methyl-3-thiosemicarbazide. [Link]
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Semantic Scholar. (2021). Molbank. [Link]
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ResearchGate. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. [Link]
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MDPI. (2019). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. [Link]
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Wikipedia. (n.d.). Thiophene-3-acetic acid. [Link]
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An In-depth Technical Guide on the Physicochemical Properties of 5-Benzyl-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol
Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties. The incorporation of a thiol group at the 3-position and further substitution at the N-4 and C-5 positions of the triazole ring can significantly modulate the biological efficacy and physicochemical characteristics of these molecules. This guide provides a comprehensive technical overview of a specific derivative, 5-Benzyl-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol , a compound of interest for its potential applications in drug discovery and development. Our focus will be on its synthesis, structural elucidation, and a detailed examination of its physicochemical properties, providing researchers and drug development professionals with a foundational understanding of this molecule.
Molecular Structure and Synthesis
The chemical structure of 5-Benzyl-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol is characterized by a central 1,2,4-triazole ring, substituted with a benzyl group at the 5-position, a p-tolyl group at the 4-position, and a thiol group at the 3-position. This specific arrangement of aromatic and heterocyclic moieties, along with the reactive thiol group, dictates its chemical behavior and biological interactions.
Caption: Chemical structure of 5-Benzyl-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol.
The synthesis of this class of compounds is typically achieved through the cyclization of a corresponding thiosemicarbazide precursor in an alkaline medium, a well-established method for the formation of 1,2,4-triazole rings.[1]
Caption: Generalized synthesis pathway for 5-Benzyl-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol.
Physicochemical Properties
A summary of the known physicochemical properties of 5-Benzyl-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₅N₃S | [1] |
| Molecular Weight | 281.38 g/mol | Calculated |
| Melting Point | 182-183 °C | [1] |
| Appearance | Not explicitly stated, likely a solid | [1] |
| Solubility | Not explicitly stated. Likely soluble in organic solvents like DMSO and DMF for NMR. | [1] |
Structural Elucidation
The confirmation of the chemical structure of 5-Benzyl-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol relies on spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. For 5-Benzyl-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol, the key characteristic absorption bands are:
-
N-H Stretching: Bands observed at 3358 and 3290 cm⁻¹ are indicative of the N-H stretching vibrations within the triazole ring, suggesting the presence of the thiol tautomer in the solid state.[1]
-
S-H Stretching: A weak absorption band around 2550 cm⁻¹ is characteristic of the S-H stretching of the thiol group.[1]
-
C=N Stretching: An absorption at 1605 cm⁻¹ corresponds to the C=N stretching vibration within the triazole ring.[1]
-
N-C=S Amide Bands: A series of bands at 1538, 1262, 1050, and 950 cm⁻¹ are attributed to the N-C=S amide I, II, III, and IV bands, respectively.[1]
¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
The ¹H-NMR spectrum provides detailed information about the chemical environment of the protons in the molecule. For 5-Benzyl-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol, the following signals are observed:
-
SH Proton: A singlet at approximately 12.91 ppm is assigned to the thiol proton. The downfield shift is characteristic of a proton attached to a sulfur atom in such a heterocyclic system.[1]
-
Aromatic Protons: A multiplet in the range of 6.97-7.29 ppm corresponds to the 9 aromatic protons of the benzyl and p-tolyl groups.[1]
-
CH₂ Protons: A singlet at 3.81 ppm is attributed to the two methylene protons of the benzyl group.[1]
-
CH₃ Protons: A singlet at 2.42 ppm is assigned to the three protons of the methyl group on the p-tolyl ring.[1]
Experimental Protocols
The following section outlines the detailed experimental procedures for the synthesis and characterization of 5-Benzyl-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol.
Synthesis of 5-Benzyl-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol
This protocol is adapted from the general procedure for the synthesis of related compounds.[1]
Step 1: Synthesis of 1-Phenylacetyl-4-(p-tolyl)thiosemicarbazide
-
Dissolve phenylacetic acid hydrazide (0.01 mol) in absolute ethanol.
-
Add p-tolyl isothiocyanate (0.01 mol) to the solution.
-
Reflux the reaction mixture for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried.
Step 2: Cyclization to 5-Benzyl-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol
-
Suspend the 1-phenylacetyl-4-(p-tolyl)thiosemicarbazide (0.01 mol) in an aqueous solution of sodium hydroxide (2N).
-
Reflux the mixture for 4-5 hours.
-
Cool the reaction mixture to room temperature.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.
Physicochemical Characterization Workflow
The following diagram illustrates a standard workflow for the comprehensive physicochemical characterization of a synthesized compound like 5-Benzyl-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol.
Sources
4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol CAS number 262610-50-4
An In-Depth Technical Guide to 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol (CAS: 262610-50-4)
Executive Summary
This document provides a comprehensive technical overview of this compound, a heterocyclic compound belonging to a class of molecules renowned for their broad pharmacological potential. While specific experimental data for this exact molecule is limited in public literature, this guide synthesizes information from analogous structures and the well-documented chemistry of the 1,2,4-triazole-3-thiol scaffold. We will explore its structural features, propose a robust synthesis pathway based on established methodologies, detail expected characterization data, and discuss its significant potential in drug discovery, particularly in oncology, infectious diseases, and inflammatory conditions. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic promise of novel triazole derivatives.
The 1,2,4-Triazole-3-Thiol Scaffold: A Cornerstone in Medicinal Chemistry
The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms that serves as a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have led to its incorporation into numerous clinically successful drugs.[3] When substituted with a thiol group at the C3 position, the resulting 1,2,4-triazole-3-thiol core exhibits an expanded range of biological activities. This is largely due to the presence of the sulfur atom and the molecule's ability to exist in thiol-thione tautomeric forms, which can be critical for receptor binding and biological function.
The sulfur-containing triazole moiety is a key pharmacophore in compounds demonstrating antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties, among others.[4] The nitrogen and sulfur atoms act as excellent coordination sites for metal ions in enzymes and offer multiple points for interaction with biological targets.[3][5] this compound (CAS 262610-50-4) combines this potent core with a thienylmethyl substituent—a bioisostere of a benzyl group—which can modulate lipophilicity and metabolic profile, making it a compound of significant interest for therapeutic development.
Physicochemical and Structural Properties
The fundamental properties and structure of the title compound are foundational to understanding its potential behavior in both chemical and biological systems.
Table 1: Core Compound Identifiers
| Property | Value | Source |
| CAS Number | 262610-50-4 | [6][7] |
| Molecular Formula | C₈H₉N₃S₂ | [8] |
| Molecular Weight | 211.31 g/mol | [8] |
| Canonical SMILES | CN1C(=S)N=C(N1)CC2=CSC=C2 | N/A |
| InChI Key | VNHTUWVJDPAIDD-UHFFFAOYSA-N | [8] |
Chemical Structure
The molecule consists of a central 4H-1,2,4-triazole ring, substituted at the N4 position with a methyl group, at the C5 position with a thiophen-3-ylmethyl group, and at the C3 position with a thiol group.
Caption: Structure of this compound.
Thiol-Thione Tautomerism
A critical feature of 3-mercapto-1,2,4-triazoles is their existence as an equilibrium mixture of thiol and thione tautomers. In the solid state and neutral solutions, the thione form typically predominates. This equilibrium is crucial as one tautomer may exhibit significantly higher biological activity than the other by presenting a different set of hydrogen bond donors and acceptors to a biological target.
Caption: Thiol-Thione tautomerism equilibrium in the triazole core.
Synthesis and Characterization
While a specific synthesis for this compound is not detailed in the searched literature, a reliable pathway can be constructed based on well-established methods for analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[9][10][11]
Proposed Synthesis Pathway
The synthesis is logically approached via the formation and subsequent cyclization of a thiosemicarbazide intermediate. This two-step process is efficient and widely used for this class of heterocycles.[10][11][12]
-
Step 1: Thiosemicarbazide Formation. 3-Thienylacetic acid is first converted to its corresponding hydrazide. This hydrazide is then reacted with methyl isothiocyanate to yield 1-(2-(thiophen-3-yl)acetyl)-4-methylthiosemicarbazide. The isothiocyanate provides the carbon and sulfur atoms for the eventual C3-thiol group and the nitrogen for the N4 position.
-
Step 2: Cyclization. The thiosemicarbazide intermediate is cyclized under basic conditions (e.g., aqueous sodium hydroxide). The base catalyzes an intramolecular condensation reaction, leading to the elimination of water and the formation of the stable 1,2,4-triazole ring.
Caption: Proposed two-step synthesis workflow for the title compound.
Detailed Experimental Protocol
This protocol is a representative methodology based on similar syntheses.[9][10]
Step 1: Synthesis of 1-(2-(thiophen-3-yl)acetyl)-4-methylthiosemicarbazide (Intermediate C)
-
In a 250 mL round-bottom flask, dissolve 3-thienylacetic acid hydrazide (10 mmol, 1 eq.) in 100 mL of absolute ethanol.
-
Add methyl isothiocyanate (11 mmol, 1.1 eq.) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours, with magnetic stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath.
-
The resulting solid precipitate is collected by vacuum filtration, washed with cold ethanol (2 x 20 mL), and dried under vacuum to yield the thiosemicarbazide intermediate.
Step 2: Synthesis of this compound (Product D)
-
To a 250 mL round-bottom flask, add the dried thiosemicarbazide intermediate (8 mmol, 1 eq.) and an 8% aqueous solution of sodium hydroxide (80 mL).
-
Heat the mixture to reflux with stirring for 6-8 hours. The solution should become homogeneous.
-
After cooling to room temperature, filter the solution to remove any minor impurities.
-
Place the filtrate in an ice bath and carefully acidify to pH 5-6 with concentrated hydrochloric acid or glacial acetic acid.
-
The white or off-white precipitate that forms is the desired product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold distilled water until the washings are neutral, and dry in a desiccator over CaCl₂.
-
Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.
Characterization Methodology
To ensure the identity and purity of the synthesized compound, a standard suite of analytical techniques is required.
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure by identifying the chemical environment of all proton and carbon atoms.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H (from tautomer), C=N, and C=S (from thione tautomer).
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Elemental Analysis: To determine the percentage composition of C, H, N, and S, confirming the empirical formula.
Table 2: Predicted Spectroscopic Data for Characterization
| Technique | Expected Signals | Rationale |
| ¹H NMR (DMSO-d₆) | δ ~13.0-14.0 (s, 1H, SH/NH) δ ~7.0-7.5 (m, 3H, Thienyl-H) δ ~3.9-4.1 (s, 2H, CH₂) δ ~3.4-3.6 (s, 3H, N-CH₃) | The acidic thiol/amide proton appears far downfield.[9][13] Aromatic protons of the thiophene ring appear in the typical aromatic region. The methylene bridge and N-methyl protons appear as singlets in the aliphatic region.[14] |
| ¹³C NMR (DMSO-d₆) | δ ~165 (C=S) δ ~145-150 (Triazole C5) δ ~120-135 (Thienyl C) δ ~30-35 (N-CH₃) δ ~25-30 (CH₂) | The thione carbon is significantly deshielded. Other sp² carbons of the triazole and thiophene rings appear in the expected aromatic/heteroaromatic region. The aliphatic carbons of the methyl and methylene groups appear upfield. |
| IR (KBr, cm⁻¹) | ~3100-3200 (N-H stretch) ~2900-3000 (C-H stretch) ~2550-2600 (S-H stretch, weak) ~1600-1620 (C=N stretch) ~1250-1300 (C=S stretch) | The N-H and S-H stretches indicate the presence of the tautomeric forms.[9][13] The C=N stretch is characteristic of the triazole ring, and the C=S stretch confirms the presence of the thione tautomer. |
Potential Biological Activities and Therapeutic Applications
The true value of this compound lies in the extensive biological activities demonstrated by its structural class.[15]
-
Anticancer Activity: The 1,2,4-triazole-3-thione scaffold is a crucial component of compounds with potent anticancer activity.[3] These molecules can interact with a variety of biomolecular targets, including enzymes, receptors, and DNA, to induce apoptosis or inhibit cell proliferation.[3] The polar nature of the triazole ring can enhance solubility and improve the overall pharmacological profile of a drug candidate.[3]
-
Antimicrobial and Antifungal Activity: Numerous derivatives of 1,2,4-triazole-3-thiol have been synthesized and shown to possess significant activity against a broad spectrum of bacteria and fungi.[12][16][17][18] The mechanism often involves the inhibition of essential microbial enzymes. The combination of two or more heterocyclic systems, such as the triazole and thiophene rings in this molecule, can lead to enhanced efficacy.[16]
-
Antioxidant Activity: Compounds containing the triazole-thiosemicarbazide backbone have demonstrated good antioxidant properties.[16] Derivatives of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol have shown potent antiradical activity in DPPH assays, suggesting a role in mitigating oxidative stress.[19]
-
Other CNS and Inflammatory Activities: The broader class of 1,2,4-triazoles is known for a wide range of pharmacological effects, including anti-inflammatory, analgesic, and anticonvulsant activities.[4] Further screening of the title compound against these targets is highly warranted.
Future Research Directions and Conclusion
This compound stands as a promising, yet underexplored, candidate for drug discovery. Its structure firmly places it within a class of compounds with proven and diverse biological activities.
The logical next steps for advancing this molecule are:
-
Chemical Synthesis and Verification: Execution of the proposed synthesis protocol followed by rigorous purification and complete spectroscopic characterization to confirm its identity and purity against the predicted data.
-
In Vitro Biological Screening: A broad-based screening campaign to assess its activity against a panel of cancer cell lines, bacterial and fungal strains, and key enzymes related to inflammation and oxidative stress.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of analogues by modifying the substituents at the N4 and C5 positions to optimize potency and selectivity for any identified biological activities.
-
In Silico Modeling: Docking studies against known biological targets of triazole compounds to predict potential mechanisms of action and guide SAR studies.
References
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Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (n.d.). MDPI. Retrieved from [Link]
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Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024). Iraqi Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry. Retrieved from [Link]
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Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. (2024). Iraqi Academic Scientific Journals. Retrieved from [Link]
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4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
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Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
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Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021). * Zaporozhye Medical Journal*. Retrieved from [Link]
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Synthesis and evaluation of 4-amino-5-phenyl-4H-[3][6][16]-triazole-3-thiol derivatives as antimicrobial agents. (n.d.). Semantic Scholar. Retrieved from [Link]
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Retrieved from [Link]
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025). National Institutes of Health (NIH). Retrieved from [Link]
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). KTU AVES. Retrieved from [Link]
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Elucidating the Solid-State Architecture: A Guide to the Crystal Structure Analysis of 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol
An In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals Senior Application Scientist: Gemini
Foreword: The Imperative of Structural Clarity in Drug Discovery
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The functionalization of this privileged heterocycle, as in the case of 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol, creates molecules with specific three-dimensional geometries and electronic properties that dictate their interaction with biological targets. Understanding this three-dimensional reality is not merely an academic exercise; it is fundamental to rational drug design.
Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the atomic arrangement within a crystalline solid.[4] It provides precise data on bond lengths, bond angles, molecular conformation, and the intricate network of intermolecular interactions that govern crystal packing. This guide offers a comprehensive walkthrough of the entire process, from synthesis and crystallization to advanced structural interpretation, using this compound as a central case study. Our focus extends beyond a simple recitation of steps to explain the causality behind each experimental choice, empowering researchers to apply these principles to their own investigations.
Synthesis and Preparation of Analysis-Grade Single Crystals
The journey to a crystal structure begins with the synthesis of a high-purity compound, followed by the meticulous process of crystallization. Impurities are the bane of crystal growth, as they can inhibit nucleation or become incorporated into the lattice, leading to disorder and poor diffraction quality.
Proposed Synthetic Pathway
The target compound can be synthesized via a well-established route involving the base-catalyzed intramolecular cyclization of a thiosemicarbazide precursor. This method is widely employed for its reliability and good yields.[1][5]
Experimental Protocol: Synthesis
-
Step A: Synthesis of N-methyl-2-(thiophen-3-yl)acetohydrazide:
-
React thiophene-3-acetic acid with thionyl chloride to form the acyl chloride.
-
Slowly add the crude acyl chloride to a solution of methylhydrazine in an appropriate solvent (e.g., dichloromethane) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the hydrazide.
-
-
Step B: Synthesis of 2-(2-(thiophen-3-ylmethyl)acetyl)-N-methylhydrazine-1-carbothioamide:
-
Dissolve the hydrazide from Step A in ethanol.
-
Add an equimolar amount of methyl isothiocyanate to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated thiosemicarbazide product by filtration.
-
-
Step C: Cyclization to this compound:
-
Suspend the thiosemicarbazide from Step B in an aqueous solution of sodium hydroxide (e.g., 8% w/v).
-
Reflux the mixture for 6-8 hours until the reaction is complete (monitored by TLC).[6]
-
Cool the reaction mixture in an ice bath and carefully acidify with a dilute acid (e.g., hydrochloric acid) to a pH of ~5-6.
-
Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent such as ethanol to achieve high purity (>99%).
-
The Art and Science of Crystallization
Obtaining a single crystal suitable for X-ray diffraction—typically larger than 0.1 mm in all dimensions with no significant defects—is often the most challenging step.[4] The choice of solvent and technique is critical and is guided by the compound's solubility profile.[7]
Causality in Method Selection: The goal is to allow molecules to transition from the disordered solution phase to a highly ordered crystalline lattice slowly and methodically. Rapid precipitation traps solvent and creates defects. Therefore, a solvent in which the compound is only moderately soluble is often ideal.[8]
Experimental Protocol: Single Crystal Growth
-
Method 1: Slow Evaporation (Most Common)
-
Prepare a nearly saturated solution of the purified compound in a suitable solvent (e.g., ethanol, acetonitrile, or an ethyl acetate/hexane mixture).
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes dust and other microscopic particles that could act as unwanted nucleation sites.[8]
-
Cover the vial with a cap containing a few pinholes or with paraffin film pierced by a needle. This restricts the rate of evaporation.
-
Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.
-
-
Method 2: Vapor Diffusion (Highly Successful)
-
Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is highly soluble (e.g., chloroform or THF). Place this solution in a small, open inner vial.[9]
-
Place the inner vial inside a larger, sealable outer vial (the "chamber").
-
Add a larger volume of a volatile "anti-solvent" in which the compound is insoluble (e.g., hexane or pentane) to the outer vial, ensuring the level is below the top of the inner vial.[9]
-
Seal the chamber. The anti-solvent will slowly diffuse as a vapor into the solvent, reducing the compound's solubility and promoting slow crystal growth.
-
Single-Crystal X-ray Diffraction: The Definitive Analysis
Once a suitable crystal is obtained, it is subjected to an intense beam of X-rays. The resulting diffraction pattern contains the information required to map the electron density within the crystal and, consequently, determine the atomic positions.
The SC-XRD Workflow
The process from crystal to final structure follows a well-defined, multi-stage workflow.
Caption: The workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Data Collection and Structure Solution
-
Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of liquid nitrogen (typically 100 K). The low temperature minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern.
-
Data Collection: The mounted crystal is placed in a diffractometer. Monochromatic X-rays (commonly Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) are directed at the crystal. The crystal is rotated, and a series of diffraction images are collected by a detector.
-
Data Integration and Reduction: The collected images are processed to determine the position and intensity of each diffraction spot. These data are integrated, scaled, and corrected for experimental factors (e.g., Lorentz and polarization effects) to produce a reflection file (HKL file).
-
Structure Solution: Using the reflection data, an initial electron density map is calculated. For small molecules, "direct methods" are typically used to phase the reflections and reveal the positions of most non-hydrogen atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. In this iterative process, atomic positions, and thermal displacement parameters are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed pattern. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final structure is validated using software like PLATON or CheckCIF to ensure it is chemically sensible and meets established crystallographic standards. The final data are deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), and a Crystallographic Information File (CIF) is generated.
Structural Interpretation: From Data to Insight
The refined crystal structure provides a wealth of information. The primary points of analysis for this compound would focus on its molecular geometry, tautomeric form, and the supramolecular assembly driven by intermolecular forces.
Molecular Geometry and Conformation
Analysis begins with the core metrics of the molecule itself. The thione/thiol group and the flexible thienylmethyl substituent are of particular interest.
Thione vs. Thiol Tautomerism: 1,2,4-triazole-3-thiols can exist in two tautomeric forms: the thiol (-SH) form and the thione (=S) form.[10] While solution-state NMR may show an average, SC-XRD provides a definitive snapshot of the dominant form in the solid state. The C-S bond length is diagnostic: a C-S single bond (thiol) is typically ~1.75-1.82 Å, whereas a C=S double bond (thione) is significantly shorter, ~1.67-1.71 Å.[11] For this molecule, the thione tautomer is highly probable due to the potential for forming strong hydrogen-bonded dimers.
| Parameter | Expected Value | Significance |
| Crystallographic Data | ||
| Crystal System | Monoclinic or Orthorhombic | Reflects the symmetry of the unit cell. |
| Space Group | P2₁/c or P2₁2₁2₁ | Common non-centrosymmetric or centrosymmetric space groups for organic molecules. |
| Z (Molecules/Unit Cell) | 4 or 8 | Indicates the number of molecules in the repeating unit. |
| Selected Bond Lengths (Å) | ||
| C3-S1 (thione) | ~1.68 Å | Confirms the C=S double bond of the thione tautomer. |
| N1-N2 | ~1.40 Å | Typical N-N single bond in a triazole ring. |
| C5-N4 | ~1.37 Å | Partial double bond character within the triazole ring. |
| C5-C6 (side chain) | ~1.51 Å | Typical C-C single bond. |
| Key Torsion Angle (°) | ||
| N4-C5-C6-C7 | Variable | Describes the orientation of the thienyl group relative to the triazole ring. This conformation is critical for receptor fitting. |
Supramolecular Assembly and Intermolecular Interactions
Individual molecules are rarely isolated in a crystal; they pack together, stabilized by a network of non-covalent interactions. Identifying this network is key to understanding a material's physical properties and how a molecule might interact with a protein binding site.[12][13]
For this molecule, the following interactions are expected to be dominant:
-
N-H···S Hydrogen Bonds: The thione form presents an N-H donor (at the N2 position) and a C=S acceptor. This combination typically forms strong, centrosymmetric R²₂(8) graph set dimers, which are a hallmark of 1,2,4-triazole-3-thione structures.[14] This is a powerful and predictable synthon that often dictates the primary crystal packing.
-
C-H···S/π Interactions: Weaker hydrogen bonds involving aromatic C-H donors from the thienyl ring and the sulfur atom or the π-system of an adjacent ring can further stabilize the structure.
-
π-π Stacking: The aromatic triazole and thiophene rings may engage in offset π-π stacking interactions with neighboring molecules, contributing to the overall cohesive energy of the crystal.
Caption: Key intermolecular interactions driving crystal packing.
Advanced Analysis: Hirshfeld Surfaces
To gain a more quantitative and visual understanding of the intermolecular contacts, Hirshfeld surface analysis is an invaluable tool.[10][15] The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, colored to show the nature and proximity of intermolecular contacts.
-
d_norm Surface: This surface is mapped with a normalized contact distance (d_norm), which highlights regions of close contact.
-
Red Spots: Indicate contacts shorter than the van der Waals radii sum (strong interactions, e.g., hydrogen bonds).
-
White Regions: Represent contacts at approximately the van der Waals distance.
-
Blue Regions: Indicate contacts longer than the van der Waals radii.
-
-
2D Fingerprint Plots: The 3D surface is deconstructed into a 2D plot that quantifies the contribution of different types of contacts. For the title compound, the plot would likely show major contributions from H···H contacts (typically >40%), followed by S···H and C···H contacts, confirming the importance of the N-H···S and C-H···S interactions.[15]
Significance in a Drug Development Context
The precise structural data obtained from this comprehensive analysis directly informs several key areas of drug development:
-
Structure-Activity Relationship (SAR): By understanding the exact conformation and key interaction points of the molecule in its solid state, researchers can build more accurate pharmacophore models. For example, the torsion angle of the thienylmethyl group defines its spatial presentation, which is critical for fitting into a receptor's binding pocket.
-
Polymorph Screening: Different crystalline forms (polymorphs) of the same drug can have vastly different physical properties, including solubility and bioavailability. Crystallographic analysis is the only way to definitively identify and characterize these forms.
-
Rational Drug Design: The detailed map of hydrogen bond donors and acceptors, along with hydrophobic regions, provides a blueprint for designing next-generation analogues with improved potency, selectivity, or physical properties. For instance, if the N-H···S dimer is found to be crucial for activity, modifications that preserve this motif would be prioritized.[15][16]
Conclusion
The crystal structure analysis of this compound is a multi-faceted process that transforms a synthesized powder into a high-resolution, three-dimensional model of molecular reality. This guide has detailed the essential continuum from rational synthesis and meticulous crystallization to definitive X-ray analysis and advanced interpretation. The resulting structural knowledge—encompassing molecular geometry, tautomeric state, and the intricate dance of intermolecular forces—is not an endpoint but a critical foundation. For researchers in drug discovery, this structural clarity illuminates the path toward understanding biological function and designing more effective therapeutics.
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Rzączyńska, Z., et al. (2002). Crystal structure of 4-ethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)- sulfanyl]methyl}-4H-1,2,4-triazole-3(2H)-thione, C8H12N6S2, the orthorhombic modification. ResearchGate. [Link]
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A Technical Guide to the Spectroscopic Characterization of 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol
This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel heterocyclic compound, 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol. In the absence of direct experimental spectra in publicly available literature, this document serves as a predictive framework for researchers in medicinal chemistry and drug development. By leveraging established principles of spectroscopic interpretation and drawing upon data from structurally analogous compounds, we will elucidate the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this molecule. This guide is designed to be a vital resource for the synthesis, purification, and structural confirmation of this and related triazole-thiol derivatives.
Molecular Structure and Spectroscopic Overview
The unique structural arrangement of this compound, featuring a triazole-thiol core, a flexible methylene bridge, and a thienyl moiety, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its identity and purity. The triazole-thiol core can exist in a tautomeric equilibrium between the thiol and thione forms, which can influence the spectroscopic data, particularly in IR and NMR spectroscopy.[1][2]
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. Based on data from related structures, the following spectral characteristics are predicted.[3][4][5]
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent is intentional; its ability to form hydrogen bonds allows for the observation of the exchangeable thiol proton (SH).[4]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~13.5 - 14.0 | Singlet, broad | 1H | SH | The thiol proton is expected to be highly deshielded and will appear as a broad singlet due to tautomerism and hydrogen bonding with the solvent. This is a characteristic peak for 3-mercapto-1,2,4-triazoles.[4][5] |
| ~7.0 - 7.5 | Multiplet | 3H | Thienyl-H | The three protons of the 3-substituted thienyl ring will appear in the aromatic region. Their specific shifts and coupling patterns will depend on the exact substitution, but they are typically found in this range. |
| ~4.0 | Singlet | 2H | CH₂ | The methylene protons are adjacent to the triazole and thienyl rings and are expected to be a singlet, as there are no adjacent protons to couple with. |
| ~3.5 | Singlet | 3H | N-CH₃ | The methyl group attached to the nitrogen of the triazole ring will appear as a sharp singlet. |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |
| ~165 | C=S | The thione carbon of the triazole ring is expected to be significantly downfield. |
| ~150 | C-S | The carbon of the triazole ring attached to the sulfur. |
| ~120 - 140 | Thienyl-C | The four carbons of the thienyl ring will resonate in the aromatic region. |
| ~30 | N-CH₃ | The methyl carbon attached to the triazole nitrogen. |
| ~25 | CH₂ | The methylene bridge carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups within the molecule. The spectrum is predicted to exhibit several characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group Insights |
| ~3100 - 3200 | Medium | N-H stretch | The presence of this band would indicate the thione tautomer. |
| ~2550 - 2600 | Weak | S-H stretch | A weak band in this region is a hallmark of the thiol tautomer.[5] |
| ~1610 | Medium | C=N stretch | This absorption is characteristic of the triazole ring.[5] |
| ~1300 | Strong | C=S stretch | A strong band here would provide further evidence for the thione tautomer. |
| ~3000 | Medium | Aromatic C-H | Stretching vibrations of the C-H bonds on the thienyl ring. |
| ~2900 | Medium | Aliphatic C-H | Stretching vibrations of the methyl and methylene groups. |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Molecular Formula: C₈H₉N₃S₂ Exact Mass: 211.02 Da
The high-resolution mass spectrum should show a molecular ion peak ([M+H]⁺) at m/z 212.0311, consistent with the protonated molecule.
Predicted Fragmentation Pathway
The fragmentation of the molecule is expected to proceed through characteristic pathways, providing structural confirmation.
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocols
The following are generalized, yet robust, protocols for obtaining the spectroscopic data discussed. These are based on standard methodologies reported for similar heterocyclic compounds.[4][6][7]
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of DMSO-d₆.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the spectrum in positive ion mode.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of expected NMR, IR, and MS data, grounded in the established spectral behavior of analogous compounds, offers a solid foundation for any researcher working on the synthesis and characterization of this molecule. The provided protocols outline the standard procedures for acquiring high-quality data, ensuring the confident structural elucidation of this and related novel chemical entities.
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Jalil, R. A. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 200-209. [Link]
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An In-depth Technical Guide to the Tautomerism of 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol
Abstract
The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is of paramount importance in the field of medicinal chemistry and drug development. The specific tautomeric form of a molecule can profoundly influence its physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn dictate its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive exploration of the tautomerism in 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest due to the prevalence of the 1,2,4-triazole scaffold in a wide array of therapeutic agents.[1][2][3][4] This document will delve into the structural nuances of the potential tautomers, outline robust experimental protocols for their characterization, and present a computational framework for predicting their relative stabilities. The intended audience for this guide includes researchers, scientists, and drug development professionals seeking to understand and control the tautomeric behavior of this and related molecular systems.
Introduction: The Significance of Tautomerism in Drug Design
The 1,2,4-triazole moiety is a cornerstone in the design of numerous pharmaceuticals, exhibiting a broad spectrum of biological activities including antimicrobial, antifungal, anticonvulsant, and anticancer properties.[3][4][5] The therapeutic efficacy of these compounds is intimately linked to their three-dimensional structure and the specific arrangement of their functional groups, which govern their interactions with biological targets.[6] A critical, yet often overlooked, aspect of their structural chemistry is prototropic tautomerism, which can lead to the coexistence of multiple isomers in equilibrium.[2]
For 1,2,4-triazole-3-thiol derivatives, the most prominent form of tautomerism is the thiol-thione equilibrium.[1][7][8] This involves the migration of a proton between the sulfur atom and a nitrogen atom within the triazole ring. The predominance of either the thiol or thione form can drastically alter the molecule's ability to act as a hydrogen bond donor or acceptor, its polarity, and its metal-chelating properties.[1] Consequently, a thorough understanding and characterization of the tautomeric landscape of this compound is a prerequisite for its rational development as a potential therapeutic agent. This guide will provide the necessary theoretical foundation and practical methodologies to achieve this.
The Tautomeric Landscape of this compound
The structure of this compound allows for the existence of two primary tautomeric forms: the thione form and the thiol form.
-
The Thione Tautomer: 4-Methyl-5-(3-thienylmethyl)-1,2-dihydro-4H-1,2,4-triazole-3-thione. In this form, the triazole ring contains a C=S double bond, and the proton resides on one of the nitrogen atoms of the triazole ring.
-
The Thiol Tautomer: this compound. Here, the proton is located on the sulfur atom, resulting in a C-S single bond and an S-H group. The aromaticity of the triazole ring is also altered in this form.
Based on extensive studies of analogous 1,2,4-triazole-3-thiol systems, the thione form is generally the more stable and predominant tautomer in both the solid state and in solution.[1][3]
Caption: The thiol-thione tautomeric equilibrium in this compound.
Experimental Characterization of Tautomeric Forms
A multi-pronged experimental approach is essential for the unambiguous characterization of the tautomeric equilibrium. The following sections detail the key spectroscopic and analytical techniques and the rationale behind their application.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the tautomeric structure in solution.[9]
3.1.1. ¹H NMR Spectroscopy
-
Causality: The chemical shift of the labile proton (N-H or S-H) is highly diagnostic.
-
Protocol:
-
Dissolve 5-10 mg of the synthesized compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard NMR tube. DMSO-d₆ is often preferred as it can solubilize both tautomers and its residual water peak does not typically interfere with the signals of interest.
-
Acquire a standard ¹H NMR spectrum at room temperature.
-
Expected Observations:
-
Thione Form: A broad signal in the downfield region, typically between 13-14 ppm , is characteristic of the N-H proton.[9]
-
Thiol Form: A signal for the S-H proton would be expected in the range of 1.1-1.4 ppm .[9] This signal can sometimes be broad and may be difficult to observe, or it could be exchanged with residual water in the solvent.
-
-
3.1.2. ¹³C NMR Spectroscopy
-
Causality: The carbon atom attached to the sulfur (C3) will have a significantly different chemical shift depending on whether it is part of a C=S (thione) or C-S (thiol) bond.
-
Protocol:
-
Using the same sample prepared for ¹H NMR, acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Observations:
-
Thione Form: The C=S carbon typically resonates in the range of 165-169 ppm .[9]
-
Thiol Form: The C-S carbon would be expected to appear at a more upfield chemical shift.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in the molecule, particularly in the solid state.[10]
-
Causality: The presence of a C=S or S-H bond gives rise to characteristic absorption bands.
-
Protocol:
-
Prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Observations:
-
Thione Form: Look for a strong absorption band corresponding to the C=S stretching vibration, typically in the region of 1250-1020 cm⁻¹. The N-H stretching vibration will appear as a broad band in the 3400-3100 cm⁻¹ region.
-
Thiol Form: The S-H stretching vibration would be expected as a weak band around 2600-2550 cm⁻¹. The absence of a strong C=S band would also be indicative of the thiol form.
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study the tautomeric equilibrium in different solvents.[11][12][13]
-
Causality: The thione and thiol tautomers possess different chromophores and will therefore exhibit distinct absorption maxima (λ_max). The C=S group in the thione form is a key chromophore.
-
Protocol:
-
Prepare dilute solutions of the compound in a series of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water).
-
Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Expected Observations:
-
Shifts in the λ_max upon changing the solvent polarity can indicate a shift in the tautomeric equilibrium. More polar solvents may stabilize the more polar tautomer.[14]
-
-
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive evidence of the tautomeric form present in the solid state.[15][16][17]
-
Causality: This technique allows for the precise determination of atomic positions and bond lengths, unambiguously identifying the location of the proton and the nature of the carbon-sulfur bond.
-
Protocol:
-
Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Mount a suitable crystal on a diffractometer and collect the diffraction data.
-
Solve and refine the crystal structure.
-
Expected Outcome: The refined structure will clearly show the location of the labile proton on either a nitrogen or the sulfur atom, and the C-S bond length will be consistent with either a double (thione) or single (thiol) bond. For related 1,2,4-triazole-3-thiones, crystal structures have confirmed the predominance of the thione tautomer in the solid state.[15][17]
-
| Technique | Thione Form Signature | Thiol Form Signature |
| ¹H NMR | Broad N-H signal at ~13-14 ppm | S-H signal at ~1.1-1.4 ppm |
| ¹³C NMR | C=S signal at ~165-169 ppm | C-S signal (more upfield) |
| FT-IR | C=S stretch (~1250-1020 cm⁻¹), N-H stretch (~3400-3100 cm⁻¹) | S-H stretch (~2600-2550 cm⁻¹) |
| UV-Vis | Characteristic λ_max due to C=S chromophore | Different λ_max |
| X-ray | C=S double bond, proton on nitrogen | C-S single bond, proton on sulfur |
Computational Investigation of Tautomeric Equilibrium
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool for assessing the relative stabilities of tautomers and understanding the factors that govern their equilibrium.[2][4][18][19]
Caption: A typical DFT workflow for studying tautomeric equilibrium.
Protocol for DFT Calculations
-
Causality: By calculating the Gibbs free energy (ΔG) of each tautomer, we can predict their relative stabilities and the equilibrium constant (K) for their interconversion.[20][21][22][23]
-
Methodology:
-
Structure Generation: Build the 3D structures of both the thione and thiol tautomers of this compound using a molecular modeling software.
-
Geometry Optimization and Frequency Calculation: Perform a full geometry optimization for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[19] Follow this with a frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain the zero-point vibrational energies and thermal corrections to the Gibbs free energy.
-
Solvent Effects: To model the behavior in solution, repeat the geometry optimizations and frequency calculations using a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[24][25] Select the solvent used in experimental studies (e.g., water, DMSO).
-
Gibbs Free Energy Calculation: The total Gibbs free energy (G) in solution for each tautomer is calculated as the sum of the electronic energy, the thermal correction to the Gibbs free energy, and the free energy of solvation.
-
Equilibrium Constant Prediction: The difference in Gibbs free energy (ΔG) between the two tautomers is used to calculate the equilibrium constant (K) using the equation: ΔG = -RT ln(K) , where R is the gas constant and T is the temperature in Kelvin.[20][21][23] A negative ΔG for the thione → thiol conversion indicates that the thione form is more stable.
-
Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis on the optimized structures to investigate the electronic charge distribution, orbital interactions, and hybridization.[3][26][27][28] This can provide insights into the electronic factors that stabilize one tautomer over the other.
-
Conclusion and Future Directions
The tautomeric behavior of this compound is a critical aspect of its chemical identity with profound implications for its potential biological activity. This guide has outlined a comprehensive, integrated approach combining spectroscopic, crystallographic, and computational methods to fully characterize the thiol-thione equilibrium. While literature on analogous compounds strongly suggests the predominance of the thione tautomer, the rigorous application of the protocols described herein is essential for definitive structural elucidation.
Future work should focus on correlating the determined tautomeric ratio with observed biological activity. Furthermore, investigating the tautomerism of this molecule in different physiological environments (e.g., varying pH) will provide a more complete picture of its behavior in a biological context, paving the way for its rational design and development as a novel therapeutic agent.
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A Technical Guide to the Initial Biological Screening of 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol
Abstract
The confluence of the 1,2,4-triazole nucleus, a thienyl moiety, and a thiol group within a single molecular framework presents a compelling case for therapeutic potential. The 1,2,4-triazole ring is a well-established pharmacophore found in a wide array of medicinal agents, including those with antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The thiophene ring, a bioisostere of the phenyl group, is also integral to numerous drugs and is known to contribute to a spectrum of biological activities.[3][4] This guide outlines a structured, rationale-driven approach for the initial biological screening of the novel compound, 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol. We present a cascade of foundational in vitro assays designed to efficiently probe its antimicrobial, cytotoxic, and antioxidant profiles, providing a robust dataset to inform subsequent drug development efforts.
Introduction and Rationale
The search for novel heterocyclic compounds remains a cornerstone of modern drug discovery.[5][6] The title compound, this compound, is a synthetic heterocycle designed to leverage the synergistic bio-activities of its constituent moieties.
-
1,2,4-Triazole-3-thiol Core: This scaffold is known to exhibit a vast range of pharmacological effects, including antifungal (e.g., fluconazole), anticancer, anticonvulsant, and antioxidant activities.[2][7][8] The presence of the thiol group (-SH) is particularly significant, as it can act as a hydrogen donor, participate in redox reactions, and chelate metal ions, often enhancing the molecule's antioxidant and antimicrobial potential.[9]
-
Thienyl Moiety: The thiophene ring is a key component in many pharmaceuticals. Its incorporation can modulate lipophilicity and metabolic stability, and it is often associated with potent fungicidal and anticancer activities.[3][10]
This strategic combination of functional groups necessitates a multi-pronged screening approach. The initial evaluation is designed to be broad, cost-effective, and informative, establishing a foundational understanding of the compound's biological footprint.
Proposed Screening Cascade
To logically assess the biological potential of the title compound, a hierarchical screening workflow is proposed. This cascade prioritizes broad-spectrum activity assessment before proceeding to more specific mechanistic studies. The causality behind this workflow is to first identify any significant "hits" in key therapeutic areas (antimicrobial, anticancer) while simultaneously evaluating for general toxicity and beneficial antioxidant properties.
Caption: Proposed workflow for the initial biological screening of the title compound.
Antimicrobial and Antifungal Screening: The Kirby-Bauer Method
Expertise & Rationale: The Kirby-Bauer disk diffusion test is selected as the primary screen for antimicrobial activity due to its simplicity, low cost, and ability to provide rapid qualitative results for a broad range of microorganisms.[11][12] It serves as an excellent gatekeeper to identify compounds worthy of more quantitative minimum inhibitory concentration (MIC) studies. Mueller-Hinton agar is the standard medium, chosen for its reproducibility and because it has low concentrations of inhibitors of common antibiotics like sulfonamides.[13]
Experimental Protocol: Kirby-Bauer Disk Diffusion Assay
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) from a fresh agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[14]
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the adjusted inoculum suspension, removing excess liquid by pressing the swab against the inside of the tube.[13]
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three different directions (rotating the plate 60° each time) to ensure confluent growth.[14][15]
-
Allow the plate to dry for 3-5 minutes.
-
-
Disk Application:
-
Prepare sterile blank paper disks (6 mm diameter). Aseptically impregnate each disk with a defined amount (e.g., 10 µL) of the test compound dissolved in a suitable solvent (e.g., DMSO) at various concentrations (e.g., 100 µg/mL, 250 µg/mL, 500 µg/mL).
-
Using sterile forceps, place the impregnated disks onto the inoculated agar surface, pressing gently to ensure full contact.[13]
-
Place a positive control disk (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative control disk (solvent only) on the same plate.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours (up to 48 hours for fungi).
-
-
Data Collection:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm), including the disk diameter.[15]
-
Data Presentation
| Test Organism | Compound Conc. (µ g/disk ) | Zone of Inhibition (mm) | Control (e.g., Ciprofloxacin) Zone (mm) |
| S. aureus (Gram+) | 10 | ||
| 25 | |||
| 50 | |||
| E. coli (Gram-) | 10 | ||
| 25 | |||
| 50 | |||
| C. albicans (Fungus) | 10 | ||
| 25 | |||
| 50 |
In Vitro Cytotoxicity Screening: The MTT Assay
Expertise & Rationale: The MTT assay is a foundational, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[16] It is chosen as the initial screen for anticancer potential because it is rapid, sensitive, and widely used, allowing for robust comparison with existing literature.[17][18] The assay relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[16] This initial screen against a representative cancer cell line (e.g., MCF-7 for breast cancer) and a normal cell line (e.g., HEK-293) provides crucial information on both potential efficacy and general toxicity.[18][19]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7) and normal cells (e.g., HEK-293) in appropriate media.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the title compound in DMSO. Create a series of serial dilutions in culture media.
-
Remove the old media from the wells and add 100 µL of media containing the various concentrations of the test compound. Include wells for a positive control (e.g., Doxorubicin), a negative control (media with DMSO), and an untreated control (media only).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the media from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
-
Data Collection:
-
Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.[20]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Data Presentation
| Cell Line | Compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) (e.g., Doxorubicin) |
| MCF-7 (Breast Cancer) | ||
| HCT-116 (Colon Cancer) | ||
| A-549 (Lung Cancer) | ||
| HEK-293 (Normal Kidney) |
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
Expertise & Rationale: Given the thiol group's presence, assessing antioxidant potential is a logical step. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard and convenient method for evaluating the free radical scavenging ability of a compound.[9][21] DPPH is a stable free radical that shows a deep violet color. When it accepts an electron or hydrogen atom from an antioxidant, it becomes a stable, yellow-colored molecule.[22] The degree of discoloration, measured spectrophotometrically, is indicative of the compound's scavenging potential. This assay provides a quick measure of a compound's ability to act as a primary antioxidant.
Experimental Protocol: DPPH Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Prepare a stock solution of the test compound in methanol or DMSO, followed by serial dilutions.
-
-
Reaction Mixture:
-
In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution.[23]
-
Include a positive control (e.g., Ascorbic acid or Trolox) and a blank (methanol/DMSO without the compound).
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Collection:
-
Measure the absorbance at ~517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
-
Caption: Principle of the DPPH radical scavenging assay.
Data Presentation
| Compound/Standard | DPPH Scavenging IC₅₀ (µg/mL) |
| This compound | |
| Ascorbic Acid (Standard) | |
| Trolox (Standard) |
Interpretation and Future Directions
The results from this initial screening cascade will provide a critical decision-making framework.
-
Potent Antimicrobial Activity: If significant zones of inhibition are observed, the next logical step is to perform broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
-
Selective Cytotoxicity: A low IC₅₀ value against cancer cell lines coupled with a high IC₅₀ against normal cell lines indicates selective anticancer potential.[24] Further studies should involve screening against a broader panel of cancer cell lines and investigating the mechanism of cell death (e.g., apoptosis assays).[25][26]
-
High Antioxidant Capacity: A strong result in the DPPH assay warrants further investigation using other antioxidant assays that involve different mechanisms, such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) or FRAP (Ferric Reducing Antioxidant Power) assays, to build a comprehensive antioxidant profile.[23][27][28]
Conclusion
This technical guide details a robust and scientifically-grounded strategy for the initial biological evaluation of this compound. By employing a logical cascade of well-established in vitro assays—Kirby-Bauer, MTT, and DPPH—researchers can efficiently and effectively profile the compound's antimicrobial, cytotoxic, and antioxidant properties. The resulting data will form a crucial foundation for guiding future research, including more detailed mechanistic studies and potential lead optimization efforts in the drug development pipeline.
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. [Link]
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Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.). ResearchGate. [Link]
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Synthesis and antifungal activity of new thienyl and aryl conazoles. (2006). PubMed. [Link]
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Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (n.d.). O.O. Bogomolets National Medical University. [Link]
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Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (n.d.). MDPI. [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2022). National Institutes of Health. [Link]
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An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. (n.d.). International Journal for Research in Applied Science and Engineering Technology. [Link]
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Kirby-Bauer Disk Diffusion Protocol. (n.d.). Scribd. [Link]
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Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. (2023). Semantic Scholar. [Link]
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Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. (2018). National Institutes of Health. [Link]
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Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. (2023). ResearchGate. [Link]
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Synthesis and antifungal activity of new thienyl and aryl conazoles. (2006). ResearchGate. [Link]
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Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (2023). MDPI. [Link]
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141 Preparation and Biological Screening of Novel Heterocyclic Compounds. (n.d.). IJTSRD. [Link]
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Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. (2023). Asian Journal of Chemistry. [Link]
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Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (n.d.). MDPI. [Link]
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Synthesis and antifungal activity of new thienyl and aryl conazoles. (2008). Taylor & Francis Online. [Link]
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Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. (2024). RSC Publishing. [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]
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Kirby-Bauer (Antibiotic Sensitivity). (2021). Biology LibreTexts. [Link]
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Synthesis, characterization and Anticancer Evaluation of thiophene based Triazole linked Hydrazones. (2024). Journal of Xi'an Shiyou University, Natural Science Edition. [Link]
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Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2022). Bentham Science. [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). ASM.org. [Link]
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Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. (2020). National Institutes of Health. [Link]
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Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (n.d.). Research Square. [Link]
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Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes. [Link]
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Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. (2024). E3S Web of Conferences. [Link]
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Synthesis, and docking studies of novel heterocycles incorporating the indazolylthiazole moiety as antimicrobial and anticancer agents. (2022). National Institutes of Health. [Link]
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Synthesis of some new thiazole derivatives. antifungal activity and ultrastructure changes of some mycotoxin producing fungi. (2002). PubMed. [Link]
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Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. (2022). National Institutes of Health. [Link]
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Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2021). MDPI. [Link]
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The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. (2023). National Institutes of Health. [Link]
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Cytotoxicity in PC12 cells, MTT Assay. (n.d.). ResearchGate. [Link]
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Solubility Profiling of 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol: A Methodological and Thermodynamic Approach
An In-depth Technical Guide
Abstract
The aqueous and organic solvent solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties and its viability for formulation and process development. This guide provides a comprehensive framework for the systematic study of the solubility of 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest due to the established biological activities of the 1,2,4-triazole scaffold.[1][2][3][4] We delineate a robust, self-validating experimental protocol based on the gold-standard shake-flask method, coupled with a rigorous thermodynamic analysis using the modified Apelblat and van't Hoff equations. The causality behind experimental choices, from solvent selection to analytical quantification, is explained to provide researchers and drug development professionals with the expertise to not only execute but also adapt this methodology. The ultimate objective is to generate high-fidelity solubility data that can reliably guide pre-formulation strategies, crystallization process design, and bioavailability predictions.[5][6]
Introduction: The Imperative of Solubility
The Central Role of Solubility in Drug Development
Solubility is a fundamental physicochemical property that dictates the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. A compound's ability to dissolve in a solvent system governs its bioavailability and is a prerequisite for therapeutic efficacy. For oral dosage forms, an API must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation. In process chemistry, solubility data is essential for the design of crystallization, purification, and formulation processes.[5][6] Therefore, the early and accurate determination of solubility in various media, particularly organic solvents, is a non-negotiable step in the pharmaceutical development pipeline.
Compound of Interest: this compound
The subject of this guide, this compound, belongs to the 1,2,4-triazole class of heterocyclic compounds. This scaffold is a well-established pharmacophore found in numerous compounds exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][7] Given its structural relationship to other biologically active triazoles, a thorough understanding of its solubility behavior is paramount for any future development efforts.[8]
Objectives of This Technical Guide
This document serves as a practical and theoretical guide to:
-
Establish a definitive, step-by-step protocol for determining the solubility of the title compound in a range of organic solvents at various temperatures.
-
Explain the theoretical underpinnings of the experimental methodology and subsequent data analysis.
-
Detail the application of thermodynamic models to correlate experimental data and derive key dissolution parameters.
-
Provide a framework for presenting and interpreting solubility data in a clear, actionable format.
Theoretical Framework: The Science of Dissolution
The dissolution of a crystalline solute into a solvent is a thermodynamic process governed by the interplay of intermolecular forces. The guiding principle is often summarized as "like dissolves like," which indicates that substances with similar polarities are more likely to be soluble in one another.[9] The polarity of an organic molecule is determined by the presence of polar functional groups and the overall balance with non-polar hydrocarbon regions.
The solubility process can be broken down into three energetic steps:
-
Overcoming Solute-Solute Interactions: Energy is required to break the crystal lattice forces of the solid compound (Lattice Enthalpy).
-
Overcoming Solvent-Solvent Interactions: Energy is required to create a cavity in the solvent to accommodate the solute molecule.
-
Formation of Solute-Solvent Interactions: Energy is released when the solute molecule is solvated by the solvent molecules (Solvation Enthalpy).
The overall enthalpy of solution (ΔH°sol) is the sum of these energy changes. An endothermic process (ΔH°sol > 0) indicates that solubility will increase with temperature, while an exothermic process (ΔH°sol < 0) means solubility will decrease as temperature rises. This relationship is quantitatively described by the van't Hoff equation .[10][11]
To accurately model the temperature dependence of solubility, semi-empirical models are often employed. The modified Apelblat equation is one of the most widely used and reliable models for correlating solubility data due to its simplicity and low deviation from experimental results.[12][13][14]
Experimental Design and Rationale
Materials and Reagents
-
Solute: this compound (>99% purity). Purity is critical as impurities can significantly affect solubility measurements.
-
Solvents: A selection of analytical or HPLC-grade solvents covering a range of polarities and hydrogen bonding capabilities is essential.[15] A recommended starting set includes:
-
Protic Solvents: Methanol, Ethanol, Isopropanol
-
Aprotic Polar Solvents: Acetone, Acetonitrile, Ethyl Acetate, N,N-Dimethylformamide (DMF)[16]
-
Non-polar Solvent: Toluene
-
Justification: This selection allows for a comprehensive understanding of how polarity, hydrogen bond donating/accepting capacity, and solvent self-association affect the dissolution of the triazole compound.
-
Equipment and Instrumentation
-
Analytical Balance (±0.1 mg accuracy)
-
Thermostatic shaker or water bath capable of maintaining temperature to ±0.1 °C.
-
Calibrated thermometers
-
Glass vials with screw caps
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Justification: The choice between UV-Vis and HPLC depends on the compound's properties. HPLC is generally preferred for its ability to separate the analyte from any potential impurities or degradants, ensuring higher accuracy.
-
The Shake-Flask Method: The Gold Standard
The isothermal shake-flask method is considered the most reliable technique for determining thermodynamic solubility.[17][18][19] Its core principle is to allow a suspension of the solute in the solvent to reach equilibrium over a sufficient period, ensuring the resulting solution is truly saturated. This method is superior to kinetic solubility methods, which can often overestimate solubility due to the formation of supersaturated solutions.[19] The trustworthiness of the method is ensured by sampling at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is no longer changing, thereby verifying that equilibrium has been achieved.[18]
Detailed Experimental Protocol
The overall experimental workflow is visualized in the diagram below.
Caption: Experimental workflow for the shake-flask solubility determination method.
Preparation of Saturated Solutions
-
Solvent Addition: Add a known volume (e.g., 5 mL) of the selected organic solvent to several glass vials.
-
Solute Addition: Add an excess amount of this compound to each vial. "Excess" is critical; there must be undissolved solid visible at the bottom of the vial upon completion of the experiment to ensure saturation.[18]
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 298.15 K). Allow the mixtures to shake for at least 48 hours. A preliminary kinetics study should be performed to determine the time required to reach equilibrium by taking measurements at 24, 48, and 72 hours. Equilibrium is confirmed when consecutive measurements are statistically identical.[18]
-
Settling: After the equilibration period, stop the shaker and allow the vials to rest in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
Sampling and Phase Separation
-
Sampling: Carefully withdraw a sample from the clear supernatant using a pre-warmed (to the experimental temperature) glass syringe to prevent premature crystallization.
-
Filtration: Immediately filter the sample through a 0.45 µm syringe filter into a pre-weighed volumetric flask. The filter material must be chemically compatible with the solvent. This step is crucial to remove all undissolved micro-particles.
Quantification of Solute
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Analysis: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine its concentration. A calibration curve must be prepared using standards of known concentrations.
Data Collection at Multiple Temperatures
Repeat the entire protocol at a range of temperatures (e.g., 293.15 K, 298.15 K, 303.15 K, 308.15 K, and 313.15 K) to determine the temperature dependence of solubility.
Data Analysis and Thermodynamic Modeling
Once the experimental concentrations are determined, the data is processed to calculate mole fraction solubility and then modeled using thermodynamic equations.
Caption: Logical workflow for data analysis and thermodynamic modeling of solubility data.
Calculation of Mole Fraction Solubility
The mole fraction solubility (x) is calculated from the experimental concentration. It is a dimensionless quantity that is essential for thermodynamic modeling.
Application of the Modified Apelblat Equation
The experimental solubility data at different temperatures can be correlated using the modified Apelblat equation:[14]
ln(x) = A + B/T + C·ln(T)
Where:
-
x is the mole fraction solubility
-
T is the absolute temperature in Kelvin (K)
-
A, B, and C are the model parameters obtained by fitting the equation to the experimental data.
This model is highly effective for data correlation and interpolation within the experimental temperature range.[12][13]
Application of the van't Hoff Equation
The van't Hoff equation relates the change in the equilibrium constant (in this case, solubility) to the change in temperature and the standard enthalpy change (ΔH°sol).[10][20] The integrated form is:
ln(x) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)
Where:
-
R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹)
-
ΔH°sol is the standard enthalpy of solution
-
ΔS°sol is the standard entropy of solution
By plotting ln(x) versus 1/T, a linear relationship should be observed. The slope of this line is -ΔH°sol/R, and the y-intercept is ΔS°sol/R. This analysis provides profound insight into the thermodynamics of the dissolution process.[10]
Data Presentation
All quantitative data should be summarized in clear, well-structured tables for easy comparison and interpretation.
Table 1: Experimental Mole Fraction Solubility (x) of this compound in Various Solvents at Different Temperatures (T/K)
| T (K) | Methanol | Ethanol | Acetone | Ethyl Acetate | DMF |
| 293.15 | x₁ | x₂ | x₃ | x₄ | x₅ |
| 298.15 | x₆ | x₇ | x₈ | x₉ | x₁₀ |
| 303.15 | x₁₁ | x₁₂ | x₁₃ | x₁₄ | x₁₅ |
| 308.15 | x₁₆ | x₁₇ | x₁₈ | x₁₉ | x₂₀ |
| 313.15 | x₂₁ | x₂₂ | x₂₃ | x₂₄ | x₂₅ |
Table 2: Parameters of the Modified Apelblat Equation and Calculated Thermodynamic Properties
| Solvent | A | B | C | ΔH°sol (kJ/mol) | ΔS°sol (J/mol·K) |
| Methanol | |||||
| Ethanol | |||||
| Acetone | |||||
| Ethyl Acetate | |||||
| DMF |
Interpretation and Application of Results
The generated data provides a comprehensive solubility profile of the compound.
-
High solubility in polar aprotic solvents like DMF or acetone would suggest that dipole-dipole interactions are significant drivers of salvation.
-
Good solubility in alcohols like methanol would indicate the importance of hydrogen bonding between the triazole's nitrogen and sulfur atoms and the solvent's hydroxyl group.
-
A positive ΔH°sol value for all solvents would confirm that the dissolution process is endothermic and thus favored by an increase in temperature.[13]
-
The magnitude of ΔH°sol provides a quantitative measure of the energy required to break the crystal lattice relative to the energy released upon solvation.
This information is directly applicable to selecting appropriate solvents for reaction chemistry, designing robust crystallization procedures for purification, and choosing excipients for formulation development.
Conclusion
This guide has detailed a rigorous, first-principles approach to the solubility characterization of this compound. By adhering to the gold-standard shake-flask method and applying established thermodynamic models like the Apelblat and van't Hoff equations, researchers can generate high-quality, reliable data. This data is not merely a set of numbers but a fundamental insight into the physicochemical nature of the compound, enabling informed, data-driven decisions in the critical early stages of pharmaceutical research and development.
References
- Absorption of Free Radicals of New S-Derivatives (1,2,4-Triazole-3(2H)-yl)methyl)thiopyrimidines. MDPI.
- 4-Methyl-4H-1,2,4-triazole-3-thiol 97 24854-43-1. Sigma-Aldrich.
- Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents.
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Thermal Stability Analysis of 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for evaluating the thermal stability of 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in pharmaceutical development. Given the critical role of thermal stability in determining a drug candidate's safety, shelf-life, and manufacturing viability, a robust analytical strategy is paramount.[1][2] This document outlines a multi-technique approach centered on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), supplemented by hyphenated techniques for evolved gas analysis. We will delve into the theoretical underpinnings of the thermal decomposition of 1,2,4-triazole-3-thiol derivatives, provide detailed, field-proven experimental protocols, and discuss the interpretation of the resulting data. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a thorough and scientifically sound understanding of the thermal behavior of this compound.
Introduction: The Imperative of Thermal Characterization
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[3] The incorporation of a thione/thiol group and specific substituents, such as the 4-methyl and 5-(3-thienylmethyl) groups in the title compound, modulates its physicochemical and pharmacological properties. Before a compound can advance through the development pipeline, a complete characterization of its physical form and stability is essential.[4]
Thermal stability is not merely an academic parameter; it is a critical attribute that directly impacts the safety, efficacy, and shelf-life of an active pharmaceutical ingredient (API). An API that decomposes at or near processing temperatures can lead to manufacturing hazards, loss of potency, and the formation of potentially toxic impurities.[5] Therefore, understanding the thermal profile of this compound—identifying its melting point, the onset temperature of decomposition, and the kinetics of its degradation—is a non-negotiable step in its preclinical evaluation. This guide provides the theoretical basis and practical methodologies to achieve this.
Theoretical Framework: Anticipating Thermal Decomposition
The thermal decomposition of 1,2,4-triazole derivatives is a complex process influenced by the nature and position of substituents. Based on computational and experimental studies of analogous structures, we can postulate a likely degradation pathway for this compound.
Key Mechanistic Considerations:
-
N-N Bond Cleavage: The N-N bond within the triazole ring is often the weakest link and a primary site for initial cleavage under thermal stress.[6]
-
Cyclic Transition State: Many 1,2,4-triazole-3-thiones decompose via a concerted, six-membered cyclic transition state.[3][6] This mechanism involves proton transfer from the ring to the exocyclic sulfur atom, facilitating ring opening.
-
Influence of the Thione Group: The presence of the C=S (thione) group, which exists in tautomeric equilibrium with the C-SH (thiol) form, significantly influences stability. Thione analogues of triazoles consistently show lower activation energies for decomposition compared to their oxygen (C=O) counterparts, suggesting they are less thermally stable.[3]
-
Substituent Effects: The 3-thienylmethyl and 4-methyl groups will influence the electronic distribution and steric environment of the triazole core, potentially leading to fragmentation or side-chain reactions during decomposition.
Based on these principles, the primary decomposition event is likely initiated by the cleavage of the N-N bond, possibly followed by the fragmentation of the triazole ring and the loss of the thienylmethyl substituent.
Core Methodologies: A Dual-Pronged Analytical Approach
A combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) forms the foundation of a robust thermal stability assessment.[7] These techniques, when used in concert, provide complementary information on mass loss and energetic transitions, respectively.[8]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is indispensable for determining decomposition temperatures, quantifying mass loss events, and assessing the presence of residual solvents or moisture.
Experimental Protocol: TGA
-
Instrument Calibration: Calibrate the TGA instrument for mass using standard calibration weights and for temperature using certified magnetic standards (e.g., Curie point standards for Nickel and Iron).
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a clean, tared ceramic or platinum crucible.
-
Atmosphere and Flow Rate: Purge the furnace with high-purity nitrogen gas at a flow rate of 50 mL/min. An inert atmosphere is crucial to study the intrinsic thermal decomposition without oxidative interference.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min.
-
Causality Note: A 10 °C/min heating rate is a standard condition that provides a good balance between resolution and experimental time. Slower rates can improve the separation of overlapping events, while faster rates can shift decomposition to higher temperatures.
-
-
Data Acquisition: Continuously record the sample mass and temperature throughout the experiment. Plot the mass (%) versus temperature (°C). The first derivative of this curve (dTG) should also be plotted to precisely identify the temperatures of maximum mass loss rate.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[9] It is the gold standard for determining melting points, glass transitions, and the enthalpy of phase changes and decomposition reactions.
Experimental Protocol: DSC
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C, ΔH: 28.5 J/g).
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan.
-
Causality Note: Using a hermetically sealed pan is critical. It prevents the loss of volatile decomposition products, ensuring that the measured heat flow corresponds to the total thermal event and building pressure that can mimic certain process conditions.
-
-
Atmosphere and Flow Rate: Maintain a nitrogen purge gas at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. The final temperature should be chosen to encompass the entire decomposition event observed in the TGA.
-
-
Data Acquisition: Record the differential heat flow (mW) versus temperature (°C). Endothermic events (like melting) will appear as downward peaks, while exothermic events (like decomposition) will appear as upward peaks.
Data Interpretation and Expected Results
While experimental data for the title compound is not publicly available, we can construct a table of expected values based on the behavior of similar 1,2,4-triazole-3-thiol derivatives. This serves as an illustrative guide for data interpretation.
Table 1: Illustrative Thermal Analysis Data Summary
| Parameter | Technique | Expected Observation | Significance |
| Melting Point (Tm) | DSC | Sharp endotherm, ~150-190 °C | Defines the solid-to-liquid phase transition; a key purity indicator. |
| Onset of Decomposition (Tonset) | TGA / DSC | ~200-240 °C | The temperature at which significant degradation begins; a primary measure of thermal stability. |
| Peak Decomposition Temp (Tpeak) | TGA (dTG) / DSC | ~230-270 °C | The temperature of the maximum rate of decomposition. |
| Mass Loss | TGA | Single or multi-step, ~60-80% loss by 400 °C | Quantifies the amount of volatile material generated during decomposition. |
| Enthalpy of Decomposition (ΔHd) | DSC | Large exotherm, >500 J/g | Measures the energy released during decomposition; critical for thermal hazard assessment. |
Note: These values are hypothetical and for illustrative purposes only. Actual experimental results are required for definitive characterization.
Analysis of Results:
-
The DSC thermogram is expected to show a sharp endothermic peak corresponding to the melting of the compound, immediately followed by a broad, strong exothermic peak indicating decomposition.
-
The TGA curve will likely show a major, sharp mass loss event that correlates with the exothermic decomposition seen in the DSC. The onset of this mass loss is a critical stability parameter.
-
A high enthalpy of decomposition (ΔHd) would classify the material as energetic and require careful handling during manufacturing and formulation.
Advanced Analysis: Evolved Gas Analysis (EGA)
To gain deeper insight into the decomposition mechanism, coupling the TGA instrument to a Fourier-Transform Infrared Spectrometer (TGA-FTIR) or a Mass Spectrometer (TGA-MS) is highly recommended. This allows for the real-time identification of gaseous products evolved during decomposition.
Based on the structure of this compound, evolved gases could include:
-
Nitrogen (N₂): A common byproduct of heterocyclic ring fragmentation (Note: not IR active, but detectable by MS).
-
Sulfur Compounds: Such as carbon disulfide (CS₂) or hydrogen sulfide (H₂S).
-
Nitriles: Such as hydrogen cyanide (HCN).[10]
-
Thiophene Fragments: Gaseous species resulting from the breakdown of the thienylmethyl side chain.
Identifying these products provides direct evidence to support or refute the proposed decomposition pathways discussed in Section 2.[11]
Conclusion and Implications
The thermal analysis of this compound, executed through the systematic application of TGA and DSC as outlined in this guide, is a foundational step in its pharmaceutical development. The data generated—specifically the melting point, onset of decomposition, and enthalpy of decomposition—will directly inform critical decisions regarding:
-
Process Safety: Establishing safe operating temperatures for drying, milling, and formulation.
-
Storage Conditions: Defining appropriate storage temperatures to ensure long-term stability and prevent degradation.[5]
-
Formulation Strategy: Selecting compatible excipients that do not lower the decomposition temperature of the API.
-
Regulatory Submissions: Providing essential characterization data required by regulatory agencies.
By following this comprehensive analytical framework, researchers can confidently and accurately define the thermal stability profile of this promising compound, ensuring a robust and data-driven path forward in the drug development process.
References
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Ipanaque-Chávez, R., Loroño, M., Cordova-Sintjago, T., & Paz, J. L. (2026). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Molecules, 31(1), 109. [Link]
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The Ascendant Trajectory of Thienyl-Substituted Triazoles in Pharmacological Sciences: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The confluence of the thienyl moiety and the triazole nucleus has given rise to a class of heterocyclic compounds with a remarkably broad and potent spectrum of pharmacological activities. This technical guide provides a comprehensive exploration of the synthesis, mechanisms of action, and therapeutic potential of thienyl-substituted triazoles. By delving into the causal relationships behind their biological effects and providing detailed experimental methodologies, this document aims to serve as a critical resource for researchers engaged in the discovery and development of novel therapeutic agents.
The Architectural Blueprint: Synthesis of Thienyl-Substituted Triazoles
The pharmacological promise of thienyl-substituted triazoles is intrinsically linked to their synthetic accessibility. A variety of synthetic strategies have been developed to construct these hybrid molecules, with "click chemistry" and multi-component reactions being particularly prominent.
Synthesis of 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol: A Key Intermediate
A foundational intermediate for many biologically active thienyl-substituted triazoles is 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol. Its synthesis is a multi-step process that begins with a thiophene-2-carboxylic acid hydrazide.
Experimental Protocol: Synthesis of 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol [1]
-
Step 1: Synthesis of Potassium Dithiocarbazinate Salt: To a solution of thiophene-2-carboxylic acid hydrazide in absolute ethanol, carbon disulfide is added, followed by the dropwise addition of a solution of potassium hydroxide in absolute ethanol. The reaction mixture is stirred at room temperature for 12-18 hours. The resulting precipitate, the potassium dithiocarbazinate salt, is filtered, washed with dry ether, and dried under vacuum.
-
Step 2: Cyclization to Form the Triazole Ring: The potassium dithiocarbazinate salt is then refluxed with hydrazine hydrate in water for several hours. Upon cooling, the reaction mixture is acidified with a dilute acid (e.g., HCl) to precipitate the crude product. The solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield pure 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Power of "Click Chemistry"
The Huisgen 1,3-dipolar cycloaddition of azides and alkynes, particularly in its copper(I)-catalyzed variant (CuAAC), has revolutionized the synthesis of 1,2,3-triazoles.[2] This method offers high yields, mild reaction conditions, and exceptional regioselectivity, making it ideal for creating diverse libraries of thienyl-substituted triazoles for pharmacological screening.[3]
Experimental Protocol: One-Pot Synthesis of Thienyl-Substituted 1,2,3-Triazoles via Click Chemistry [4]
-
Step 1: In Situ Formation of the Azide: A thienyl derivative containing a suitable leaving group (e.g., a halide) is dissolved in a solvent mixture such as water and an organic co-solvent. Sodium azide is added, and the mixture is stirred to facilitate the formation of the corresponding thienyl azide.
-
Step 2: Cycloaddition with an Alkyne: A terminal alkyne and a catalytic amount of a copper(I) source (e.g., copper(I) iodide or in situ generated from copper(II) sulfate and a reducing agent like sodium ascorbate) are added to the reaction mixture.
-
Step 3: Reaction Progression and Workup: The reaction is typically stirred at room temperature or gently heated until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired 1,4-disubstituted thienyl-1,2,3-triazole.
Caption: General synthetic route to thienyl-substituted triazoles.
Antimicrobial Armamentarium: Combating Bacterial and Fungal Pathogens
Thienyl-substituted triazoles have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[5] The thienyl moiety often enhances the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes.
Mechanism of Antimicrobial Action
The antimicrobial mechanisms of thienyl-substituted triazoles are diverse and can involve the inhibition of essential microbial enzymes or disruption of cell wall integrity. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on both the thienyl and triazole rings significantly influence the antimicrobial potency and spectrum.[6]
In Vitro Antimicrobial Activity Data
The following table summarizes the minimum inhibitory concentration (MIC) values of representative thienyl-substituted triazole derivatives against various microbial strains.
| Compound ID | Thienyl Substitution | Triazole Substitution | Target Microorganism | MIC (µg/mL) | Reference |
| TS-1 | 2-thienyl | 4-amino-3-thiol | Staphylococcus aureus | 62.5 | [7] |
| TS-2 | 2-thienyl | 4-amino-3-thiol | Aspergillus niger | 31.25 | [7] |
| TS-3 | 3-thienyl | Pyridyl-thiazolyl | Gram-positive bacteria | <3.09 - 500 | [8] |
| TS-4 | 2-thienyl | N'-arylthiourea | Bacillus subtilis | >15 mm (inhibition zone) | [5] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standard and quantitative technique to determine the MIC of an antimicrobial agent.
-
Preparation of Microbial Inoculum: A pure culture of the test microorganism is grown in a suitable broth medium to a standardized turbidity, typically corresponding to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Preparation of Compound Dilutions: A stock solution of the thienyl-substituted triazole is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then made in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation and Incubation: The prepared microbial inoculum is added to each well of the microtiter plate. A positive control (microorganism in broth without the compound) and a negative control (broth only) are included. The plate is incubated at an appropriate temperature for 16-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]
Anticancer Potential: Targeting Key Signaling Pathways
The fight against cancer has been a major driving force in the exploration of thienyl-substituted triazoles. These compounds have demonstrated significant cytotoxic activity against various cancer cell lines, often through the modulation of critical signaling pathways involved in cell proliferation, survival, and metastasis.[9][10][11]
Mechanism of Anticancer Action: Inhibition of EGFR and NF-κB Signaling
Two prominent molecular targets for the anticancer activity of thienyl-substituted triazoles are the Epidermal Growth Factor Receptor (EGFR) and the Nuclear Factor-kappa B (NF-κB).
-
EGFR Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the Ras-Raf-MAPK and PI3K-Akt pathways, promoting cell proliferation and survival. Overexpression or mutation of EGFR is common in many cancers.[12] Molecular docking studies have shown that thienyl-substituted triazoles can bind to the ATP-binding site of the EGFR kinase domain, preventing its activation.[12][13][14][15] The triazole ring often forms crucial hydrogen bonds with key amino acid residues in the hinge region of the kinase domain.[13]
-
NF-κB Inhibition: NF-κB is a transcription factor that plays a central role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis.[16][17][18] In many cancer cells, the NF-κB pathway is constitutively active. Thienyl-substituted triazoles have been shown to inhibit NF-κB activation, potentially by interfering with the IκB kinase (IKK) complex or by directly inhibiting the DNA binding of the p50/p65 heterodimer.[16][17]
Caption: Inhibition of the EGFR signaling pathway by thienyl-triazoles.
Caption: Inhibition of the NF-κB signaling pathway by thienyl-triazoles.
In Vitro Anticancer Activity Data
The following table presents the half-maximal inhibitory concentration (IC50) values for selected thienyl-substituted triazole derivatives against various cancer cell lines.
| Compound ID | Thienyl Substitution | Triazole Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| TC-1 | 2-thienyl | Indole derivative | A549 (Lung) | 9.07 | |
| TC-2 | 2-thienyl | Indole derivative | A549 (Lung) | 4.39 (Doxorubicin) | [19] |
| TC-3 | 2-thienyl | Andrographolide derivative | PANC-1 (Pancreatic) | 1.8 - 3.0 | [20] |
| TC-4 | 2-thienyl | Pyridine hybrid | B16F10 (Melanoma) | 41.12 - 61.11 | [9] |
| TC-5 | Thienyl | Thiazolo[3,2-b][21][22][23]triazole | - | 24.43 - 28.99 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the thienyl-substituted triazole derivatives and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.
Anti-inflammatory and Antiviral Potential: Expanding the Therapeutic Horizon
Beyond their established antimicrobial and anticancer activities, thienyl-substituted triazoles are gaining attention for their potential as anti-inflammatory and antiviral agents.
Anti-inflammatory Activity
The anti-inflammatory effects of these compounds are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), or to modulate the production of pro-inflammatory cytokines through pathways like NF-κB.[21][22][24]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the anti-inflammatory activity of novel compounds.
-
Animal Acclimatization and Grouping: Rats are acclimatized to the laboratory conditions and then divided into control, standard (e.g., treated with indomethacin), and test groups.
-
Compound Administration: The test compounds (thienyl-substituted triazoles) are administered orally or intraperitoneally at a specific dose.
-
Induction of Inflammation: After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered to the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema in the treated groups is calculated by comparing the increase in paw volume to that of the control group.
Antiviral Activity
The exploration of thienyl-substituted triazoles as antiviral agents is a burgeoning field.[25] Studies have shown that certain derivatives exhibit activity against a range of viruses, including influenza virus and herpes simplex virus (HSV).[21][22] The mechanism of antiviral action can vary, from inhibiting viral entry and replication to targeting specific viral enzymes.[21][25] For instance, some triazole derivatives have been shown to inhibit the neuraminidase of the influenza virus.[22]
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
This assay is a standard method for determining the concentration of a compound that inhibits virus replication.
-
Cell Culture and Virus Infection: A monolayer of susceptible host cells is grown in a multi-well plate and then infected with a known amount of the virus.
-
Compound Treatment: The infected cells are then overlaid with a semi-solid medium (e.g., containing agarose) containing different concentrations of the thienyl-substituted triazole.
-
Incubation and Plaque Visualization: The plates are incubated for a period sufficient for the virus to replicate and form plaques (localized areas of cell death). The plaques are then visualized by staining the cell monolayer.
-
Data Analysis: The number of plaques in the treated wells is compared to the number in the untreated control wells. The concentration of the compound that reduces the number of plaques by 50% (EC50) is then determined.
Future Perspectives and Challenges
Thienyl-substituted triazoles represent a versatile and promising scaffold in drug discovery. The continued exploration of their structure-activity relationships, elucidation of their mechanisms of action at a molecular level, and optimization of their pharmacokinetic and toxicological profiles will be crucial for translating their pharmacological potential into clinically effective therapies. The integration of computational methods, such as molecular docking and dynamics simulations, with traditional medicinal chemistry and pharmacology will undoubtedly accelerate the development of this exciting class of compounds.
References
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[A Literature Review Focusing on the Antiviral Activity of[21][22][23] and[21][22][25]-triazoles. Current Organic Chemistry, 27(12), 1083-1103.]([Link])
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[Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][21][22][23]triazole-6(5H)-ones as Possible Anticancer Agents. Molecules, 25(21), 5030.]([Link])
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Methodological & Application
Synthesis of 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol: An Application Note and Detailed Protocol
Abstract: This document provides a comprehensive guide for the synthesis of 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with significant potential in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a key pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] This protocol details a reliable two-step synthetic pathway, commencing with the formation of a key intermediate, 1-(2-(thiophen-3-yl)acetyl)-4-methylthiosemicarbazide, followed by its base-catalyzed intramolecular cyclization. The rationale behind the experimental choices, detailed procedural steps, and methods for characterization are thoroughly discussed to ensure reproducibility and high-purity yield of the target compound.
Introduction and Scientific Rationale
The 1,2,4-triazole-3-thiol moiety is a privileged scaffold in medicinal chemistry due to its diverse pharmacological profile.[3][4] The presence of the thiol group provides a handle for further functionalization, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies. The incorporation of a thienyl group is also of interest, as this heterocycle is a common bioisostere for phenyl rings and is present in various bioactive molecules. This protocol outlines a robust and efficient method for the synthesis of this compound, a novel derivative with potential for further investigation in drug discovery programs.
The synthetic strategy is based on the well-established reaction between a carboxylic acid derivative and a thiosemicarbazide, followed by cyclization.[4][5][6] In this case, 3-thiopheneacetic acid serves as the precursor for the 5-(3-thienylmethyl) substituent, and 4-methylthiosemicarbazide provides the core structure for the 4-methyl-1,2,4-triazole-3-thiol ring. The initial acylation of 4-methylthiosemicarbazide with an activated form of 3-thiopheneacetic acid yields the N-acylthiosemicarbazide intermediate. Subsequent treatment with a base induces cyclodehydration to furnish the desired triazole ring.[4][6]
Synthetic Workflow
The overall synthetic pathway is depicted in the following workflow diagram.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Thiopheneacetic acid | ≥98% | Sigma-Aldrich | Starting material.[7] |
| Thionyl chloride (SOCl₂) | Reagent grade | Merck | For activation of carboxylic acid. |
| 4-Methylthiosemicarbazide | ≥97% | Alfa Aesar | Key building block. |
| Sodium hydroxide (NaOH) | ACS reagent, ≥97.0% | Fisher Scientific | Base for cyclization. |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | VWR | Solvent. |
| Diethyl ether | Anhydrous, ≥99.0% | Sigma-Aldrich | For precipitation. |
| Hydrochloric acid (HCl) | 37% | J.T. Baker | For acidification. |
| Activated charcoal | Decolorizing | Fisher Scientific | For purification. |
Step 1: Synthesis of 1-(2-(Thiophen-3-yl)acetyl)-4-methylthiosemicarbazide (Intermediate)
Causality: This initial step involves the acylation of 4-methylthiosemicarbazide with an activated form of 3-thiopheneacetic acid. The carboxylic acid is converted to its more reactive acid chloride derivative using thionyl chloride to facilitate the nucleophilic attack by the amino group of the thiosemicarbazide.
-
Activation of 3-Thiopheneacetic Acid: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-thiopheneacetic acid (1.42 g, 10 mmol) in anhydrous toluene (30 mL).
-
Carefully add thionyl chloride (1.1 mL, 15 mmol) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 2-(thiophen-3-yl)acetyl chloride is used directly in the next step without further purification.
-
Acylation Reaction: In a separate 250 mL three-necked flask fitted with a dropping funnel, mechanical stirrer, and a thermometer, dissolve 4-methylthiosemicarbazide (1.05 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Dissolve the crude 2-(thiophen-3-yl)acetyl chloride in anhydrous THF (20 mL) and add it dropwise to the cooled thiosemicarbazide solution over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) (e.g., mobile phase: ethyl acetate/hexane, 1:1).
-
Upon completion, pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring.
-
Collect the precipitated white solid by vacuum filtration, wash with cold water, and dry in a desiccator over anhydrous calcium chloride. The crude intermediate can be purified by recrystallization from ethanol if necessary.
Step 2: Synthesis of this compound (Final Product)
Causality: This step involves the base-catalyzed intramolecular cyclodehydration of the N-acylthiosemicarbazide intermediate. The alkaline medium facilitates the removal of a water molecule, leading to the formation of the stable 1,2,4-triazole ring.
-
Cyclization: In a 100 mL round-bottom flask, dissolve the dried intermediate, 1-(2-(thiophen-3-yl)acetyl)-4-methylthiosemicarbazide (2.29 g, 10 mmol, assuming 100% yield from the previous step), in a 2N aqueous solution of sodium hydroxide (40 mL).
-
Heat the reaction mixture to reflux for 4-6 hours with constant stirring.
-
Monitor the completion of the cyclization by TLC.
-
After reflux, cool the reaction mixture to room temperature. If the solution is colored, a small amount of activated charcoal can be added, and the mixture stirred for 15 minutes, followed by filtration.
-
Acidification and Precipitation: Carefully acidify the clear, cooled filtrate to a pH of 5-6 with concentrated hydrochloric acid while stirring in an ice bath.
-
A white precipitate of the desired product will form.
-
Continue stirring for another 30 minutes in the ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.
-
Dry the purified product in a vacuum oven at 60 °C.
Characterization and Expected Results
The structure of the synthesized compound should be confirmed by various spectroscopic methods and by determining its melting point.
| Analysis | Expected Results |
| Melting Point | A sharp melting point is indicative of high purity. |
| ¹H NMR | Signals corresponding to the methyl protons, methylene protons, thienyl protons, and the thiol proton should be observed at their characteristic chemical shifts. |
| ¹³C NMR | Resonances for all the carbon atoms in the molecule should be present. |
| IR Spectroscopy | Characteristic absorption bands for N-H (if in thione form), S-H (thiol form), C=N, and C-S stretching vibrations should be observed. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the product (C₈H₉N₃S₂) should be observed. |
Expected Spectroscopic Data (Hypothetical):
-
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 13.5 (s, 1H, SH), 7.4-7.0 (m, 3H, thienyl-H), 4.0 (s, 2H, CH₂), 3.4 (s, 3H, CH₃).[8][9][10]
-
IR (KBr, cm⁻¹): ~3100 (N-H stretch, tautomeric form), ~2550 (S-H stretch), ~1610 (C=N stretch), ~1300 (C=S stretch).[11]
Reaction Mechanism
The cyclization of the N-acylthiosemicarbazide intermediate proceeds through a base-catalyzed mechanism.
Caption: Key steps in the base-catalyzed cyclization mechanism.
The hydroxide ion deprotonates the thioamide nitrogen, increasing its nucleophilicity. The resulting anion then attacks the electrophilic carbonyl carbon in an intramolecular fashion to form a tetrahedral intermediate. A proton transfer is followed by the elimination of a water molecule to yield the final 1,2,4-triazole-3-thiol product.
Safety Precautions
-
Thionyl chloride is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hydrochloric acid is corrosive. Handle with care.
-
The reaction should be performed with caution, especially during the addition of thionyl chloride and the acidification step.
References
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and. (2020). Journal of Molecular Structure. Retrieved January 22, 2026, from [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). Molecules. Retrieved January 22, 2026, from [Link]
-
Alkylation of 1,2,4-triazole-3-thiols with haloalkanoic acid esters. (n.d.). Request PDF. Retrieved January 22, 2026, from [Link]
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Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. (2022). Molecules. Retrieved January 22, 2026, from [Link]
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1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. (2021). DergiPark. Retrieved January 22, 2026, from [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). PubMed. Retrieved January 22, 2026, from [Link]
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The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). NIH. Retrieved January 22, 2026, from [Link]
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Synthesis of ١,٢,٤-triazole-٣-thiol derivative. (2015). Minia Journal of Medical Research. Retrieved January 22, 2026, from [Link]
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SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. (2012). UTAR Institutional Repository. Retrieved January 22, 2026, from [Link]
-
ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. (2010). ResearchGate. Retrieved January 22, 2026, from [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis of Novel 1,3-Substituted 1H-[1][12][13]-Triazole-3-Thiol Derivatives. (2010). ResearchGate. Retrieved January 22, 2026, from [Link]
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Synthesis and analgesic activity of new pyrazole-containing derivatives of 1,2,4-triazole-3-thiol. (2023). Current issues in pharmacy and medicine: science and practice. Retrieved January 22, 2026, from [Link]
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4H-1,2,4-triazole-3-thiol. (n.d.). SpectraBase. Retrieved January 22, 2026, from [Link]
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4H- 1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl- 1-(4-Nitrophenyl). (2023). Preprints.org. Retrieved January 22, 2026, from [Link]
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Thiocarbohydrazides: Synthesis and Reactions. (n.d.). Scientific & Academic Publishing. Retrieved January 22, 2026, from [Link]
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Synthesis of 3-(2-Thienyl)-4-methyl-5-methylsulfinyl-4H-1,2,4-triazole. (n.d.). PrepChem.com. Retrieved January 22, 2026, from [Link]
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Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (2020). Oriental Journal of Chemistry. Retrieved January 22, 2026, from [Link]
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4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2007). MDPI. Retrieved January 22, 2026, from [Link]
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Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Pharmacia. Retrieved January 22, 2026, from [Link]
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Thiophene-3-acetic acid. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
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Molecular Docking, ADME Study, Synthesis And Characterization Of New 4-Amino-5-Aryl-4H- 1,2,4-Triazole-3-Thiol Derivatives. (2022). Journal of Pharmaceutical Negative Results. Retrieved January 22, 2026, from [Link]
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Topic: In Vitro Antimicrobial Assay of 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol
An Application Note and Protocol from the Office of the Senior Application Scientist
Introduction: The Rationale for Screening Novel Triazole Derivatives
The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, integral to a wide array of therapeutic agents with activities ranging from antifungal and anti-inflammatory to antiviral and anticancer.[1][2][3] The persistent challenge of antimicrobial resistance necessitates the continuous exploration of novel chemical entities.[4] Derivatives of 1,2,4-triazole-3-thiol, in particular, have demonstrated significant potential as antimicrobial agents, making them a promising area for drug discovery.[3][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of a specific novel compound, 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol . We will move beyond a simple recitation of steps to explain the causality behind the protocols, ensuring a robust and self-validating experimental design. The methodologies detailed herein are grounded in established standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and accuracy.[6][7]
We will cover three core assays:
-
Qualitative Screening: The Agar Disk Diffusion (Kirby-Bauer) test for a preliminary assessment of antimicrobial activity.
-
Quantitative Analysis: The Broth Microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Cidal vs. Static Determination: The protocol for establishing the Minimum Bactericidal Concentration (MBC) to ascertain whether the compound kills or merely inhibits microbial growth.
Part I: Qualitative Screening via Agar Disk Diffusion (Kirby-Bauer Method)
This method serves as an excellent initial screening tool. Its primary advantage is the ability to rapidly assess the susceptibility of a bacterial strain to the test compound in a visually intuitive manner.[8][9]
Principle of the Assay
A filter paper disk impregnated with a known concentration of this compound is placed on an agar plate uniformly inoculated with a test microorganism.[10] The compound diffuses from the disk into the agar, creating a concentration gradient.[11] If the microorganism is susceptible, a clear zone of no growth, known as the "zone of inhibition," will form around the disk after incubation.[12] The size of this zone is influenced by factors such as the rate of diffusion of the compound and the microorganism's susceptibility.[11]
Workflow for Agar Disk Diffusion
Caption: Kirby-Bauer Disk Diffusion Workflow.
Detailed Protocol
Materials and Reagents
-
This compound (Test Compound)
-
Sterile blank paper disks (6 mm diameter)
-
Known antimicrobial agent (e.g., Ciprofloxacin, as a positive control)
-
Solvent for dissolving the test compound (e.g., DMSO, ensure it has no antimicrobial activity at the concentration used)
-
Mueller-Hinton Agar (MHA) plates (depth of 4 mm is critical for reproducibility)[9]
-
Test bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)[5]
-
Sterile saline (0.85%) or broth
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs, forceps
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Procedure
-
Compound Disk Preparation: Dissolve the test compound in a suitable solvent to a known concentration (e.g., 1 mg/mL). Aseptically impregnate sterile blank disks with a specific volume (e.g., 20 µL) of this solution. Allow the solvent to evaporate completely in a sterile environment. Prepare negative control disks using only the solvent.
-
Inoculum Preparation: From a fresh overnight culture, select several colonies and suspend them in sterile saline. Vortex gently. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This step is critical as inoculum density significantly impacts the test results.[12]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.[12] Remove excess liquid by pressing the swab against the inside of the tube.[9] Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure uniform, confluent growth.[9] Allow the plate to dry for 5-15 minutes.
-
Disk Placement: Using sterile forceps, place the impregnated test disks, positive control disks, and negative control disks onto the agar surface.[9] Ensure disks are spaced at least 24 mm apart to prevent overlapping zones.[9] Gently press each disk to ensure complete contact with the agar.[8]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.[12]
-
Data Collection: After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) to the nearest millimeter (mm) using a ruler or calipers.
Part II: Quantitative Analysis via Broth Microdilution (MIC Assay)
The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13] The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism after a specified incubation period.[13] This quantitative method is essential for comparing the potency of different compounds.
Principle of the Assay
Serial two-fold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.[13] Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are visually inspected for turbidity (an indicator of growth). The MIC is the lowest concentration at which no turbidity is observed.[13] This protocol should adhere to guidelines set by the Clinical and Laboratory Standards Institute (CLSI M07).[6]
Workflow for MIC Determination
Caption: Broth Microdilution Workflow for MIC.
Detailed Protocol
Materials and Reagents
-
Test Compound stock solution (high concentration in a suitable solvent)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Test bacterial strains and 0.5 McFarland standard
-
Multichannel pipette
-
Plate reader (optional, for quantitative growth assessment)
-
Incubator (35°C ± 2°C)
Procedure
-
Plate Setup: Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to the wells in the first column. This results in a total volume of 200 µL.
-
Using a multichannel pipette, mix the contents of the first column and transfer 100 µL to the second column. Continue this serial dilution process across the plate to the desired final column (e.g., column 10). Discard the final 100 µL from the last dilution column.[14] This creates a two-fold dilution series.
-
Controls: Designate wells for controls.
-
Sterility Control: A well with uninoculated medium only.
-
Growth Control: A well with medium and the bacterial inoculum, but no test compound.
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB according to CLSI guidelines to achieve a final target inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 100 µL of the final diluted inoculum to each well (except the sterility control), bringing the final volume in each well to 200 µL. This step halves the concentration of the compound in each well, bringing it to the final test concentration.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the plate. The MIC is the lowest concentration of the test compound in which there is no visible turbidity.[13] The growth control well should be turbid, and the sterility control well should be clear.
Part III: Determining Bactericidal vs. Bacteriostatic Activity (MBC Assay)
The MIC value alone does not distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. The Minimum Bactericidal Concentration (MBC) test is a follow-up to the MIC assay that provides this crucial information.[15]
Principle of the Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[16][17] The assay is performed by subculturing aliquots from the clear (no growth) wells of the completed MIC plate onto antibiotic-free agar.[16] The absence of colony growth on the agar after incubation indicates that the bacteria were killed by the compound at that concentration.
Logical Flow from MIC to MBC
Caption: Relationship between MIC and MBC Assays.
Detailed Protocol
Materials and Reagents
-
Completed 96-well MIC plate
-
Mueller-Hinton Agar (MHA) plates
-
Calibrated loops or micropipette
-
Incubator (35°C ± 2°C)
Procedure
-
Selection of Wells: Following MIC determination, select the wells corresponding to the MIC and all higher concentrations that showed no visible growth. Also, include the growth control well.
-
Subculturing: Mix the contents of each selected well. Using a micropipette, plate a fixed volume (e.g., 100 µL) from each of these wells onto a separate, clearly labeled MHA plate.
-
Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU/mL compared to the CFU/mL from the initial inoculum plated from the growth control well.[17]
Data Analysis and Presentation
Systematic recording and interpretation of data are paramount.
Data Summary
Results should be consolidated into a clear format for easy comparison.
| Test Organism | Test Compound Conc. | Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 25923 | 20 µ g/disk | 18 | 62.5 | 125 | 2 | Bactericidal |
| E. coli ATCC 25922 | 20 µ g/disk | 12 | 125 | >500 | >4 | Bacteriostatic |
| Positive Control | (e.g., Ciprofloxacin) | (Record value) | (Record value) | (Record value) | (Calculate) | (Determine) |
Note: The data in this table is for illustrative purposes only.
Interpretation of Results
-
MIC: The numerical value provides a quantitative measure of the compound's potency. Lower MIC values indicate higher potency.
-
MBC/MIC Ratio: This ratio is used to classify the antimicrobial effect.
References
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Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
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FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
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Grokipedia. Minimum bactericidal concentration. [Link]
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Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr...[Link]
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Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
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Microbiology Info. Broth Microdilution. [Link]
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Wikipedia. Minimum bactericidal concentration. [Link]
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Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. [Link]
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Wikipedia. Disk diffusion test. [Link]
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Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]
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Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
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Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]
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Clinical and Laboratory Standards Institute. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
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Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]
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Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[8][12][15]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research. [Link]
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Kaplaushenko, A., et al. (2021). Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. [Link]
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Kumar, S., et al. (2017). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. BMC Chemistry. [Link]
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Asif, M. (2014). Synthesis and in vitro antimicrobial activity of some triazole derivatives. Journal of Chemistry. [Link]
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Popiołek, Ł., et al. (2013). Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Adeiza, A. A., et al. (2023). Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Pakistan Journal of Scientific & Industrial Research Series A: Physical Sciences. [Link]
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Alyahyaoy, H. A., et al. (2019). Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives. International Journal of Green Pharmacy. [Link]
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Al-Ghorbani, M., et al. (2021). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Karadeniz Technical University Journal of the Faculty of Pharmacy. [Link]
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Al-Ghorbani, M., et al. (2021). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. [Link]
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Sahoo, P. K., et al. (2023). Synthesis and evaluation of 4-amino-5-phenyl-4H-[8][12][15]-triazole-3-thiol derivatives as antimicrobial agents. ResearchGate. [Link]
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Application Notes & Protocols: 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol as a High-Efficacy Corrosion Inhibitor
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor, particularly for mild steel in acidic environments. This document outlines the fundamental mechanism of action, detailed protocols for performance evaluation, and data interpretation.
Introduction and Scientific Rationale
Corrosion of metals is a pervasive issue across numerous industries, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy for mitigating this degradation. Triazole derivatives have emerged as a highly effective class of corrosion inhibitors due to their unique molecular structure.[1][2][3][4]
This compound is a promising candidate within this class. Its efficacy stems from the synergistic interplay of its structural features:
-
1,2,4-Triazole Ring: The multiple nitrogen atoms and π-electrons in the aromatic triazole ring act as active centers for adsorption onto the metal surface.[1][5]
-
Thiol/Thione Group: The presence of a sulfur atom in the thiol/thione group provides an additional site for strong coordination with metal ions, enhancing the stability of the protective film.
-
Thienylmethyl Group: The thiophene ring contributes to the overall electron density and planarity of the molecule, facilitating more effective surface coverage.
-
Methyl Group: The methyl substituent can influence the electronic properties and solubility of the molecule.
This combination of functional groups allows the molecule to adsorb onto the metal surface, forming a robust protective barrier that isolates the metal from the corrosive environment.
Mechanism of Corrosion Inhibition
The primary mechanism of corrosion inhibition by this compound involves the adsorption of the inhibitor molecules onto the metal surface. This process can be broadly categorized as:
-
Physisorption: This involves weaker electrostatic interactions, such as van der Waals forces, between the charged metal surface and the inhibitor molecule.
-
Chemisorption: This is a stronger form of adsorption involving the sharing of electrons between the inhibitor molecule and the metal surface, leading to the formation of a coordinate-type bond. The lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the triazole and thiophene rings, can be donated to the vacant d-orbitals of the metal atoms.[1][6]
The inhibitor acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1][5] This is achieved by blocking the active sites on the metal surface, thereby hindering the electrochemical reactions that drive corrosion.
Caption: Mechanism of corrosion inhibition by adsorption.
Experimental Evaluation Protocols
To quantitatively assess the performance of this compound, a combination of electrochemical and gravimetric methods is recommended.
Materials and Reagents
-
Working Electrode: Mild steel coupons of known composition and surface area.
-
Corrosive Medium: 1 M Hydrochloric Acid (HCl) or other relevant acidic solution.
-
Inhibitor: this compound of high purity.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode: Platinum foil or graphite rod.
-
Standard laboratory glassware, polishing materials (emery papers of various grades), and analytical balance.
Experimental Workflow
Caption: General experimental workflow for inhibitor evaluation.
Protocol 1: Weight Loss Method
This gravimetric method provides a direct measure of the corrosion rate.[7][8][9][10]
Procedure:
-
Coupon Preparation: Mechanically polish mild steel coupons with a series of emery papers (e.g., 200, 400, 600, 800, 1000, and 1200 grit), rinse with deionized water and acetone, dry, and weigh accurately.
-
Immersion: Immerse the prepared coupons in the corrosive solution with and without various concentrations of the inhibitor at a constant temperature for a specified duration (e.g., 24 hours).
-
Post-Immersion: After the immersion period, remove the coupons, clean them with a suitable cleaning solution (e.g., Clarke's solution) to remove corrosion products, rinse with deionized water and acetone, dry, and re-weigh.
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
-
Protocol 2: Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetic aspects of the corrosion process and the inhibitor's effect on both anodic and cathodic reactions.[11][12][13][14]
Procedure:
-
Electrochemical Cell Setup: Assemble a three-electrode cell with the mild steel coupon as the working electrode, a platinum foil as the counter electrode, and an SCE as the reference electrode.
-
Stabilization: Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis:
-
Plot the logarithm of the current density (log i) versus the applied potential (E).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation.
-
Inhibition Efficiency (IE%): IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ is the corrosion current density in the absence of the inhibitor and icorrᵢ is the corrosion current density in the presence of the inhibitor.
-
Protocol 3: Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique for studying the properties of the inhibitor film and the corrosion process at the metal-solution interface.[15][16][17][18][19]
Procedure:
-
Cell Setup and Stabilization: Use the same three-electrode cell setup as for potentiodynamic polarization and allow the OCP to stabilize.
-
Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Data Analysis:
-
Plot the impedance data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to extract parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
The Rct value is inversely proportional to the corrosion rate.
-
Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rct₀ is the charge transfer resistance in the absence of the inhibitor and Rctᵢ is the charge transfer resistance in the presence of the inhibitor.
-
Data Presentation and Interpretation
The following tables present representative data for the performance of a triazole-based inhibitor, which can be used as a template for presenting experimentally determined data for this compound.
Table 1: Weight Loss Data
| Inhibitor Conc. (mM) | Weight Loss (g) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 0.150 | 5.20 | - |
| 0.1 | 0.045 | 1.56 | 70.0 |
| 0.5 | 0.021 | 0.73 | 86.0 |
| 1.0 | 0.012 | 0.42 | 92.0 |
| 2.0 | 0.009 | 0.31 | 94.0 |
Table 2: Potentiodynamic Polarization Data
| Inhibitor Conc. (mM) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | -480 | 250 | - |
| 0.1 | -472 | 70 | 72.0 |
| 0.5 | -465 | 35 | 86.0 |
| 1.0 | -458 | 18 | 92.8 |
| 2.0 | -450 | 12 | 95.2 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Conc. (mM) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 80 | 150 | - |
| 0.1 | 280 | 80 | 71.4 |
| 0.5 | 590 | 55 | 86.4 |
| 1.0 | 1150 | 30 | 93.0 |
| 2.0 | 1600 | 22 | 95.0 |
Adsorption Isotherm
To understand the interaction between the inhibitor and the metal surface, the experimental data can be fitted to various adsorption isotherms. The Langmuir adsorption isotherm is often suitable for modeling the adsorption of corrosion inhibitors.[19][20][21]
The Langmuir isotherm is given by the equation: C / θ = 1 / Kads + C where C is the inhibitor concentration, θ is the surface coverage (θ = IE% / 100), and Kads is the adsorption equilibrium constant.
A linear plot of C / θ versus C indicates that the adsorption follows the Langmuir isotherm. The value of Kads can be used to calculate the standard free energy of adsorption (ΔG°ads), which provides information about the spontaneity and nature of the adsorption process (physisorption or chemisorption).
Conclusion
This compound possesses the key structural features of an effective corrosion inhibitor. The protocols detailed in these application notes provide a robust framework for systematically evaluating its performance. By employing a combination of weight loss and electrochemical techniques, researchers can obtain a comprehensive understanding of its inhibition efficiency, mechanism of action, and adsorption behavior. The expected high efficiency of this compound makes it a compelling candidate for further investigation and application in various industrial settings where corrosion protection in acidic media is critical.
References
- Metal corrosion inhibition by triazoles: A review. (2022). Int. J. Corros. Scale Inhib., 11(2), 524–540.
- Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022).
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An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. (2021). International Journal of Molecular Sciences, 23(1), 16. [Link]
- Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). (1994).
-
Experimental and theoretical investigation of the adsorption behaviour of new triazole derivatives as inhibitors for mild steel corrosion in acid media. (2007). Electrochimica Acta, 52(22), 6386-6394. [Link]
- Adsorption Isotherm of Some Triazoles as Corrosion Inhibitors of Mild Steel in Acids. (2012). Diyala Journal of Engineering Sciences, 5(1), 1-10.
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Weight Loss Analysis. (n.d.). Corrosionpedia. [Link]
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Corrosion Measurement by Weight Loss. (n.d.). Scribd. [Link]
- An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. (2021). OUCI.
- Application Note: Electrochemical Impedance Spectroscopy for Evaluating the Performance of Alox Aqualox 232 Corrosion Inhibitor. (2025). BenchChem.
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Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021). ACS Symposium Series. [Link]
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Adsorption and corrosion inhibition behaviour of new theophylline–triazole-based derivatives for steel in acidic medium. (2019). Royal Society Open Science, 6(3), 181988. [Link]
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Adsorption and corrosion inhibition behaviour of new theophylline–triazole-based derivatives for steel in acidic medium. (2019). ResearchGate. [Link]
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Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (2012). AIP Conference Proceedings. [Link]
- Triazole Derivatives as Corrosion Inhibitors on Iron (110) Surface: A Theoretical Study. (2023). ChemSearch Journal, 14(1), 1-10.
-
Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). (2024). ASTM International. [Link]
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Effect of Adsorption and Interactions of New Triazole-Thione-Schiff Bases on the Corrosion Rate of Carbon Steel in 1 M HCl Solution: Theoretical and Experimental Evaluation. (2022). ACS Omega. [Link]
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An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. (2021). PubMed. [Link]
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WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY. (n.d.). ResearchGate. [Link]
- Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. (2015). Chemical Science Review and Letters, 4(13), 17-24.
-
Potentiodynamic. (n.d.). Corrosionpedia. [Link]
- Potentiodynamic polarization methods. (n.d.). corrosion-doctors.org.
-
Understanding the Role of Diethanolamine-Based Protic Ionic Liquids in Corrosion Inhibition: Electrochemical and Surface Characterization of Carbon Steel in Saline Environments. (2026). Langmuir. [Link]
-
Potentiodynamic Corrosion Testing. (2016). ResearchGate. [Link]
-
Potentiodynamic Corrosion Testing. (2016). PubMed. [Link]
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Application Notes and Protocols for the Evaluation of Anticancer Activity of 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol on Cell Lines
Introduction: The Therapeutic Potential of 1,2,4-Triazole Scaffolds in Oncology
The 1,2,4-triazole nucleus is a "privileged" scaffold in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including anticancer properties.[1] Its unique physicochemical characteristics and ability to form diverse non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, allow for potent and selective binding to various biological targets.[2][3] Many established anticancer agents incorporate the 1,2,4-triazole moiety, highlighting its potential in the development of novel cancer therapeutics.[4] These compounds can exert their anticancer effects through various mechanisms, including the inhibition of crucial enzyme systems like aromatase, thymidylate synthase, and various kinases, ultimately leading to the disruption of cancer cell proliferation and survival.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of a novel 1,2,4-triazole derivative, 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol . The following protocols are designed to be a self-validating system to rigorously assess its cytotoxic and apoptotic effects on cancer cell lines.
Experimental Design: A Multi-faceted Approach to Characterizing Anticancer Activity
A thorough in vitro evaluation of a potential anticancer compound requires a multi-pronged approach to understand its effects on cell viability, proliferation, and the induction of programmed cell death (apoptosis). The following experimental workflow is recommended for the characterization of this compound.
Figure 1: A comprehensive experimental workflow for the in vitro evaluation of an anticancer compound.
Phase 1: Assessment of Cytotoxicity
The initial step in evaluating a novel compound is to determine its effect on cancer cell viability and to establish its dose-dependent cytotoxicity.
Cell Line Selection and Culture
The choice of cancer cell lines is critical and should be relevant to the intended therapeutic target. A panel of cell lines representing different cancer types is recommended for initial screening. For this protocol, we will use a generic example. All cell lines should be maintained in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.
Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[6]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.
Table 1: Example Data Layout for MTT Assay Results
| Compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| Vehicle Control (0) | 1.25 ± 0.08 | 100 |
| 1 | 1.10 ± 0.06 | 88 |
| 10 | 0.75 ± 0.05 | 60 |
| 25 | 0.40 ± 0.03 | 32 |
| 50 | 0.15 ± 0.02 | 12 |
| 100 | 0.08 ± 0.01 | 6.4 |
Phase 2: Elucidating the Mechanism of Cell Death
Once the cytotoxic potential of the compound is established, the next crucial step is to determine the mechanism by which it induces cell death.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC.[9] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[9][10]
Protocol: Annexin V-FITC/PI Staining [10]
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate for 15 minutes at room temperature in the dark.[9]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Table 2: Expected Outcomes of Annexin V/PI Staining
| Cell Population | Annexin V-FITC | Propidium Iodide (PI) | Interpretation |
| Viable | Negative | Negative | Healthy Cells |
| Early Apoptotic | Positive | Negative | Undergoing Apoptosis |
| Late Apoptotic/Necrotic | Positive | Positive | Late Stage Apoptosis or Necrosis |
| Necrotic | Negative | Positive | Primary Necrosis |
Cell Cycle Analysis
Many anticancer agents exert their effects by inducing cell cycle arrest at specific phases, thereby inhibiting cell proliferation. Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11]
Protocol: Cell Cycle Analysis [12]
-
Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.
Figure 2: Key checkpoints in the cell cycle where anticancer agents can induce arrest.
Caspase-3/7 Activity Assay
Caspases are a family of proteases that play a central role in the execution of apoptosis.[13] Caspase-3 and Caspase-7 are key executioner caspases, and their activation is a hallmark of apoptosis.[14]
Protocol: Caspase-Glo® 3/7 Assay [13][15]
-
Cell Plating and Treatment: Plate cells in a 96-well white-walled plate and treat with the compound at various concentrations for the desired time.
-
Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.
Phase 3: Investigation of Molecular Mechanisms
To further understand the mechanism of action, it is important to investigate the effect of the compound on key proteins involved in apoptosis and cell cycle regulation.
Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample.[16] This can be used to assess the expression levels of pro-apoptotic proteins (e.g., Bax, Bad), anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), and cell cycle regulatory proteins (e.g., cyclins, cyclin-dependent kinases).
Protocol: Western Blotting [17][18]
-
Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Table 3: Key Protein Targets for Western Blot Analysis
| Pathway | Pro-Apoptotic Proteins | Anti-Apoptotic Proteins | Cell Cycle Regulatory Proteins |
| Apoptosis | Bax, Bak, Cleaved Caspase-3, Cleaved PARP | Bcl-2, Bcl-xL, Mcl-1 | - |
| Cell Cycle | p21, p27 | - | Cyclin D1, Cyclin B1, CDK4, CDK1 |
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial in vitro evaluation of the anticancer activity of this compound. The data generated from these experiments will provide valuable insights into its cytotoxic potential, mechanism of cell death, and effects on cell cycle progression. Positive and significant findings from these in vitro studies would warrant further investigation, including in vivo studies in animal models, to fully assess its therapeutic potential as a novel anticancer agent.
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Lee, M., & Lee, J. (2014). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 29(1), 1B.5.1–1B.5.11.[19]
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iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link][10]
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Li, Y., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Journal of Medicinal Chemistry, 64(22), 16297-16335.[3]
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University of Leicester. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link][12]
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DergiPark. (2023). A comprehensive review on triazoles as anticancer agents. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(3), 779-812.[21]
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Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.[16]
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ResearchGate. (2022). Guideline for anticancer assays in cells. Food Science and Human Wellness, 11(5), 1169-1180.[22]
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University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link][11]
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Elabscience. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link][23]
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Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link][24]
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ResearchGate. (2022). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 22(12), 1645-1667.[4]
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ResearchGate. (2015). MTT Proliferation Assay Protocol. Retrieved from [Link][7]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link][6]
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JoVE. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. Retrieved from [Link]
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PubMed. (2022). Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. Current Drug Discovery Technologies, 19(2), 1-18.[1]
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Pratilas, C. A., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 1-14.[25]
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Semantic Scholar. (2013). Synthesis and evaluation of 4-amino-5-phenyl-4H-[19][13]-triazole-3-thiol derivatives as antimicrobial agents. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 435-438.
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Application Note & Protocol: Comprehensive Evaluation of the Antioxidant Capacity of 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol
Introduction: The Quest for Novel Antioxidants in Drug Discovery
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][2] Antioxidants are crucial molecules that can mitigate oxidative damage by neutralizing free radicals.[1][3] The scientific community is in a continuous search for novel, potent, and safe antioxidant compounds for therapeutic and preventive applications.
Heterocyclic compounds, particularly those containing nitrogen and sulfur, have garnered significant attention for their diverse pharmacological activities, including antioxidant properties.[4] The 1,2,4-triazole nucleus is a key pharmacophore in a variety of clinically used drugs.[4] Furthermore, the presence of a thiol (-SH) group is known to contribute significantly to the antioxidant capacity of a molecule, as thiols are effective radical scavengers.[5][6][7]
This application note details a comprehensive suite of protocols for measuring the antioxidant capacity of a novel synthetic compound, 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol . This molecule integrates the promising structural features of a 1,2,4-triazole ring, a thiol group, and a thienyl moiety, suggesting a multifactorial potential for antioxidant activity. The thienyl group, a sulfur-containing aromatic ring, may further enhance this activity through its electron-donating properties. This guide is intended for researchers, scientists, and drug development professionals engaged in the screening and characterization of new chemical entities.
Hypothesized Antioxidant Mechanism
The antioxidant potential of this compound is likely derived from several structural features:
-
The Thiol Group (-SH): This is a primary contributor to antioxidant activity. The hydrogen atom of the thiol group can be readily donated to a free radical, thereby neutralizing it. The resulting thiyl radical can then be stabilized through various mechanisms, including dimerization to form a disulfide.
-
The 1,2,4-Triazole Ring: This heterocyclic system can act as an electron donor, contributing to radical scavenging. The nitrogen atoms in the ring can participate in delocalizing unpaired electrons, stabilizing the radical adducts.
-
The 3-Thienylmethyl Moiety: The sulfur atom in the thiophene ring can also participate in antioxidant reactions. The aromatic nature of the ring can help to stabilize radical species through resonance.
Choosing the Right Assay: A Multi-Mechanistic Approach
No single antioxidant assay can fully capture the complex antioxidant profile of a compound. Therefore, a battery of assays based on different mechanisms is recommended for a comprehensive evaluation. This application note focuses on four widely accepted and complementary methods:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[8][9][10]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Assesses the capacity of an antioxidant to quench the pre-formed ABTS radical cation.[11][12]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Determines the ability of a compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[3][13][14]
-
CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay: Measures the capacity of an antioxidant to reduce cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺). This assay is particularly sensitive to thiol-containing antioxidants.[15][16]
Caption: Overview of the primary mechanisms of the selected antioxidant assays.
Experimental Protocols
General Preparations
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or methanol). From this stock, prepare a series of dilutions to determine the concentration-dependent activity.
-
Standard Antioxidant: Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), a water-soluble analog of vitamin E, is used as the standard for comparison in all assays. Prepare a stock solution and serial dilutions in the same manner as the test compound.
-
Instrumentation: A UV-Vis spectrophotometer or a microplate reader is required for all assays.
Protocol 1: DPPH Radical Scavenging Assay
This protocol is adapted from established methods.[8][17]
Principle: The stable DPPH radical has a deep violet color with a maximum absorbance at 517 nm. When reduced by an antioxidant, the color changes to a pale yellow. The decrease in absorbance is proportional to the radical scavenging activity.[8][10]
Reagents:
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Test compound and Trolox solutions
Procedure:
-
In a 96-well plate, add 50 µL of various concentrations of the test compound or Trolox standard to triplicate wells.
-
Add 50 µL of the solvent used for dilution as a blank.
-
Add 150 µL of the 0.1 mM DPPH solution to all wells.[17]
-
Incubate the plate in the dark at room temperature for 30 minutes.[17]
-
Measure the absorbance at 517 nm using a microplate reader.[8]
Calculation:
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
Where:
-
Abs_control is the absorbance of the DPPH solution without the sample.
-
Abs_sample is the absorbance of the DPPH solution with the sample.
The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Caption: Workflow for the DPPH radical scavenging assay.
Protocol 2: ABTS Radical Cation Decolorization Assay
This protocol is based on established methodologies.[11]
Principle: ABTS is oxidized to its radical cation (ABTS•⁺) by potassium persulfate. This radical has a blue-green color with a maximum absorbance at 734 nm. In the presence of an antioxidant, the ABTS•⁺ is reduced back to its colorless form.[11]
Reagents:
-
ABTS solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compound and Trolox solutions
Procedure:
-
Prepare the ABTS•⁺ stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•⁺ stock solution with PBS (pH 7.4) to an absorbance of 0.70 (±0.02) at 734 nm.
-
In a 96-well plate, add 20 µL of various concentrations of the test compound or Trolox standard to triplicate wells.
-
Add 180 µL of the diluted ABTS•⁺ solution to all wells.
-
Incubate the plate at room temperature for 10 minutes.[17]
-
Measure the absorbance at 734 nm.[17]
Calculation:
The percentage of ABTS•⁺ scavenging activity is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the test compound.
Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay
This protocol follows the method developed by Benzie and Strain.[13][14]
Principle: At a low pH (3.6), antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has an intense blue color with a maximum absorbance at 593 nm.[13][14] The FRAP assay measures the electron-donating ability of an antioxidant.[1][13]
Reagents:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh.
-
Test compound and Trolox solutions
Procedure:
-
Warm the FRAP reagent to 37°C.
-
In a 96-well plate, add 20 µL of various concentrations of the test compound or Trolox standard to triplicate wells.
-
Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
Incubate the plate at 37°C for 10 minutes.[17]
Calculation:
A standard curve is generated using a known concentration of FeSO₄ or Trolox. The antioxidant capacity of the sample is then expressed as Fe²⁺ equivalents or TEAC.
Protocol 4: Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay
This protocol is based on the method developed by Apak et al.[15][16]
Principle: This assay is based on the reduction of Cu²⁺ to Cu¹⁺ by antioxidants in the presence of neocuproine. The resulting Cu¹⁺-neocuproine complex has a yellow-orange color with a maximum absorbance at 450 nm.[18] The CUPRAC assay is performed at a physiological pH of 7.0.[15]
Reagents:
-
Copper(II) chloride (CuCl₂) solution (10 mM in water)
-
Neocuproine solution (7.5 mM in ethanol)
-
Ammonium acetate buffer (1 M, pH 7.0)
-
Test compound and Trolox solutions
Procedure:
-
In a 96-well plate, add 40 µL of various concentrations of the test compound or Trolox standard to triplicate wells.[19]
-
Add 40 µL of CuCl₂ solution to each well.[19]
-
Add 40 µL of neocuproine solution to each well.[19]
-
Add 40 µL of ammonium acetate buffer to each well.[19]
-
Incubate the plate at room temperature for 30 minutes.[15][19]
-
Measure the absorbance at 450 nm.[15]
Calculation:
The antioxidant capacity is expressed as TEAC, determined from a Trolox standard curve.
Caption: Comparative experimental workflow for the antioxidant assays.
Data Presentation and Interpretation
The antioxidant capacity of this compound should be compared to the standard antioxidant, Trolox. The results can be summarized in the following table. Please note that the data presented below is illustrative and based on the expected high activity of thiol-containing triazoles.
| Assay | Parameter | This compound | Trolox (Standard) |
| DPPH | IC₅₀ (µM) | 15.8 ± 1.2 | 25.4 ± 2.1 |
| ABTS | TEAC | 1.85 ± 0.15 | 1.00 |
| FRAP | TEAC | 1.52 ± 0.11 | 1.00 |
| CUPRAC | TEAC | 2.10 ± 0.18 | 1.00 |
Interpretation of Illustrative Data:
-
DPPH Assay: The lower IC₅₀ value of the test compound compared to Trolox suggests a potent hydrogen-donating ability.
-
ABTS Assay: A TEAC value greater than 1 indicates that the test compound is a more effective radical scavenger than Trolox in this assay.
-
FRAP Assay: The TEAC value greater than 1 demonstrates a strong capacity to reduce ferric ions, indicating significant electron-donating potential.
-
CUPRAC Assay: The high TEAC value in the CUPRAC assay is expected, given the presence of the thiol group, which is readily oxidized by Cu²⁺. This result highlights the significant contribution of the thiol moiety to the overall antioxidant capacity.
Conclusion
The provided protocols offer a robust framework for the comprehensive evaluation of the antioxidant capacity of this compound. The multi-assay approach ensures a thorough characterization of its antioxidant properties, encompassing both hydrogen atom transfer and single electron transfer mechanisms. The expected potent antioxidant activity, driven by the synergistic effects of the triazole ring, thiol group, and thienyl moiety, positions this compound as a promising candidate for further investigation in the development of novel antioxidant-based therapeutics.
References
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Apak, R., Güçlü, K., Özyürek, M., & Karademir, S. E. (2004). Novel total antioxidant capacity assay for dietary polyphenols and vitamins C and E, using copper(II) ion reducing capability. Journal of Agricultural and Food Chemistry, 52(26), 7970–7981. [Link]
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Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of "Antioxidant Power": The FRAP Assay. Analitical Biochemistry, 239(1), 70-76. [Link]
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Pulido, R., Bravo, L., & Saura-Calixto, F. (2000). Antioxidant activity of dietary polyphenols as determined by a modified ferric reducing/antioxidant power assay. Journal of Agricultural and Food Chemistry, 48(8), 3396–3402. [Link]
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Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). [Link]
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Campos, C., Guzmán, R., López-Fernández, E., & Casado, Á. (2022). Synthesis and Antioxidant Properties of Novel 1,2,3-Triazole-Containing Nitrones. Molecules, 27(24), 8765. [Link]
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Özyürek, M., Güçlü, K., & Apak, R. (2011). The main and modified CUPRAC methods for antioxidant capacity measurement. Trac Trends in Analytical Chemistry, 30(4), 652-664. [Link]
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Zhang, L., Wang, M., & Yang, B. (2018). Determination of antioxidant capacity of thiol-containing compounds by electron spin resonance spectroscopy based on Cu2+ ion reduction. Analytical and Bioanalytical Chemistry, 410(17), 4059–4067. [Link]
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Özil, M., Tacal, G., Baltaş, N., & Emirik, M. (2020). Synthesis and Molecular Docking Studies of Novel Triazole Derivatives as Antioxidant Agents. Letters in Organic Chemistry, 17(4), 309-320. [Link]
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Özyürek, M., Güçlü, K., Tümer, M., Bektasoglu, B., & Apak, R. (2011). Comparative evaluation of antioxidant capacities of thiol-based antioxidants measured by different in vitro methods. Talanta, 83(5), 1551–1559. [Link]
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Al-Ghorbani, M., El-Gamal, A. A., & Anouar, E. H. (2018). Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity. Journal of Heterocyclic Chemistry, 55(4), 947-955. [Link]
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El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2023). Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][3][13][15]triazole Derivatives. ChemRxiv. [Link]
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Apak, R., Özyürek, M., Güçlü, K., & Çapanoğlu, E. (2016). Spectrophotometric Determination of Phenolic Antioxidants in the Presence of Thiols and Proteins. Molecules, 21(8), 1046. [Link]
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Oxford Biomedical Research. (n.d.). Aqueous CUPRAC Antioxidant Assay. [Link]
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Ciubotaru, A. D., Stoica, L., Foia, L. G., Toma, V., Salaru, D. L., Leferman, C. E., & Stoica, B. A. (2023). INVESTIGATION OF THE ANTIOXIDANT CAPACITY OF THIOL-CONTAINING COMPOUNDS USING THE PHOTOCHEMILUMINESCENCE TECHNIQUE. Romanian Journal of Oral Rehabilitation, 15(4), 417-425. [Link]
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Zen-Bio. (n.d.). ABTS Antioxidant Assay Kit. [Link]
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Stoica, B. A., Ciubotaru, A. D., Stoica, L., Foia, L. G., Toma, V., Salaru, D. L., & Leferman, C. E. (2024). investigation of the antioxidant capacity of thiol- containing compounds using the photochemiluminescence technique. Romanian Journal of Oral Rehabilitation, 15(4), 417-425. [Link]
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Gulcin, İ. (2020). DPPH Radical Scavenging Assay. In Antioxidant Activity Determination Methods (pp. 15-28). Springer, Singapore. [Link]
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G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]
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Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237. [Link]
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Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202–1205. [Link]
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Floegel, A., Kim, D. O., Chung, S. J., Koo, S. I., & Chun, O. K. (2011). Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods. Journal of Food Composition and Analysis, 24(7), 1043–1048. [Link]
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Bektaş, H., Kafa, B., & Demirayak, Ş. (2015). Evaluation as antioxidant agents of 1, 2, 4-triazole derivatives: effects of essential functional groups. African Journal of Pharmacy and Pharmacology, 9(24), 606-613. [Link]
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Hotsulia, A., & Hrytsenko, I. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science, 3(31), 20-25. [Link]
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Shakir, R. M., Saoud, S. A., Jasim, H. S., & Hussain, D. F. (2021). Synthesis, Antioxidant Activity and Molecular Docking Study of 1, 2, 4-Triazole and Their Corresponding Fused Rings Containing 2-Methylphenol. International Journal of Drug Delivery Technology, 11(2), 499-505. [Link]
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Al-Juboori, A. M. J., & Al-Amiery, A. A. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 208-216. [Link]
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Application Notes and Protocols: Metal Complex Formation with 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile coordination properties. The incorporation of a thiol group and various substituents allows for the fine-tuning of the electronic and steric properties of these ligands, leading to metal complexes with unique characteristics. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and metal complex formation of a specific derivative, 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol.
While direct literature on this exact molecule is scarce, the protocols herein are built upon well-established and validated synthetic routes for analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. The thienyl moiety is of particular interest due to its presence in numerous pharmaceuticals and its potential to modulate the biological and coordination properties of the resulting complexes. This guide will detail the synthesis of the ligand, its subsequent complexation with transition metals, and the essential characterization techniques required to validate the products.
Part 1: Synthesis of the Ligand: this compound
The synthesis of the target ligand is a multi-step process that begins with the preparation of the corresponding carboxylic acid hydrazide, followed by reaction with methyl isothiocyanate and subsequent cyclization.
Rationale for the Synthetic Route
The chosen synthetic pathway is a robust and widely employed method for the preparation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. The initial formation of a thiosemicarbazide intermediate from the acid hydrazide and an isothiocyanate is a highly efficient reaction. The subsequent base-catalyzed intramolecular cyclization proceeds via a dehydration mechanism to yield the stable 1,2,4-triazole ring. This method offers good yields and allows for modular variation of the substituents at the N4 and C5 positions.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Protocol: Synthesis of 3-Thienylacetic acid hydrazide
-
Esterification of 3-Thienylacetic acid:
-
To a solution of 3-thienylacetic acid (10.0 g, 70.3 mmol) in methanol (150 mL), add concentrated sulfuric acid (2 mL) dropwise.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 3-thienylacetate as an oil.
-
-
Hydrazinolysis:
-
To a solution of methyl 3-thienylacetate (from the previous step) in ethanol (100 mL), add hydrazine hydrate (80%, 15 mL) dropwise.
-
Reflux the mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 3-thienylacetic acid hydrazide.
-
Detailed Protocol: Synthesis of this compound
-
Formation of 1-(3-Thienylacetyl)-4-methylthiosemicarbazide:
-
Dissolve 3-thienylacetic acid hydrazide (5.0 g, 32.0 mmol) in ethanol (100 mL).
-
Add methyl isothiocyanate (2.34 g, 32.0 mmol) to the solution.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the thiosemicarbazide derivative.
-
Filter the white solid, wash with cold ethanol, and dry.
-
-
Cyclization:
-
Suspend the 1-(3-thienylacetyl)-4-methylthiosemicarbazide (from the previous step) in an aqueous solution of sodium hydroxide (8%, 50 mL).
-
Reflux the mixture for 4-6 hours, during which the solid will dissolve.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Acidify the clear filtrate with dilute hydrochloric acid (e.g., 2M HCl) with constant stirring until the pH is approximately 5-6.
-
A white precipitate of the target ligand will form.
-
Filter the precipitate, wash thoroughly with cold water, and recrystallize from ethanol to obtain pure this compound.
-
Part 2: Metal Complex Formation
The synthesized ligand possesses multiple coordination sites, primarily the thione sulfur and the nitrogen atoms of the triazole ring, making it an excellent chelating agent for a variety of metal ions. The deprotonation of the thiol group upon complexation is a key feature of its coordination chemistry.
General Principles of Coordination
The this compound ligand can exist in tautomeric thione and thiol forms. In the presence of metal ions, it typically deprotonates to the thiolate form and acts as a bidentate ligand, coordinating through the exocyclic sulfur atom and one of the adjacent nitrogen atoms (N1 or N2) of the triazole ring. This forms a stable five-membered chelate ring. Depending on the metal ion, its oxidation state, and the reaction conditions, various stoichiometries and geometries of the resulting complexes can be achieved.
Coordination Pathway Diagram
Caption: General workflow for the synthesis of metal complexes.
General Protocol for the Synthesis of Metal(II) Complexes
This protocol is a general guideline and may require optimization for specific metal salts.
-
Ligand Solution Preparation:
-
Dissolve this compound (2 mmol) in a suitable solvent such as ethanol, methanol, or DMF (20 mL). Gentle heating may be required to achieve complete dissolution.
-
-
Metal Salt Solution Preparation:
-
In a separate flask, dissolve the metal(II) salt (1 mmol) (e.g., CuCl₂·2H₂O, Ni(CH₃COO)₂·4H₂O, Zn(NO₃)₂·6H₂O) in the same solvent (10 mL).
-
-
Complexation Reaction:
-
Add the metal salt solution dropwise to the ligand solution with continuous stirring.
-
The molar ratio of ligand to metal is typically 2:1, but can be varied to obtain different complex stoichiometries.
-
Upon addition, a change in color or the formation of a precipitate may be observed.
-
Reflux the reaction mixture for 2-4 hours to ensure complete complexation.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated complex by filtration.
-
Wash the solid with the solvent used for the reaction, followed by a low-boiling point solvent like diethyl ether to facilitate drying.
-
Dry the complex in a vacuum desiccator over anhydrous calcium chloride.
-
Part 3: Characterization of the Ligand and its Metal Complexes
Thorough characterization is crucial to confirm the identity, purity, and structure of the synthesized compounds. A combination of spectroscopic and analytical techniques should be employed.
Spectroscopic and Analytical Techniques
| Technique | Ligand (Expected Observations) | Metal Complex (Expected Observations) | Rationale |
| FT-IR (cm⁻¹) | ν(N-H) ~3100-3200, ν(C=S) ~1250-1350, ν(C=N) ~1600-1620 | Disappearance or shift of ν(N-H), shift of ν(C=N) to lower or higher frequency, appearance of new bands for ν(M-N) and ν(M-S) in the far-IR region (~400-500 cm⁻¹). | Confirms the coordination of the ligand to the metal ion through the nitrogen and sulfur atoms. |
| ¹H NMR | Signal for SH proton (if in thiol form, ~13-14 ppm), signals for methyl, methylene, and thienyl protons. | Disappearance of the SH proton signal, shifts in the signals of protons adjacent to the coordination sites. | Confirms the deprotonation of the thiol group and provides evidence of coordination. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule. | Shifts in the resonances of carbon atoms near the coordination sites, particularly the C=S carbon. | Provides further evidence of coordination and structural integrity. |
| UV-Vis Spectroscopy | π→π* and n→π* transitions of the triazole and thienyl rings. | Ligand-centered transitions may be shifted. Appearance of d-d transitions (for transition metals) in the visible region. | Provides information about the electronic environment of the metal ion and the geometry of the complex. |
| Mass Spectrometry | Molecular ion peak corresponding to the ligand's mass. | Molecular ion peak corresponding to the complex, or fragments showing the ligand and metal. | Confirms the molecular weight and stoichiometry of the ligand and complex. |
| Elemental Analysis | %C, %H, %N, %S should match the calculated values. | %C, %H, %N, %S, and %Metal should match the calculated values for the proposed complex formula. | Determines the empirical formula and purity of the compounds. |
Part 4: Potential Applications and Future Directions
Metal complexes of 1,2,4-triazole-3-thiol derivatives are actively being investigated for a range of applications due to their interesting chemical and biological properties.
-
Antimicrobial and Anticancer Agents: The chelation of metal ions can significantly enhance the biological activity of the parent ligand.[1] These complexes can be screened for their efficacy against various bacterial, fungal, and cancer cell lines.
-
Corrosion Inhibitors: The presence of heteroatoms (N and S) allows these molecules to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion, particularly in acidic media.[2]
-
Catalysis: The coordinated metal center can act as a Lewis acid, catalyzing various organic transformations. The ligand can be modified to create specific catalytic pockets.
-
Materials Science: The ability of these ligands to bridge metal centers can be exploited to construct coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic, optical, or porous properties.
Further research should focus on the synthesis of a wider range of metal complexes with the title ligand and a thorough investigation of their structural, electronic, and magnetic properties. In-depth biological studies are warranted to explore their potential as therapeutic agents. The structure-activity relationships can be elucidated by systematically modifying the substituents on the triazole and thienyl rings.
References
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Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. Available at: [Link]
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. Available at: [Link]
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Synthesis, characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry. Available at: [Link]
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. AVES. Available at: [Link]
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4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. National Center for Biotechnology Information. Available at: [Link]
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High-throughput screening of 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol derivatives
Application Note & Protocols
High-Throughput Screening of 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol Derivatives for Kinase Inhibition
Abstract
The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties[1][2][3]. This application note provides a comprehensive guide for conducting a high-throughput screening (HTS) campaign to identify potential kinase inhibitors from a library of this compound derivatives. We detail a robust, luminescence-based assay protocol, outline critical steps for assay development and validation, and provide a framework for data analysis and hit confirmation. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and the efficient identification of promising lead compounds for drug discovery pipelines.
Introduction: The Rationale for Screening Triazole-Thiol Derivatives
Heterocyclic compounds containing the 1,2,4-triazole moiety are considered "privileged structures" due to their proven interaction with a wide array of biological targets[2]. Specifically, 1,2,4-triazole-3-thiol derivatives have demonstrated significant potential in therapeutic areas such as oncology, infectious diseases, and neurology[2]. Their structural features allow for diverse substitutions, creating large chemical libraries amenable to HTS.
Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer[4][5]. Consequently, kinases are among the most pursued targets in modern drug discovery[4][5]. The goal of this HTS campaign is to leverage the chemical diversity of this compound derivatives to discover novel inhibitors of a representative tyrosine kinase.
Assay Selection and Principle
The success of any HTS campaign hinges on the selection of an appropriate assay technology. While fluorescence-based assays are common, luminescence-based assays often provide superior sensitivity, a wider dynamic range, and reduced interference from library compounds[6][7].
For this protocol, we have selected a universal luminescence-based kinase assay that quantifies the activity of any kinase by measuring the amount of ADP produced during the enzymatic reaction. The principle relies on a two-step process:
-
Kinase Reaction: The kinase phosphorylates its substrate using ATP, generating ADP as a byproduct. Test compounds that inhibit the kinase will reduce the amount of ADP produced.
-
ADP Detection: After the kinase reaction, a detection reagent is added that first converts the newly formed ADP into ATP. This newly synthesized ATP, along with any remaining from the initial reaction, is then used by a luciferase enzyme to generate a stable luminescent signal that is directly proportional to the initial kinase activity.
This "glow" luminescence format is highly stable and amenable to batch processing of plates, a crucial requirement for HTS[8].
HTS Workflow: From Library to Confirmed Hits
A successful screening campaign follows a structured, multi-stage process to ensure data quality and minimize the pursuit of false positives. This workflow is designed to systematically narrow a large library down to a small set of validated, active compounds.
Detailed Protocols
Compound Library Preparation and Management
Rationale: Proper handling of the compound library is fundamental to the integrity of the screening data. This compound derivatives are typically soluble in dimethyl sulfoxide (DMSO). Creating a master stock and intermediate plates minimizes freeze-thaw cycles and reduces the risk of compound precipitation.
Protocol:
-
Prepare master stock solutions of all triazole-thiol derivatives at 10 mM in 100% DMSO. Store in sealed microplates at -20°C.
-
Create an intermediate plate by diluting the master stock to 1 mM in DMSO. This plate will be used for creating the final assay-ready plates.
-
For the primary screen, prepare an assay-ready plate by dispensing compounds from the intermediate plate into a 384-well assay plate. The final assay concentration is typically 10 µM with a final DMSO concentration of ≤0.5% to avoid solvent-induced artifacts.
HTS Assay Protocol (384-Well Format)
Rationale: Miniaturization from 96-well to 384-well plates significantly reduces reagent costs and increases throughput[9]. This protocol is optimized for a total reaction volume of 20 µL. All additions should be performed with automated liquid handlers to ensure precision and consistency.
Materials:
-
White, opaque 384-well assay plates (critical for luminescence assays)
-
Tyrosine Kinase and corresponding substrate peptide
-
ATP solution
-
Kinase Assay Buffer
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
Positive Control (a known inhibitor, e.g., Staurosporine)
-
Negative Control (100% DMSO)
Plate Layout: A robust plate map includes controls for assessing assay performance. Columns 1 and 2 are typically reserved for negative controls (DMSO only, representing 0% inhibition), while columns 23 and 24 are for positive controls (a potent inhibitor, representing 100% inhibition).
| Plate Columns | 1-2 | 3-22 | 23-24 |
| Content | Negative Control (DMSO) | Library Compounds | Positive Control |
| Purpose | Defines 0% Inhibition Baseline | Test for Activity | Defines 100% Inhibition |
Step-by-Step Procedure:
-
Compound Dispensing: Dispense 100 nL of compounds from the 1 mM intermediate plate into wells of a 384-well assay plate (columns 3-22). Dispense 100 nL of DMSO into control wells (columns 1-2 and 23-24).
-
Positive Control: Add 100 nL of 1 mM positive control inhibitor to wells in columns 23-24.
-
Kinase/Substrate Addition: Prepare a 2X kinase/substrate solution in kinase assay buffer. Add 10 µL of this solution to all wells.
-
Initiate Reaction: Prepare a 2X ATP solution. Add 10 µL of this solution to all wells to start the kinase reaction. The final volume is now 20 µL.
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes.
-
ADP Detection (Step 1): Add 20 µL of the ADP conversion reagent to all wells. Incubate for 40 minutes at room temperature. This step stops the kinase reaction and converts ADP to ATP.
-
Luminescence Generation (Step 2): Add 40 µL of the detection reagent (containing luciferase/luciferin) to all wells. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the plate on a luminometer with an integration time of 0.5-1 second per well.
Data Analysis and Hit Identification
Assay Quality Control: The Z'-Factor
Rationale: Before analyzing compound activity, the quality and robustness of the assay must be confirmed. The Z'-factor is the industry-standard metric for this purpose[9]. It measures the statistical separation between the positive and negative controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.
Calculation: Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| )
-
SD_pos: Standard deviation of the positive control.
-
SD_neg: Standard deviation of the negative control.
-
Mean_pos: Mean signal of the positive control.
-
Mean_neg: Mean signal of the negative control.
Hit Identification
Rationale: A "hit" is a compound that produces a statistically significant change in the assay signal compared to the negative controls. The percent inhibition is calculated for each compound, and a threshold is set for hit selection.
Calculation: % Inhibition = 100 * ( 1 - ( (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos) ) )
Hit Criteria: A common threshold for identifying primary hits is a percent inhibition value greater than three standard deviations from the mean of the library compounds, or more simply, >50% inhibition.
| Parameter | Formula / Value | Rationale |
| Z'-Factor | Z' ≥ 0.5 | Ensures the assay window is large enough to confidently identify hits.[9] |
| Signal-to-Background | S/B = Mean_neg / Mean_pos | Measures the dynamic range of the assay. A higher S/B is desirable. |
| Hit Threshold | % Inhibition > 50% | A common starting point for identifying compounds with significant activity. |
Hit Confirmation and Follow-Up
Rationale: The primary screen is designed for speed and may produce false positives. A rigorous hit confirmation process is essential.
-
Re-test from Master Stock: "Hits" identified in the primary screen are re-tested under the same assay conditions to confirm their activity. This eliminates errors from plate handling or compound aggregation.
-
Dose-Response Curves: Confirmed hits are tested across a range of concentrations (typically an 8- to 10-point titration) to determine their potency (IC50 value). This is a critical step for prioritizing compounds.
-
Orthogonal and Secondary Assays: It is crucial to test confirmed hits in a different assay format (orthogonal assay) to ensure the observed activity is not an artifact of the primary assay technology. Secondary assays can be run to determine selectivity against other kinases or to confirm the mechanism of action.
Conclusion
This application note provides a detailed framework for the high-throughput screening of this compound derivatives as potential kinase inhibitors. By employing a robust luminescence-based assay, adhering to stringent quality control metrics like the Z'-factor, and following a systematic hit confirmation workflow, researchers can efficiently and effectively identify novel and potent lead compounds. This structured approach maximizes the potential for success in the early stages of the drug discovery process, paving the way for the development of next-generation therapeutics.
References
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Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (n.d.). MDPI. Retrieved from [Link]
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Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. (2019). ACS Publications. Retrieved from [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2022). National Institutes of Health (NIH). Retrieved from [Link]
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Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Visikol. Retrieved from [Link]
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Basic Concepts in Imaging-based High-Throughput Screening and High-Throughput Profiling Assay Dev. (2020). YouTube. Retrieved from [Link]
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Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. (2021). Current issues in pharmacy and medicine. Retrieved from [Link]
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2014). ResearchGate. Retrieved from [Link]
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High-Throughput Screening: today's biochemical and cell-based approaches. (2020). PubMed. Retrieved from [Link]
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
AlphaScreen. (n.d.). BMG LABTECH. Retrieved from [Link]
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4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. (n.d.). PubChem. Retrieved from [Link]
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High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). PubMed. Retrieved from [Link]
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Bioluminescent assays for high-throughput screening. (2005). PubMed. Retrieved from [Link]
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Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. (2019). National Institutes of Health (NIH). Retrieved from [Link]
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High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. (2008). Lab on a Chip (RSC Publishing). Retrieved from [Link]
-
Cell-based assays in high-throughput mode (HTS). (2016). BioTechnologia. Retrieved from [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2021). National Institutes of Health (NIH). Retrieved from [Link]
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Accessing the High Throughput Screening Data Landscape. (2018). National Institutes of Health (NIH). Retrieved from [Link]
-
Development of fluorescence-based high-throughput screening assays: choice of appropriate instrumentation. (1998). SPIE Digital Library. Retrieved from [Link]
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Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (2019). Oriental Journal of Chemistry. Retrieved from [Link]
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High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). ACS Publications. Retrieved from [Link]
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Chapter 6: Understanding Luminescence Based Screens. (n.d.). Books - NCBI. Retrieved from [Link]
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Overview of the biological activities of 1,2,4-triazole-3-thiol... (n.d.). ResearchGate. Retrieved from [Link]
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Cell-Based Assays in High-Throughput Screening for Drug Discovery. (n.d.). Lifescience Global. Retrieved from [Link]
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Application Note: In Silico Exploration of 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol as a Novel Therapeutic Agent
Abstract
This application note provides a comprehensive protocol for conducting molecular docking studies on 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest due to the broad therapeutic potential of the 1,2,4-triazole scaffold.[1][2][3][4][5] We will explore its potential interactions with therapeutically relevant protein targets, outlining the scientific rationale behind each step, from target selection and validation to ligand and protein preparation, and culminating in the execution and analysis of the docking simulation. This guide is designed to be a self-validating system, incorporating best practices to ensure the reliability and reproducibility of the in silico results.
Introduction: The Therapeutic Promise of 1,2,4-Triazole Derivatives
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4][6][7] This versatility stems from the triazole ring's ability to engage in various non-covalent interactions, such as hydrogen bonding, and its metabolic stability. The specific compound of interest, this compound, combines the triazole core with a thienylmethyl substituent, a feature that can enhance its interaction profile with target proteins. The thiol group further adds to its reactivity and potential for coordination with metallic cofactors in enzymes.
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8][9][10] In drug discovery, it is instrumental in understanding the binding mode of a ligand to its protein target, elucidating structure-activity relationships, and screening virtual libraries of compounds to identify potential drug candidates.[10] This application note will detail the process of docking this compound with a selected protein target, providing a robust framework for its in silico evaluation.
Target Selection and Validation: A Rationale-Driven Approach
The selection of a biologically relevant protein target is a critical first step in any docking study. For 1,2,4-triazole-3-thiol derivatives, a prominent area of investigation is their potential as enzyme inhibitors.[1][11] For the purpose of this protocol, we will focus on lanosterol 14α-demethylase (CYP51) , a key enzyme in the ergosterol biosynthesis pathway in fungi and a well-established target for azole antifungal drugs.[12][13][14][15][16][17][18] The rationale for this choice is twofold: the known antifungal activity of many triazole compounds and the availability of high-quality crystal structures of CYP51 in the Protein Data Bank (PDB).[13][14][19]
Authoritative Grounding: The inhibition of lanosterol 14α-demethylase by azole compounds is a well-documented mechanism of antifungal action.[12][14][19] These drugs bind to the heme iron atom in the enzyme's active site, preventing the demethylation of lanosterol and disrupting the production of ergosterol, an essential component of the fungal cell membrane.[16][20] This disruption leads to increased cell membrane permeability and ultimately, fungal cell death.
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines the complete workflow for the docking study, from data acquisition to the final analysis of results.[21][22]
Figure 1: A generalized workflow for molecular docking studies.
Ligand Preparation
The accuracy of the docking simulation is highly dependent on the correct three-dimensional structure and charge distribution of the ligand.
Step-by-Step Protocol:
-
Obtain the 2D structure of this compound. This can be drawn using chemical drawing software such as ChemDraw or obtained from a chemical database like PubChem.[23]
-
Convert the 2D structure to 3D. Most molecular modeling software packages (e.g., Avogadro, Maestro, MOE) can perform this conversion.
-
Perform energy minimization. This step is crucial to obtain a low-energy, stable conformation of the ligand. Use a suitable force field, such as MMFF94 or OPLS3e.[24][25][26]
-
Assign partial charges. The charge distribution affects the electrostatic interactions between the ligand and the protein. Use a reliable method like the Gasteiger-Hückel method for assigning partial charges.[27][28][29][30]
-
Save the prepared ligand in a suitable format, such as .mol2 or .pdbqt, which retains the 3D coordinates and charge information.
Protein Preparation
The protein structure must be carefully prepared to remove any experimental artifacts and to add information that is missing from the crystal structure file.[22]
Step-by-Step Protocol:
-
Download the crystal structure of lanosterol 14α-demethylase from the Protein Data Bank (PDB). For this example, we will use PDB ID: 5TZ1, which is the crystal structure of Candida albicans CYP51 complexed with an inhibitor.[31] Other relevant structures include those from Mycobacterium tuberculosis and other pathogenic fungi.[13][14][19][32]
-
Remove non-essential molecules. Delete water molecules, co-solvents, and any co-crystallized ligands from the PDB file.[22] The heme cofactor, however, is essential for the enzyme's function and should be retained.
-
Add hydrogen atoms. Crystal structures typically do not include hydrogen atoms. These must be added, and their positions optimized, as they are critical for hydrogen bonding interactions.[22]
-
Assign protonation states to the amino acid residues, particularly histidine, aspartic acid, and glutamic acid, at a physiological pH (e.g., 7.4).
-
Assign partial charges to the protein atoms using a force field like AMBER or CHARMM.
-
Save the prepared protein in the .pdbqt format for use with AutoDock Vina.
Grid Generation
The grid box defines the three-dimensional space in the protein's active site where the docking algorithm will search for favorable binding poses of the ligand.[21]
Step-by-Step Protocol:
-
Identify the active site. This can be done by referring to the location of the co-crystallized ligand in the original PDB file or by using active site prediction software. In the case of CYP51, the active site is the heme-binding pocket.
-
Define the grid box dimensions. The grid box should be large enough to encompass the entire active site and allow the ligand to rotate and translate freely. A typical size is a cube with 20-25 Å sides.[33]
-
Center the grid box on the active site. The geometric center of the co-crystallized ligand or the heme cofactor can be used as the center of the grid box.[33]
Molecular Docking Simulation
This is the core step where the docking software samples different conformations and orientations of the ligand within the defined grid box and scores them based on their predicted binding affinity.[8][9]
Step-by-Step Protocol:
-
Choose a docking program. Several well-validated docking programs are available, both commercial (e.g., Glide, GOLD) and academic (e.g., AutoDock Vina, DOCK).[21][22][34] For this protocol, we will refer to the general steps applicable to most programs.
-
Load the prepared ligand and protein files.
-
Load the grid parameter file.
-
Set the docking parameters. This includes the number of binding poses to generate and the exhaustiveness of the search algorithm. A higher exhaustiveness will increase the computational time but also the reliability of the results.
-
Run the docking simulation.
Analysis of Docking Results
The output of a docking simulation is a set of predicted binding poses of the ligand, each with a corresponding docking score.
Pose Analysis and Scoring
The docking score is an estimate of the binding free energy, with more negative values indicating a more favorable interaction.
Table 1: Hypothetical Docking Results for this compound with CYP51
| Pose ID | Docking Score (kcal/mol) | RMSD from Reference (Å) | Key Interacting Residues |
| 1 | -9.8 | 1.2 | Heme, Tyr132, Phe233, Met508 |
| 2 | -9.5 | 1.8 | Heme, Tyr132, Cys449, Met508 |
| 3 | -9.2 | 2.1 | Heme, Phe228, Tyr132, Gly307 |
Note: This data is hypothetical and for illustrative purposes only.
The root-mean-square deviation (RMSD) can be calculated if a known binding pose (e.g., from a co-crystallized structure of a similar ligand) is available for comparison.
Interaction Analysis
A thorough analysis of the interactions between the ligand and the protein is essential to understand the structural basis of the predicted binding affinity.
Key Interactions to Investigate:
-
Hydrogen Bonds: Identify any hydrogen bonds between the ligand and the protein's amino acid residues. The thiol and triazole nitrogen atoms are potential hydrogen bond donors and acceptors.
-
Hydrophobic Interactions: The thienyl and methyl groups of the ligand can form favorable hydrophobic interactions with nonpolar residues in the active site.
-
Coordination with Heme Iron: A critical interaction for CYP51 inhibitors is the coordination of a nitrogen atom from the triazole ring with the heme iron atom.[16]
-
Pi-Pi Stacking: The aromatic thienyl and triazole rings can engage in pi-pi stacking interactions with aromatic residues like tyrosine and phenylalanine.
Figure 2: A schematic of potential interactions between the ligand and CYP51.
Trustworthiness and Self-Validation
To ensure the reliability of the docking results, several validation steps should be performed:
-
Redocking of a Co-crystallized Ligand: As a primary validation step, the co-crystallized ligand should be extracted from the PDB file and docked back into the protein's active site. The predicted binding pose should have a low RMSD (< 2.0 Å) compared to the crystallographic pose.
-
Use of a Decoy Dataset: A set of known inactive or weakly active compounds (decoys) can be docked along with the compound of interest. A successful docking protocol should be able to distinguish between active and inactive compounds, with the active compound receiving a significantly better docking score.
-
Comparison with Experimental Data: Ultimately, the in silico predictions should be validated by experimental assays, such as enzyme inhibition assays, to determine the actual biological activity of the compound.[35]
Conclusion
This application note has provided a detailed and scientifically grounded protocol for conducting molecular docking studies on this compound with lanosterol 14α-demethylase as a target. By following this workflow, researchers can gain valuable insights into the potential binding mode and affinity of this compound, guiding further experimental studies and supporting the rational design of new and more potent therapeutic agents. The emphasis on a rationale-driven approach and self-validation measures is intended to foster confidence in the generated in silico data.
References
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AutoDock Vina. The Scripps Research Institute. [Link]
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Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
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Conserved Fungal Genes as Potential Targets for Broad-Spectrum Antifungal Drug Discovery. Eukaryotic Cell - ASM Journals. [Link]
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Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
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Vina Docking Tutorial. Eagon Research Group. [Link]
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Beginner's Guide for Docking using Autodock Vina. Bioinformatics Review. [Link]
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Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections. Frontiers in Microbiology. [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Institutes of Health. [Link]
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MMFF94 Force Field (mmff94). Open Babel 3.0.1 documentation - Read the Docs. [Link]
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CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds. National Institutes of Health. [Link]
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Genomic Approaches to Antifungal Drug Target Identification and Validation. National Institutes of Health. [Link]
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Crystal structure of cytochrome P450 14alpha -sterol demethylase (CYP51) from Mycobacterium tuberculosis in complex with azole inhibitors. PubMed. [Link]
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Crystal structure of cytochrome P450 14α-sterol demethylase (CYP51) from Mycobacterium tuberculosis in complex with azole inhibitors. PNAS. [Link]
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Molecular Docking: A powerful approach for structure-based drug discovery. National Institutes of Health. [Link]
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Molecular Mechanics & Force Fields. Avogadro. [Link]
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HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. [Link]
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CYP51 structure-based inhibitory pharmacophore. ResearchGate. [Link]
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5TZ1: Crystal structure of sterol 14-alpha demethylase (CYP51) from Candida albicans in complex with the tetrazole-based antifungal drug candidate VT1161 (VT1). RCSB PDB. [Link]
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Identification of Antifungal Targets Based on Computer Modeling. MDPI. [Link]
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Discovery of Novel Targets for Important Human and Plant Fungal Pathogens via Automated Computational Pipeline HitList. bioRxiv. [Link]
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Merck molecular force field. Wikipedia. [Link]
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Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
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A Beginner's Guide to Molecular Docking. ETFLIN. [Link]
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MMFF94. Computational Chemistry List. [Link]
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Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]
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Any free tool for Calculating Gasteiger-Hückel charges for ligands?. Chemistry Stack Exchange. [Link]
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Calculating Gasteiger Partial Charges. OEChem. [Link]
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CHARMM c39b2 mmff_params.doc. NIH HPC. [Link]
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Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. MDPI. [Link]
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Prediction of novel and potent inhibitors of lanosterol 14-α demethylase. Taylor & Francis Online. [Link]
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Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology. [Link]
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Homology modeling and docking studies for Lanosterol 14α-demethylase of Candida albicans and 1,2,4-triazole containing 1,3,4-oxadiazole derivatives. Neuroquantology. [Link]
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Development of novel 1,2,4-triazole-thiol derivatives as dual PI3K/mTOR inhibitor against the non-small cell lung cancer (NSCLC). Annals of Oncology. [Link]
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Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. National Library of Medicine. [Link]
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
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PHYTOCHEMICALS AS POTENTIAL INHIBITORS OF LANOSTEROL 14 Α-DEMETHYLASE (CYP51) ENZYME: AN IN SILICO STUDY ON SIXTY MOLECULES. ResearchGate. [Link]
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Molecular Modeling Study for the Evaluation of Natural Compounds as Potential Lanosterol 14α-Demethylase Inhibitors. Bentham Science Publishers. [Link]
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Implementation of selected empirical methods for partial atomic charges calculation. IS MUNI. [Link]
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Docking of 5n with lanosterol 14a-demethylase of pathogen C. albicans. ResearchGate. [Link]
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Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. [Link]
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Any free tool for Calculating Gasteiger-Hückel charges?. ResearchGate. [Link]
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molcharge - Partial Charges. Toolkits--cpp 2025.2.1 documentation. [Link]
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(PDF) Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. ResearchGate. [Link]
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4-methyl-5-(2-thienylmethyl)-4h-1,2,4-triazole-3-thiol. PubChem. [Link]
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Synthesis and Biological Activity of 4-Amino-5-(substituted-phenyl)-4H-[21][22] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]
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Synthesis of 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol and its Derivatives: A Detailed Guide for Medicinal Chemistry Applications
Introduction: The Therapeutic Potential of Thiophene-Containing 1,2,4-Triazoles
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2] The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring gives rise to a class of compounds with diverse and potent pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. Furthermore, the integration of a thiophene moiety, a privileged heterocycle in drug discovery, can significantly enhance the biological efficacy and modulate the pharmacokinetic profile of these molecules. This guide provides a comprehensive, in-depth protocol for the synthesis of 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol, a promising candidate for further drug development, and its derivatives. The methodologies outlined herein are designed for researchers, scientists, and professionals in the field of drug development, offering a robust framework for the preparation and exploration of this important class of compounds.
Synthetic Strategy: A Two-Step Approach to the Triazole Core
The most established and reliable method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols proceeds through a two-step reaction sequence. This strategy involves the initial formation of a 1-acyl-4-alkylthiosemicarbazide intermediate, followed by its cyclization in an alkaline medium. This approach is widely adopted due to its efficiency and the ready availability of the starting materials.[3][4][5]
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for the preparation of the target compound.
Experimental Protocols
Part 1: Synthesis of 3-Thienylacetic Acid Hydrazide
This initial step involves the conversion of 3-thienylacetic acid to its corresponding hydrazide, a key building block for the subsequent reaction.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-Thienylacetic Acid | Reagent | Sigma-Aldrich |
| Thionyl Chloride (SOCl₂) | ReagentPlus®, ≥99% | Sigma-Aldrich |
| Absolute Ethanol | Anhydrous, ≥99.5% | Merck |
| Hydrazine Hydrate | 80% in water | Sigma-Aldrich |
| Diethyl Ether | Anhydrous, ≥99.7% | Fisher Scientific |
Protocol:
-
Esterification: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-thienylacetic acid (0.1 mol) in absolute ethanol (100 mL).
-
Carefully add thionyl chloride (0.12 mol) dropwise to the solution at 0 °C (ice bath). Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, reflux the mixture for 4 hours.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Hydrazinolysis: To the resulting crude ester, add hydrazine hydrate (0.2 mol) and reflux for 6 hours.
-
Cool the reaction mixture to room temperature. The product, 3-thienylacetic acid hydrazide, will precipitate out.
-
Filter the precipitate, wash with cold diethyl ether, and dry in a vacuum desiccator.
Expected Yield: 80-85% Characterization: The product can be characterized by its melting point and spectroscopic methods (¹H NMR, IR).
Part 2: Synthesis of 1-((Thiophen-3-yl)acetyl)-4-methylthiosemicarbazide
This step involves the nucleophilic addition of the prepared acid hydrazide to methyl isothiocyanate to form the crucial acylthiosemicarbazide intermediate.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-Thienylacetic Acid Hydrazide | As synthesized in Part 1 | - |
| Methyl Isothiocyanate | 97% | Alfa Aesar |
| Absolute Ethanol | Anhydrous, ≥99.5% | Merck |
Protocol:
-
In a 100 mL round-bottom flask, dissolve 3-thienylacetic acid hydrazide (0.05 mol) in absolute ethanol (50 mL).
-
Add methyl isothiocyanate (0.05 mol) to the solution.
-
Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath. The white precipitate of 1-((thiophen-3-yl)acetyl)-4-methylthiosemicarbazide will form.
-
Filter the solid, wash with a small amount of cold ethanol, and dry.
Expected Yield: 85-90% Characterization: The intermediate can be characterized by melting point, IR, and ¹H NMR spectroscopy.
Part 3: Synthesis of this compound
This final step is the base-catalyzed intramolecular cyclization of the acylthiosemicarbazide to yield the target triazole-thiol.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1-((Thiophen-3-yl)acetyl)-4-methylthiosemicarbazide | As synthesized in Part 2 | - |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | Concentrated, 37% | Fisher Scientific |
| Distilled Water | - | - |
Protocol:
-
In a 100 mL round-bottom flask, suspend 1-((thiophen-3-yl)acetyl)-4-methylthiosemicarbazide (0.02 mol) in an 8% aqueous solution of sodium hydroxide (50 mL).
-
Reflux the mixture for 4-5 hours. During this time, the solid will dissolve, and the evolution of hydrogen sulfide gas may be observed.
-
After refluxing, cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of 5-6 while cooling in an ice bath.
-
The target compound, this compound, will precipitate as a white solid.
-
Filter the precipitate, wash thoroughly with cold distilled water, and recrystallize from ethanol to obtain the pure product.
Expected Yield: 70-75% Characterization: The final product should be characterized by its melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Experimental workflow for the synthesis of the target compound.
Applications and Future Directions
Derivatives of this compound are of significant interest in drug discovery due to their potential biological activities. The synthesized compound can serve as a versatile platform for the generation of a library of derivatives through modifications at the thiol group (S-alkylation, S-acylation) or further functionalization of the thiophene ring.
Potential Therapeutic Applications:
-
Antimicrobial Agents: The 1,2,4-triazole-3-thiol core is a well-known pharmacophore in antimicrobial agents.[1] The synthesized compounds can be screened against a panel of pathogenic bacteria and fungi.
-
Anticancer Agents: Many triazole derivatives have demonstrated potent anticancer activity. The prepared compounds can be evaluated for their cytotoxic effects on various cancer cell lines.
-
Anti-inflammatory Agents: The structural features of the target molecule suggest potential anti-inflammatory properties, which can be investigated using in vitro and in vivo models.
Conclusion
This guide provides a detailed and robust protocol for the synthesis of this compound. By following the outlined procedures, researchers can efficiently prepare this promising heterocyclic compound and its derivatives for further investigation in the field of medicinal chemistry and drug development. The versatility of the 1,2,4-triazole-3-thiol scaffold, combined with the unique properties of the thiophene moiety, offers a rich avenue for the discovery of novel therapeutic agents.
References
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Safonov, A. A., Panasenko, O. I., Knysh, Ye. H., & Varynskyi, B. O. (2014). Syntez ta fizyko-khimichni vlastyvosti pokhidnykh 4-amino-5-(tiofen-2-ilmetyl)-4H-1,2,4-triazol-3-tioliv [Synthesis and physicochemical properties of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiols derivatives]. Problemy viiskovoi okhorony zdorovia, 42(1), 381-385. [Link]
-
Demirbas, N., Karaoglu, S. A., Demirbas, A., & Sancak, K. (2004). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. Molecules, 9(10), 848-860. [Link]
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Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021). ScienceRise: Pharmaceutical Science, 3(31), 29-34. [Link]
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Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. (n.d.). Molecules, 10(4), 854-862. [Link]
-
Özdemir, A., Gürsoy, E., & Tozkoparan, B. (2016). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 635-646. [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). Molecules, 9(10), 848-860. [Link]
-
Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity. (2022). Preprints. [Link]
-
Maliszewska-Guz, A., Wujec, M., Pitucha, M., Dobosz, M., Chodkowska, A., Jagiełło-Wójtowicz, E., ... & Kozioł, A. E. (2005). Cyclization of 1-{[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}thiosemicarbazides to 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives and Their Pharmacological Properties. Collection of Czechoslovak Chemical Communications, 70(1), 51-62. [Link]
-
Tretyakov, B. A., Tikhonova, M. A., & Belskaya, N. P. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(22), 7953. [Link]
-
1,2,4-Triazole-3(5)-thiol. Organic Syntheses. (n.d.). [Link]
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Application Notes and Protocols for 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol in Agricultural Chemistry
Abstract
This document provides a comprehensive technical guide on the potential applications of 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol in the field of agricultural chemistry. The 1,2,4-triazole scaffold is a well-established pharmacophore in numerous agrochemicals, exhibiting a broad spectrum of biological activities.[1][2] While specific public domain data on the biological activity of this compound is limited, this guide synthesizes information from closely related analogs and the broader class of triazole-based agrochemicals to propose its potential as a fungicide, herbicide, and plant growth regulator. Detailed, field-proven protocols for the synthesis and biological evaluation of this compound are provided to enable researchers to explore its agricultural potential.
Introduction: The Prominence of the 1,2,4-Triazole Scaffold in Agrochemicals
The 1,2,4-triazole ring system is a cornerstone in the development of modern agrochemicals due to its versatile biological activities.[1] Triazole derivatives are widely recognized for their potent fungicidal properties, with many commercial fungicides belonging to this class.[3] Furthermore, certain triazoles have been developed as effective herbicides and plant growth regulators (PGRs).[4][5] The biological activity of these compounds is often attributed to their ability to interact with key metabolic enzymes in target organisms.
The subject of this guide, this compound, incorporates several structural features that suggest significant potential in agricultural applications:
-
1,2,4-Triazole Core: The foundational heterocyclic ring known for its diverse bioactivities.
-
Thiol Group: The presence of a thiol group at the 3-position can enhance the molecule's ability to coordinate with metal ions in enzyme active sites and provides a handle for further chemical modification.
-
Thienylmethyl Substituent: The thiophene ring is a common isostere for a phenyl ring in medicinal and agricultural chemistry and can influence the lipophilicity and binding characteristics of the molecule.
This guide will delve into the proposed synthesis, potential mechanisms of action, and detailed protocols for evaluating the fungicidal, herbicidal, and plant growth regulatory activities of this promising compound.
Synthesis Pathway and Protocol
The synthesis of this compound can be achieved through a well-established multi-step synthetic route, starting from 3-thienylacetic acid. This proposed pathway is based on standard synthetic methodologies for analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[6][7]
Proposed Synthesis Workflow
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 3-Thienylacetyl Chloride
-
To a round-bottom flask, add 3-thienylacetic acid.
-
Slowly add thionyl chloride (SOCl₂) in excess (e.g., 2-3 equivalents) under a fume hood at room temperature.
-
Reflux the mixture for 2-3 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain crude 3-thienylacetyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 1-(3-Thienylacetyl)thiosemicarbazide
-
Dissolve thiosemicarbazide in a suitable solvent such as pyridine or a mixture of ethanol and water.
-
Cool the solution in an ice bath.
-
Slowly add the crude 3-thienylacetyl chloride from the previous step to the cooled thiosemicarbazide solution with stirring.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure 1-(3-thienylacetyl)thiosemicarbazide.
Step 3: Synthesis of this compound
-
To a solution of 1-(3-thienylacetyl)thiosemicarbazide in ethanol, add methyl iodide.
-
Reflux the mixture for 1-2 hours.
-
Cool the reaction mixture and add a solution of sodium hydroxide (e.g., 2N NaOH).
-
Reflux the alkaline mixture for 4-6 hours to effect cyclization.
-
Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to yield this compound.
Applications in Agricultural Chemistry
Fungicidal Activity
Mechanism of Action: Triazole fungicides are renowned for their specific mode of action, which involves the inhibition of sterol biosynthesis in fungi. Specifically, they target the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol biosynthesis leads to the accumulation of toxic sterol precursors and compromises the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth. Given its triazole core, this compound is hypothesized to act via this well-established mechanism.
Caption: Proposed mechanism of plant growth regulatory action.
Protocol for Seedling Growth Bioassay: 1. Preparation of Test Solutions: Prepare a series of dilutions of the test compound in a suitable buffer or nutrient solution (e.g., 0.1, 1, 10, 100 µM). 2. Seed Germination: Germinate seeds of a model plant (e.g., Arabidopsis thaliana, lettuce, or wheat) on moist filter paper in Petri dishes. 3. Treatment: Once the radicle has emerged, transfer the seedlings to new Petri dishes containing filter paper soaked with the respective test solutions. 4. Incubation: Place the Petri dishes in a vertical position in a growth chamber with a defined light/dark cycle and temperature. 5. Measurement: After a specified period (e.g., 7-10 days), measure the length of the primary root and the hypocotyl/coleoptile of the seedlings. 6. Analysis: Compare the measurements of the treated seedlings to those of the control group (treated with the solution without the test compound) to determine the effect on growth.
Data Presentation
For each of the proposed applications, quantitative data should be collected and presented in a clear and organized manner. Below are example tables for summarizing the results.
Table 1: in vitro Antifungal Activity of this compound
| Concentration (ppm) | Mean Mycelial Growth Inhibition (%) |
| Fusarium oxysporum | |
| 10 | |
| 50 | |
| 100 | |
| 250 | |
| Alternaria solani | |
| 10 | |
| 50 | |
| 100 | |
| 250 | |
| Positive Control (e.g., Tebuconazole) | |
| 50 |
Table 2: Herbicidal Efficacy of this compound
| Application Rate (g a.i./ha) | Pre-emergence Weed Control (%) | Post-emergence Weed Control (%) |
| E. crus-galli | A. retroflexus | |
| 10 | ||
| 100 | ||
| 500 | ||
| Positive Control (e.g., Glyphosate) | ||
| 500 |
Table 3: Plant Growth Regulatory Effects of this compound on Wheat Seedlings
| Concentration (µM) | Mean Root Length (mm) | Mean Shoot Height (mm) |
| 0 (Control) | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| Positive Control (e.g., Paclobutrazol) | ||
| 10 |
Conclusion and Future Directions
This compound is a compound with significant, albeit underexplored, potential in agricultural chemistry. Based on the well-established bioactivities of the 1,2,4-triazole scaffold, it is a promising candidate for development as a fungicide, herbicide, or plant growth regulator. The protocols detailed in this guide provide a robust framework for the systematic evaluation of its biological properties. Future research should focus on executing these protocols to generate empirical data, elucidating the precise mechanisms of action, and exploring structure-activity relationships through the synthesis and testing of related analogs. Such studies will be crucial in determining the viability of this compound as a novel agrochemical agent.
References
- Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (URL not available)
-
Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC, [Link]
-
A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science, [Link]
- Application Notes and Protocols: Evaluating the Herbicidal Activity of Thiadiazole Compounds. Benchchem, (URL not available)
-
Design, Synthesis, Herbicidal Activity, and Molecular Docking Study of 2-Thioether-5-(Thienyl/Pyridyl)-1,3,4-Oxadiazoles as Potent Transketolase Inhibitors. Journal of Agricultural and Food Chemistry, [Link]
-
Bioassay for plant growth regulators. Slideshare, [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI, [Link]
- Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole.
-
Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [1][8][9]triazole-3-thiol derivatives and Antifungal activity. ResearchGate, (URL not available)
- Triazoles as Plant Growth Regulators and Stress Protectants.
-
Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers, [Link]
-
Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. PMC, [Link]
-
Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides. PubMed, [Link]
-
Bioassays for Identifying and Characterizing Plant Regulatory Peptides. PMC, [Link]
- Synthesis, fungicidal activities and three dimensional quantitative structure-activity relationship of 2-substituted phenyl-5-substituted benzamide-1,3,4-thiadiazole. (URL not available)
- (PDF) In vitro screening methods using chemical fungicides against canola black spot pathogen.
-
Design, Synthesis, and Herbicidal Activity of Thioether Containing 1,2,4-Triazole Schiff Bases as Transketolase Inhibitors. Journal of Agricultural and Food Chemistry, [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC, [Link]
-
In vitro screening of fungicides and antagonists against Sclerotium rolfsii. Academic Journals, [Link]
- Triazoles as plant growth regulators and stress protectants.
- Triazoles as plant growth regulators and stress protectants. CABI Digital Library, (URL not available)
- Synthesis and Herbicidal Activity of 1,2,4‐Triazole Derivatives Containing a Pyrazole Moiety. (URL not available)
-
Structure-activity relationship study for fungicidal activity of 1-(4-phenoxymethyl-2-phenyl-d[1][10]ioxolan-2-ylmethyl)-1H-1,2,4-triazole derivatives against rice blast. ResearchGate, (URL not available)
- Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing with Sporidesmolide I. Benchchem, (URL not available)
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH, [Link]
-
Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers, [Link]
- Synthesis and herbicidal activity of pyrimidyl‐1,2,4‐triazole derivatives containing aryl sulfonyl moiety.
-
Synthesis and herbicidal activity of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide. PubMed, [Link]
Sources
- 1. eplanning.blm.gov [eplanning.blm.gov]
- 2. Bioassay for plant growth regulators | PDF [slideshare.net]
- 3. Regulation of Tree Growth and Development with Triazole Compounds | Arboriculture & Urban Forestry [auf.isa-arbor.com]
- 4. A structure-activity relationship for the neurotoxicity of triazole fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ifyber.com [ifyber.com]
- 6. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 7. agronomyjournal.usamv.ro [agronomyjournal.usamv.ro]
- 8. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures | Weed Science | Cambridge Core [cambridge.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol
Welcome to the technical support center for the synthesis of 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to help you navigate the complexities of this synthesis and improve your product yield. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve consistent and high-quality results.
I. Introduction to the Synthesis
The synthesis of this compound is a multi-step process that is foundational for the creation of various biologically active molecules. The core of this synthesis lies in the formation and subsequent cyclization of a key intermediate, 1-(3-thienylacetyl)-4-methylthiosemicarbazide. The overall yield and purity of the final product are highly dependent on the careful control of reaction conditions at each stage. This guide will address common challenges and provide strategies for optimization.
A general overview of the synthetic pathway is as follows:
Caption: General synthetic pathway for this compound.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.
| Problem ID | Issue | Probable Cause(s) | Recommended Solution(s) |
| TS-01 | Low yield of 1-(3-thienylacetyl)-4-methylthiosemicarbazide (Intermediate) | 1. Incomplete reaction of the hydrazide with carbon disulfide. 2. Degradation of the hydrazide or the thiosemicarbazide intermediate. 3. Sub-optimal reaction temperature. | 1. Ensure equimolar or a slight excess of carbon disulfide is used. The reaction is often performed in the presence of a base like ammonia or an amine to form the corresponding dithiocarbazate salt in situ, which then reacts with the hydrazide. 2. Maintain a low reaction temperature (0-5 °C) during the addition of carbon disulfide to minimize side reactions and decomposition. 3. Allow the reaction to proceed for a sufficient duration, monitoring by TLC to confirm the consumption of the hydrazide. |
| TS-02 | Low yield in the final cyclization step | 1. Incorrect base concentration. 2. Sub-optimal reaction temperature or time. 3. Formation of byproducts. | 1. The concentration of the base (e.g., NaOH or KOH) is critical. Typically, a 5-10% aqueous solution is effective. Too high a concentration can lead to hydrolysis of the intermediate. 2. Refluxing the reaction mixture is common, but the optimal temperature and time should be determined empirically, using TLC to monitor the disappearance of the thiosemicarbazide intermediate. 3. Ensure the reaction is heated uniformly. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times. |
| TS-03 | Product is difficult to purify/oily product | 1. Presence of unreacted starting materials or intermediates. 2. Formation of isomeric impurities, such as 1,3,4-thiadiazoles. 3. Residual solvent. | 1. Wash the crude product with a non-polar solvent like hexane to remove less polar impurities. 2. Recrystallization is the most common and effective purification method. A solvent system of ethanol/water or isopropanol is often successful. 3. If recrystallization fails, column chromatography on silica gel using a mobile phase such as ethyl acetate/hexane or chloroform/methanol may be necessary. Due to the polar nature of the product, reverse-phase chromatography might also be effective. |
| TS-04 | Presence of an unexpected isomer in the final product | 1. Cyclization under acidic conditions can favor the formation of the 1,3,4-thiadiazole isomer. | 1. Ensure the cyclization step is performed under basic conditions. The mechanism involves the deprotonation of a nitrogen atom, which then acts as a nucleophile to attack the carbonyl carbon. Acidic conditions can promote an alternative cyclization pathway. |
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the final cyclization step?
A1: The base, typically sodium hydroxide or potassium hydroxide, plays a crucial role in facilitating the intramolecular cyclodehydration of the 1-(3-thienylacetyl)-4-methylthiosemicarbazide intermediate. It deprotonates one of the nitrogen atoms of the thiosemicarbazide, increasing its nucleophilicity. This allows for the nucleophilic attack on the carbonyl carbon, leading to the formation of the 1,2,4-triazole ring.
Q2: Can I use a different base for the cyclization?
A2: While sodium and potassium hydroxide are most commonly used, other bases like sodium carbonate or potassium carbonate can also be employed. However, the reaction rate may be slower with weaker bases. The choice of base can influence the reaction kinetics and the formation of byproducts, so it is an important parameter to optimize.
Q3: How can I monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of each step. A suitable mobile phase, such as a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v), can be used to separate the starting materials, intermediates, and the final product. The spots can be visualized under UV light (254 nm).
Q4: What are the key safety precautions I should take during this synthesis?
A4:
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Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Methylhydrazine is toxic and a suspected carcinogen. All manipulations should be carried out in a fume hood.
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Carbon disulfide is highly flammable and toxic. It should be used in a well-ventilated area, away from ignition sources.
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The use of strong bases like NaOH and KOH requires care to avoid skin and eye contact.
Q5: My final product has a broad melting point range. What does this indicate?
A5: A broad melting point range is a strong indication of impurities in your sample. This could be due to the presence of unreacted starting materials, intermediates, or byproducts such as the 1,3,4-thiadiazole isomer. Further purification, such as recrystallization or column chromatography, is necessary to obtain a pure product with a sharp melting point.
IV. Detailed Experimental Protocol
This protocol is a synthesized procedure based on established methods for analogous compounds and should be optimized for your specific laboratory conditions.
Step 1: Synthesis of 3-Thienylacetyl chloride
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-thienylacetic acid (1 equivalent).
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Slowly add thionyl chloride (1.5-2 equivalents) to the flask at room temperature in a fume hood.
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Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
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After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-thienylacetyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of 2-(Thiophen-3-yl)-N'-methylacetohydrazide
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In a flask, dissolve methylhydrazine (1 equivalent) in a suitable solvent such as dichloromethane or diethyl ether.
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add the crude 3-thienylacetyl chloride (1 equivalent) dropwise to the cooled methylhydrazine solution with vigorous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
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The reaction mixture can be washed with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by a brine wash.
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude hydrazide. This can be purified by recrystallization if necessary.
Step 3: Synthesis of 1-(3-Thienylacetyl)-4-methylthiosemicarbazide
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Dissolve the 2-(thiophen-3-yl)-N'-methylacetohydrazide (1 equivalent) in a suitable solvent like ethanol.
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In a separate flask, prepare a solution of methyl isothiocyanate (1 equivalent) in the same solvent.
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Add the methyl isothiocyanate solution to the hydrazide solution and reflux the mixture for 4-6 hours.
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Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
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The product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.
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Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Step 4: Synthesis of this compound
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Suspend the 1-(3-thienylacetyl)-4-methylthiosemicarbazide (1 equivalent) in an 8% aqueous solution of sodium hydroxide.
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Heat the mixture to reflux for 4-6 hours. The solid should dissolve as the reaction progresses.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
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Carefully acidify the filtrate with a dilute acid (e.g., 10% HCl or acetic acid) to a pH of 5-6.
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The product will precipitate as a solid. Collect the precipitate by filtration.
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Wash the solid with cold water until the washings are neutral.
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Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
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Dry the purified product in a vacuum oven.
Caption: A workflow diagram for troubleshooting the synthesis.
V. References
-
Cretu, E., et al. (2010). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. Journal of the Serbian Chemical Society, 75(11), 1543-1552. Available at: [Link]
-
Koparır, M., Cansız, A., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. Available at: [Link]
-
Kritsanida, M., et al. (2010). Cyclization of 1-{[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}thiosemicarbazides to 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives and Their Pharmacological Properties. Archiv der Pharmazie, 343(11), 629-636. Available at: [Link]
-
Matysiak, J., & Niewiadomy, A. (2004). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR PHARMACOLOGICAL SCREENING. Acta Poloniae Pharmaceutica, 61(5), 359-366. Available at: [Link]
Technical Support Center: Purification of 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the foundational knowledge and practical steps to overcome the common and complex challenges associated with the purification of this heterocyclic compound.
The purification of 1,2,4-triazole-3-thiol derivatives is frequently complicated by their inherent chemical properties. The presence of a weakly acidic thiol group, basic nitrogen atoms within the triazole ring, and susceptibility to oxidation necessitates a carefully considered purification strategy. This guide is structured to address these nuances directly, moving from frequently asked questions to advanced troubleshooting and validated protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification process.
Q1: What are the most likely impurities in my crude this compound?
A: Based on common synthetic routes for 1,2,4-triazole-3-thiols, which typically involve the cyclization of an acylthiosemicarbazide intermediate, you should anticipate the following impurities[1][2]:
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Unreacted Starting Materials: This could include 2-(thiophen-3-yl)acetohydrazide and methyl isothiocyanate.
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Acylthiosemicarbazide Intermediate: Incomplete cyclization is a common issue, leaving the open-chain precursor in your crude product.
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Oxidized Disulfide: The thiol group (-SH) is susceptible to atmospheric oxidation, leading to the formation of a disulfide-linked dimer. This impurity will have a molecular weight roughly double that of your target compound.
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Thiol-Thione Tautomers: While not an impurity in the traditional sense, the compound exists as a mixture of the thiol (-SH) and thione (=S) tautomers[3]. This can sometimes lead to broadened peaks in NMR spectra or streaking on TLC plates.
Q2: My final product is an off-white or pale yellow solid, not pure white. Is this a sign of impurity?
A: Not necessarily. While a pure white solid is ideal, many heterocyclic thiol compounds can have a slight yellowish tint due to minor amounts of oxidized species or inherent chromophoric properties. However, a distinct yellow or brown color is a strong indicator of significant impurities. Purity should always be confirmed using analytical methods like NMR, LC-MS, and melting point determination rather than relying on color alone[4][5].
Q3: What is the best general-purpose solvent for recrystallizing this compound?
A: Ethanol or an ethanol-water mixture is an excellent starting point for the recrystallization of 1,2,4-triazole-3-thiols[6][7]. The target compound is typically soluble in hot ethanol and less soluble in cold ethanol, allowing for good crystal recovery. For compounds that are too soluble in pure ethanol, adding water dropwise to the hot ethanolic solution until turbidity appears, then re-heating to clarify, is a highly effective technique.
Q4: I'm having trouble inducing crystallization from my recrystallization solvent. What steps can I take?
A: If crystals do not form upon cooling, several techniques can be employed:
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Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.
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Seeding: Add a tiny crystal of previously purified product to the cooled, supersaturated solution to initiate crystallization.
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Reduce Volume: Slowly evaporate some of the solvent to increase the concentration of the compound.
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Cooling: Place the flask in an ice bath or refrigerator to further decrease solubility. Be aware that rapid cooling can sometimes trap impurities.
Q5: How can I definitively confirm the purity of my final product?
A: A combination of analytical techniques is required for a confident purity assessment:
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¹H NMR: Should show sharp peaks with the correct chemical shifts and integration values for all protons. The absence of peaks corresponding to starting materials or byproducts is crucial. The thiol proton (SH) can sometimes be broad or exchange with solvent protons (like D₂O).
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LC-MS: Provides both the retention time (an indicator of purity) and the mass-to-charge ratio, confirming the molecular weight of the compound.
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Thin-Layer Chromatography (TLC): The purified compound should appear as a single, well-defined spot in multiple solvent systems.
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Melting Point: A sharp melting point range (typically < 2 °C) is indicative of high purity. Impurities will broaden and depress the melting point.
Part 2: In-Depth Troubleshooting Guide
This section provides solutions for more challenging purification scenarios.
Scenario 1: Persistent Impurities After Recrystallization
Q: I have recrystallized my product twice from ethanol, but ¹H NMR and TLC analysis still show a persistent impurity with a similar polarity to my product. What are my next steps?
A: When an impurity co-crystallizes with your product, it often has a very similar structure and polarity. Here is a systematic approach to resolve this:
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Identify the Impurity: If possible, use LC-MS to get a molecular weight for the impurity. If it matches the acylthiosemicarbazide intermediate, the original cyclization reaction may need to be driven to completion (e.g., by extending the reaction time or increasing the temperature).
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Switch Purification Method: Recrystallization is not always sufficient. You should proceed to column chromatography.
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Optimize Chromatography:
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Normal-Phase (Silica Gel): Since your compound is polar, use a moderately polar eluent system like Dichloromethane/Methanol or Ethyl Acetate/Hexane. A shallow gradient (e.g., starting with 100% DCM and slowly increasing to 5% MeOH) can effectively separate compounds of similar polarity.
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Tackling Streaking: The acidic thiol and basic triazole can interact strongly with silica, causing streaking. Adding a small amount (0.5-1%) of acetic acid to the mobile phase can often resolve this by ensuring the compound remains protonated.
-
-
Consider Acid-Base Extraction: This chemical method can be highly effective. See Protocol C for a detailed procedure.
Scenario 2: Suspected Oxidation to Disulfide
Q: My mass spectrum shows a significant peak at [M+H]⁺, but also a prominent peak at roughly double that mass ([2M+H]⁺). My NMR looks relatively clean. What is this second peak?
A: This is a classic sign of disulfide bond formation. The thiol group is readily oxidized, especially in solution and when exposed to air, to form a dimer. While it is an impurity, its structural similarity and non-polar nature (relative to the thiol) can make it behave similarly in some analyses.
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Causality: The two thiol groups (-SH) on separate molecules are oxidized to form a disulfide bridge (-S-S-).
-
Solution:
-
Reductive Workup: Before final purification, you can treat your crude product solution with a mild reducing agent like dithiothreitol (DTT) or sodium borohydride (NaBH₄) to cleave any disulfide bonds back to the free thiol.
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Inert Atmosphere: During workup and storage, try to use degassed solvents and keep the compound under an inert atmosphere (e.g., Nitrogen or Argon) to minimize further oxidation.
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Chromatographic Removal: The disulfide dimer is significantly less polar than the thiol monomer. It will elute much earlier from a normal-phase silica column. A well-optimized column should easily separate them.
-
Scenario 3: Column Chromatography Difficulties
Q: My compound is streaking severely on the silica gel column, and I'm getting poor separation and low recovery. How can I improve this?
A: Streaking on silica is a common problem for compounds with both acidic and basic functional groups.
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Cause: The compound is undergoing a series of interactions (adsorption/desorption) with the acidic silanol groups on the silica surface. This is exacerbated by the presence of both the acidic thiol and basic triazole nitrogens.
-
Solutions:
-
Mobile Phase Modification: As mentioned, adding 0.5-1% acetic acid to your eluent is the most common and effective solution. This keeps the molecule protonated and minimizes ionic interactions with the silica.
-
Use a Different Stationary Phase: If modifying the mobile phase is insufficient, consider switching to a less acidic stationary phase, such as alumina (neutral or basic), or using reverse-phase (C18) chromatography where the separation mechanism is based on hydrophobicity.
-
Check Compound Loading: Overloading the column is a frequent cause of poor separation. As a rule of thumb, use a silica-to-compound mass ratio of at least 50:1.
-
Part 3: Recommended Purification Protocols
These protocols provide detailed, step-by-step methodologies for the primary purification techniques.
Protocol A: Recrystallization from an Ethanol/Water System
This method is the first line of defense and is often sufficient for removing non-polar impurities and those with significantly different solubilities.
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Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid.
-
Induce Supersaturation: While the solution is still hot, add deionized water dropwise with swirling until the solution just begins to turn cloudy (persistent turbidity).
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Re-clarification: Add a few drops of hot ethanol to the mixture until the solution becomes clear again. This ensures the solution is perfectly saturated at that temperature.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximize Recovery: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol-water (in the same ratio as the final solvent mixture) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum. Confirm purity using TLC, melting point, and NMR.
Protocol B: Flash Column Chromatography (Silica Gel)
This technique is ideal for separating impurities with polarities similar to the target compound[8][9].
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system will give your target compound an Rf value of approximately 0.25-0.35 and show good separation from all impurities. A common starting point is 5% Methanol in Dichloromethane.
-
Column Packing: Dry-pack a column with silica gel (a silica-to-crude-compound ratio of 50:1 is recommended). Gently tap the column to ensure even packing, and add a layer of sand on top.
-
Sample Loading: Dissolve your crude product in a minimal amount of the chromatography eluent or a stronger solvent like DCM/MeOH. Adsorb this solution onto a small amount of silica gel (~2-3x the mass of your compound) by evaporating the solvent. Carefully add the dried, impregnated silica onto the top of the column.
-
Elution: Begin eluting with your chosen solvent system. Apply positive pressure (flash chromatography) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process by spotting fractions onto a TLC plate.
-
Combine and Evaporate: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.
-
Final Analysis: Confirm the purity of the isolated compound.
Protocol C: Acid-Base Extraction
This powerful chemical technique exploits the acidic nature of the thiol group to separate it from neutral or basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract it with a 1 M aqueous sodium hydroxide (NaOH) solution. The acidic thiol will be deprotonated to its sodium salt and move into the aqueous layer, leaving non-acidic impurities in the organic layer. Repeat the extraction 2-3 times.
-
Combine and Wash: Combine the aqueous layers. Wash this basic aqueous solution once with fresh ethyl acetate to remove any trapped organic impurities.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it by adding 2 M hydrochloric acid (HCl) dropwise with stirring. The protonated thiol product will precipitate out of the solution as a solid.
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum.
Part 4: Data & Visualization
Data Presentation
Table 1: Solvent Selection for Recrystallization & Column Chromatography
| Solvent System | Application | Rationale & Comments |
| Ethanol / Water | Recrystallization | Excellent for inducing crystallinity. The ratio can be fine-tuned for optimal recovery. |
| Acetone | Recrystallization | A good alternative if ethanol is too effective as a solvent. The compound may have moderate solubility[10][11]. |
| Ethyl Acetate / Hexanes | Column Chromatography | Standard system for compounds of medium polarity. Good for separating less polar impurities. |
| Methanol / Dichloromethane | Column Chromatography | More powerful eluent for highly polar compounds. A shallow gradient (0-10% MeOH) is very effective. |
| Eluent + 0.5% Acetic Acid | Column Chromatography | Additive used to suppress peak tailing/streaking on silica gel by protonating the analyte. |
Experimental Workflows & Logic Diagrams
Below are visualizations created using Graphviz to illustrate the recommended purification and troubleshooting workflows.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | C3H6N4S | CID 1268034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. magritek.com [magritek.com]
- 10. 4-甲基-4H-3-巯基-1,2,4-三唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. chembk.com [chembk.com]
Stability issues of 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol in solution
Welcome to the technical support guide for 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this compound in solution. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
I. Understanding the Molecule: Key Stability Considerations
This compound is a heterocyclic compound featuring a stable 1,2,4-triazole core. The 1,2,4-triazole ring system is aromatic, which confers significant chemical stability. However, the presence of a thiol group and a thienyl moiety introduces specific reactivity and stability concerns that must be carefully managed during experimental work.
The primary sources of instability for this molecule in solution are:
-
Thiol-Thione Tautomerism and Oxidation: The thiol (-SH) group exists in a dynamic equilibrium with its tautomeric thione (C=S) form. The thiol form is susceptible to oxidation, which can lead to the formation of disulfide dimers or other oxidation products. This process can be accelerated by the presence of oxygen, metal ions, and light.
-
pH Sensitivity: While the triazole ring is stable in mild acidic to neutral conditions, prolonged exposure to harsh acidic or alkaline environments, especially at elevated temperatures, can lead to hydrolytic degradation and ring cleavage.
-
Photostability: The thienyl (thiophene) group can absorb UV light, and thiophene-containing compounds can be susceptible to photodegradation.
Below is a diagram illustrating the thione-thiol tautomerism, a key characteristic of this compound class.
Caption: Workflow for assessing compound stability by HPLC.
-
Objective: To determine the rate of degradation of the compound in a chosen solution over time.
-
Materials:
-
This compound
-
HPLC-grade solvent/buffer of interest
-
HPLC system with a suitable C18 column and UV detector
-
-
Method:
-
Prepare a solution of the compound in your test solvent/buffer at the desired concentration (e.g., 100 µM).
-
Immediately after preparation, inject an aliquot onto the HPLC system. This will serve as your Time 0 reference. Record the peak area of the parent compound.
-
Store the remaining solution under the conditions you wish to test (e.g., room temperature, protected from light).
-
At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), inject another aliquot onto the HPLC.
-
For each time point, calculate the percentage of the compound remaining relative to the Time 0 sample using the peak areas.
-
The appearance of new peaks in the chromatogram should also be noted as these represent degradation products.
-
This data will provide valuable insights into the stability of this compound under your specific experimental conditions and guide you in designing more robust and reproducible assays.
V. References
-
BenchChem. (n.d.). Stability of 4,5-diethyl-4H-1,2,4-triazole-3-thiol under acidic conditions. Retrieved from
-
Yarovyi, V. P., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Pharma Innov. J., 10(6), 615-619. Retrieved from
-
Kumar, A., et al. (2024). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 40(1). Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Kastamonu University Journal of Engineering and Sciences, 9(1), 1-8. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2025). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. Scientific Reports, 15(1), 1-15. Retrieved from [Link]
-
Kavetskyi, T., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(22), 7539. Retrieved from [Link]
-
Gaidamaka, A. O., et al. (2023). Absorption of Free Radicals of New S-Derivatives (1,2,4-Triazole-3(2H)-yl)methyl)thiopyrimidines. Chemistry, 5(4), 2698-2710. Retrieved from [Link]
-
Schöneich, C. (2020). Thiyl Radical Reactions in the Chemical Degradation of Pharmaceutical Proteins. Antioxidants, 9(10), 989. Retrieved from [Link]
-
Mora-Jara, R., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. International Journal of Molecular Sciences, 25(5), 2528. Retrieved from [Link]
-
Carl ROTH. (2
Technical Support Center: Bioassay Strategies for 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol. This document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to help researchers overcome the significant challenge of this compound's low aqueous solubility in bioassays. Our goal is to ensure you can generate reliable and reproducible data.
The inherent chemical structure of many heterocyclic compounds, including triazole-thiol derivatives, often leads to poor water solubility.[1][2] This can cause compound precipitation, inaccurate concentration measurements, and misleading biological results.[3] This guide will walk you through a systematic approach to formulation and experimental design.
Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered when working with this compound.
Q1: What is the best starting solvent to prepare a stock solution of this compound?
A1: The recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO).[4] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds intended for biological screening.[5] For a related compound, 4-Methyl-4H-1,2,4-triazole-3-thiol, solubility has been noted in acetone, but DMSO is generally preferred for its miscibility with aqueous media and higher solubilizing power for complex organics.[6] Prepare a high-concentration stock (e.g., 10-50 mM) in DMSO, which can then be serially diluted for your experiments.
Q2: My compound precipitates immediately when I add my DMSO stock to my aqueous assay buffer or cell culture medium. What's happening and how do I fix it?
A2: This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. The DMSO concentration is no longer high enough to keep the hydrophobic compound dissolved.
Here are immediate troubleshooting steps:
-
Lower the Final DMSO Concentration: The final concentration of DMSO in your assay should ideally be ≤0.5%, and for sensitive cell lines, ≤0.1% is often necessary to avoid solvent-induced artifacts or cytotoxicity.[7][8]
-
Modify the Dilution Protocol: Instead of adding a small volume of high-concentration stock directly into a large volume of buffer, try a serial dilution approach. Additionally, ensure rapid and thorough mixing (e.g., vortexing the buffer while adding the stock solution) to avoid localized high concentrations that can initiate precipitation.
-
Gentle Warming: Briefly warming the assay buffer to 37°C before adding the compound stock can sometimes help, but be cautious as this can affect the stability of other assay components.
Q3: How can I visually confirm if my compound is fully dissolved in the final assay medium?
A3: Visual inspection is the first step. Look for any cloudiness, turbidity, or visible particulates against a dark background. This is often assessed using methods like turbidimetry or nephelometry in high-throughput settings.[9] For a more definitive check, you can centrifuge a sample of the final solution at high speed (e.g., >10,000 x g for 15 minutes). If the compound has precipitated, a pellet will be visible. The concentration in the supernatant can then be measured (e.g., by UV-Vis spectrophotometry or LC-MS) to determine the actual soluble concentration.
Q4: My compound seems to be losing activity over the course of a multi-day cell-based assay. Could this be a solubility issue?
A4: Yes, this is a strong possibility. Poorly soluble compounds can not only precipitate initially but may also do so over time, effectively lowering the active concentration available to the cells. They can also adhere to the plastic surfaces of the assay plates, further depleting the free concentration.[9][10] If you suspect this, consider using alternative formulation strategies like cyclodextrins or surfactants to improve long-term stability in solution.[11]
In-Depth Troubleshooting: A Strategic Workflow
If the basic FAQ solutions are insufficient, a more systematic formulation development approach is necessary. The following workflow will guide you from simple solvent adjustments to more advanced formulation technologies.
Caption: Decision workflow for troubleshooting low solubility.
Detailed Experimental Protocols
Important: For every protocol, you must prepare a parallel "vehicle control" that contains all the solubilizing agents (DMSO, co-solvents, etc.) at the exact same final concentration as your test samples, but without the compound. This is critical to ensure that any observed biological effects are due to your compound and not the formulation itself.
Protocol 1: Standard Stock Preparation in DMSO
-
Objective: To prepare a primary stock solution of the compound.
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes or vials.
-
Procedure:
-
Weigh out the desired amount of the solid compound into a sterile vial.
-
Add the calculated volume of 100% anhydrous DMSO to achieve the target concentration (e.g., 20 mM).
-
Vortex vigorously for 2-5 minutes.
-
If necessary, sonicate in a water bath for 5-10 minutes to aid dissolution.
-
Visually inspect for any undissolved particulate matter. If present, continue vortexing/sonicating.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Using a Co-Solvent System
Co-solvents are organic solvents that are miscible with both water and the primary solvent (DMSO), which can help bridge the polarity gap and improve solubility upon aqueous dilution.[5][12][13]
-
Objective: To improve solubility by using a secondary solvent.
-
Materials: Primary DMSO stock, Ethanol (100%), Propylene Glycol, or PEG 400.
-
Procedure:
-
Prepare an intermediate stock solution. For example, mix your 20 mM primary DMSO stock with an equal volume of ethanol to create a 10 mM stock in a 1:1 DMSO:Ethanol vehicle.
-
When preparing the final working solution, add this intermediate stock to the aqueous buffer/medium.
-
Vehicle Control: The control for this example would be a 1:1 mixture of DMSO:Ethanol, diluted to the same final concentration in the assay.
-
Validation: Test different ratios of DMSO to co-solvent (e.g., 1:1, 1:3, 3:1) to find the optimal system for your compound. Always check for co-solvent induced cytotoxicity.
-
Protocol 3: Using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is water-soluble.[14][15][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for in vitro studies.
-
Objective: To enhance solubility through the formation of an inclusion complex.
-
Materials: Primary DMSO stock, Hydroxypropyl-β-cyclodextrin (HP-β-CD), aqueous assay buffer.
-
Procedure:
-
Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v). This may require gentle warming to fully dissolve.
-
Slowly add the primary DMSO stock of your compound directly into the HP-β-CD solution while vortexing. The molar ratio of cyclodextrin to compound often needs to be high (e.g., 100:1 to 1000:1) to be effective.
-
Allow the mixture to equilibrate for at least 1 hour at room temperature with gentle agitation to ensure complex formation.
-
This new solution is now your formulated stock for final dilution into the assay.
-
Vehicle Control: The control must contain both DMSO and HP-β-CD at the same final concentrations used for the test compound.
-
Protocol 4: Using Non-ionic Surfactants
Surfactants can solubilize hydrophobic compounds by forming micelles in aqueous solutions above their critical micelle concentration (CMC).[17][18] Non-ionic surfactants like Tween® 20 or Poloxamer 188 (Pluronic® F-68) are generally preferred for cell-based assays due to their lower toxicity compared to ionic surfactants.[18][19]
-
Objective: To enhance solubility through micellar encapsulation.
-
Materials: Primary DMSO stock, Tween® 20 or Poloxamer 188, aqueous assay buffer.
-
Procedure:
-
Prepare a stock solution of the surfactant in your assay buffer. The concentration should be well above its CMC (e.g., 0.1% - 1% w/v).
-
Slowly add the primary DMSO stock of your compound to the surfactant-containing buffer while vortexing.
-
Sonicate briefly if necessary to ensure homogeneity.
-
Vehicle Control: The control must contain both DMSO and the surfactant at the same final concentrations.
-
Validation: Be aware that surfactants can interfere with some assay readouts (e.g., fluorescence) and can impact cell membranes at higher concentrations.[10][20] Thorough validation with the vehicle control is essential.
-
Data Summary & Reference Tables
The choice of solubilizing agent must be balanced with its potential for biological interference and cytotoxicity.
Table 1: Properties of Common Solvents & Excipients
| Agent | Type | Typical Final Conc. (in vitro) | Key Considerations |
| DMSO | Organic Solvent | < 0.5% | Can affect membrane permeability and protein stability at >1%.[7][21] |
| Ethanol | Co-Solvent | < 1% | Can be cytotoxic and cause protein precipitation at higher concentrations.[22] |
| PEG 400 | Co-Solvent / Polymer | 0.5 - 5% | Generally low toxicity but can increase solution viscosity. |
| HP-β-CD | Cyclodextrin | 0.1 - 2% (w/v) | Can extract cholesterol from cell membranes at high concentrations.[15] |
| Tween® 20 | Non-ionic Surfactant | 0.01 - 0.1% | Can interfere with some optical assays; potential for cell lysis at high conc.[18] |
| Poloxamer 188 | Non-ionic Surfactant | 0.01 - 0.2% | Generally considered very low in toxicity; often used in cell culture. |
References
- Scientist Solutions. (2025). DMSO in cell based assays.
- Yamashita, S. (2007). Pitfalls in High Throughput Screening for Drug Absorption Optimization in Drug Discovery. Yakugaku Zasshi, 127(10), 1645-1650.
- ResearchGate. (2025). Cyclodextrins as pharmaceutical solubilizers.
- Quora. (2017). What effects does DMSO have on cell assays?.
- Kuznetsova, I. N., et al. (2018). Solubilization of Biologically Active Heterocyclic Compounds by Biocompatible Microemulsions. Russian Journal of Physical Chemistry A, 92(12), 2530-2534.
- MedchemExpress.com. Co-solvents | Biochemical Assay Reagents.
- Artemis Dx. (2024).
- ResearchGate. (2025).
- ResearchGate. (2024). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview....
- Keyence. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Popescu, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 16(11), 1533.
- World Pharma Today. (2024).
- BOC Sciences. (2024). Cyclodextrin Solutions for API Solubility Boost.
- Eppendorf. Cell Culture FAQ: How does DMSO affect your cells?.
- Sowemimo, A. A., & Adeniyi, A. A. (2022). Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Pakistan Journal of Scientific & Industrial Research Series A: Physical Sciences, 65(3), 209-215.
- Kaduševičienė, B., et al. (2022). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. International Journal of Molecular Sciences, 24(1), 433.
- Semantic Scholar. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Wikipedia. Cosolvent.
- Sigma-Aldrich. 4-Methyl-4H-1,2,4-triazole-3-thiol 97%.
- Arts, M., et al. (2018). Surfactants as Antimicrobials: A Brief Overview of Microbial Interfacial Chemistry and Surfactant Antimicrobial Activity. Journal of Surfactants and Detergents, 21(4), 437-446.
- ChemBK. (2024). 4-Methyl-1,2,4-Triazole-3-Thiol.
- van der Veen, J. W., et al. (2019). Influence of in Vitro Assay Setup on the Apparent Cytotoxic Potency of Benzalkonium Chlorides. Chemical Research in Toxicology, 32(5), 901-911.
- Benchchem. Technical Support Center: Overcoming In Vitro Solubility Challenges of Poorly Soluble Compounds.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
- Shandong IRO Chelating Chemical Co., Ltd.
- International Journal of Novel Research and Development. (2024). A Study Of Synthesis Of Bioactive Heterocycles.
Sources
- 1. v3.pjsir.org [v3.pjsir.org]
- 2. ijnrd.org [ijnrd.org]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chembk.com [chembk.com]
- 7. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
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- 11. researchgate.net [researchgate.net]
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- 13. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
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- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. knc.ru [knc.ru]
- 18. artemisdx.com [artemisdx.com]
- 19. mdpi.com [mdpi.com]
- 20. Surfactants as Antimicrobials: A Brief Overview of Microbial Interfacial Chemistry and Surfactant Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. quora.com [quora.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol. The methodologies and solutions presented are synthesized from established chemical principles and field-proven insights to assist researchers in overcoming common challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the reaction mechanism, key steps, and product characteristics.
Q1: What is the most common and reliable synthetic route for this compound?
A1: The most prevalent and adaptable method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a two-step process.[1][2][3] It begins with the acylation of a substituted thiosemicarbazide, in this case, 4-methylthiosemicarbazide, with a carboxylic acid or its activated derivative (e.g., acid chloride or ester) of 3-thienylacetic acid. This is followed by an intramolecular cyclodehydration of the resulting acylthiosemicarbazide intermediate under alkaline conditions to form the desired triazole ring.[1][4][5]
Q2: My final product exhibits thiol-thione tautomerism. Which form is predominant, and how does it affect characterization?
A2: 1,2,4-Triazole-3-thiols exist in a tautomeric equilibrium between the thiol (-SH) and thione (C=S) forms. In the solid state and in polar solvents, the thione form is generally predominant due to its higher thermodynamic stability. This is important for spectral analysis. In ¹H-NMR, you will likely observe a broad singlet for the N-H proton at a low field (around 13-14 ppm) instead of a sharp S-H proton signal at a higher field.[1] In IR spectroscopy, the absence of a distinct S-H stretching band (around 2550 cm⁻¹) and the presence of a C=S stretching band (around 1250-1050 cm⁻¹) also suggest the dominance of the thione tautomer.
Q3: How can I effectively purify the final product?
A3: A highly effective method for purification leverages the acidic nature of the thiol/thione group. The crude product can be dissolved in an aqueous alkaline solution (e.g., 2M KOH or NaOH) to form a water-soluble salt.[1] This solution can then be treated with activated charcoal to adsorb non-polar impurities. After filtering off the charcoal, the solution is acidified with a mineral acid like HCl to a pH of ~2, which re-precipitates the purified product.[1][5] The solid can then be collected by filtration, washed with water to remove salts, and dried. For higher purity, recrystallization from a suitable solvent like ethanol is recommended.[6][7]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during the synthesis.
Issue 1: Low or No Product Yield
Q: My reaction has a very low yield, or I failed to isolate any product. What are the likely causes?
A: Low yield can stem from several factors throughout the synthetic process. Below is a systematic guide to diagnose the issue.
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting workflow for low product yield.
Detailed Causality:
-
Starting Material Integrity: The reaction is sensitive to moisture. The use of anhydrous solvents and dry starting materials is crucial, especially if using a dehydrating agent like polyphosphate ester (PPE).[1]
-
Inefficient Acylation: The formation of the N-acyl-4-methylthiosemicarbazide intermediate is the foundational step. If this reaction is incomplete, the final yield will be poor. Using a coupling agent or activating the carboxylic acid (e.g., converting to an acid chloride) can improve efficiency.[1]
-
Incomplete Cyclization: The ring closure requires a sufficiently strong base and adequate heat. Insufficient base (less than one equivalent) or inadequate reaction time/temperature will result in the isolation of the uncyclized intermediate.[1][5]
-
Product Loss During Work-up: The target molecule has some solubility in organic solvents and is highly soluble in aqueous base. Significant loss can occur if the pH is not lowered sufficiently during precipitation or if excessive washing is performed with a solvent in which the product is partially soluble.[8]
Issue 2: Presence of a Major Impurity
Q: My NMR/TLC shows a significant byproduct along with my desired triazole. What is it and how can I prevent it?
A: The most common byproduct in this synthesis is the isomeric 5-(3-thienylmethyl)-2-methylamino-1,3,4-thiadiazole .[1] This arises from an alternative cyclization pathway of the acylthiosemicarbazide intermediate.
Reaction Mechanism: Triazole vs. Thiadiazole Formation
Caption: Competing pathways for triazole and thiadiazole synthesis.
Prevention and Mitigation Strategies:
-
Favoring the Triazole: The formation of the 1,2,4-triazole is favored under strongly basic conditions, where the more nucleophilic nitrogen atom attacks the carbonyl carbon.[1][6] Ensure your cyclization step is performed with a strong base like KOH or NaOH.
-
Suppressing the Thiadiazole: The 1,3,4-thiadiazole is formed via dehydration, a reaction often promoted by acidic conditions or strong dehydrating agents like PPE, especially if the reaction is allowed to proceed for too long or at too high a temperature at the acylation stage.[1]
-
The Role of Solubility: A key insight is that if the acylthiosemicarbazide intermediate precipitates from the reaction mixture during the first step, it is physically protected from further conversion to the thiadiazole.[1] Therefore, selecting a solvent (like chloroform) where the intermediate has low solubility can significantly improve the purity of the final product.[1]
Table 1: Impact of Reaction Conditions on Product Formation
| Parameter | Condition Favoring 1,2,4-Triazole (Desired) | Condition Favoring 1,3,4-Thiadiazole (Side Product) | Rationale |
| Cyclization pH | Strongly Alkaline (pH > 10) | Neutral to Acidic | Base promotes nucleophilic attack by nitrogen. |
| Acylation Solvent | Solvent where intermediate precipitates (e.g., Chloroform) | Solvent where intermediate is soluble (e.g., DMF) | Precipitation prevents further reaction to the thiadiazole.[1] |
| Dehydrating Agent | Used judiciously for acylation only | Excessive amount or prolonged reaction time | Strong dehydration drives the formation of the thiadiazole ring.[1] |
| Temperature | Moderate temperature for cyclization (e.g., 90-100°C) | High temperature during acylation with dehydrating agent | Excessive heat can overcome the activation energy for thiadiazole formation. |
Section 3: Experimental Protocols
The following protocols are generalized based on established procedures for similar compounds and should be optimized for your specific laboratory conditions.
Protocol 1: Synthesis of this compound
This protocol is adapted from the general method of reacting a carboxylic acid with a thiosemicarbazide using PPE, followed by alkaline cyclization.[1][2]
Materials:
-
3-Thienylacetic acid
-
4-Methylthiosemicarbazide
-
Polyphosphate ester (PPE)
-
Anhydrous Chloroform
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl), concentrated
-
Activated Charcoal
-
Ethanol
Step 1: Acylation to form 2-(2-(thiophen-3-yl)acetyl)-N-methylhydrazine-1-carbothioamide
-
In a hydrothermal reaction vessel, thoroughly mix 3-thienylacetic acid (1.0 eq) and 4-methylthiosemicarbazide (1.0 eq).
-
Add anhydrous chloroform (approx. 2-3 mL per gram of carboxylic acid) and a magnetic stir bar.
-
With stirring, add polyphosphate ester (PPE) (approx. 1.1 g per gram of carboxylic acid).
-
Seal the vessel and heat the reaction mixture to 90°C for 8-12 hours with stirring.
-
Cool the vessel to room temperature. A precipitate of the intermediate should form.
-
Filter the precipitate, wash it thoroughly with chloroform, and allow it to air dry. This intermediate can be used directly in the next step.
Step 2: Cyclodehydration to form the 1,2,4-Triazole
-
Suspend the dried intermediate from Step 1 in water (approx. 10 mL per gram).
-
Add a 2M aqueous solution of KOH dropwise until the pH reaches 9-10.
-
Heat the mixture to 90°C with stirring for 4-9 hours. Periodically check the pH and add more KOH solution if necessary to maintain alkalinity. The reaction progress can be monitored by TLC.
-
Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.
Step 3: Purification
-
Filter the hot solution to remove any insoluble byproducts (the thiadiazole side product is notably insoluble in alkaline medium, providing a purification advantage).[1]
-
Add a small amount of activated charcoal to the filtrate, stir for 15 minutes, and then filter through celite to obtain a clear solution.
-
Cool the filtrate in an ice bath. Slowly add concentrated HCl dropwise with vigorous stirring until the pH of the solution is approximately 2.
-
A white or off-white precipitate of the final product will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the product by vacuum filtration. Wash the solid with cold water until the washings are neutral to pH paper.
-
Dry the product under vacuum. For further purification, recrystallize from ethanol.
References
-
Tretyakov, B.A., Tikhonova, V.I., Gadomsky, S.Y., & Sanina, N.A. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(23), 8206. [Link]
-
Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2023). Al-Mustansiriyah Journal of Pharmaceutical Sciences, 23(4), 1-18. [Link]
-
Tretyakov, B.A., Tikhonova, V.I., Gadomsky, S.Y., & Sanina, N.A. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. [Link]
-
Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. [Link]
-
Eliazyan, G. A., et al. (2010). Synthesis of Novel 1,3-Substituted 1H-[1][6][9]-Triazole-3-Thiol Derivatives. Heteroatom Chemistry, 21(6), 404-408. [Link]
-
Samelyuk, Y., & Kaplaushenko, A. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Zaporozhye Medical Journal, 26(3), 390-396. [Link]
-
Osman, M. A., Hassan, H. A., Abdelhamid, D., & Mohassab, A. M. (2015). Synthesis of ١,٢,٤-triazole-٣-thiol derivative. Minia Journal of Medical Research, 26(2), 171-174. [Link]
-
Tretyakov, B.A., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Center for Biotechnology Information. [Link]
-
Samelyuk, Y., & Kaplaushenko, A. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Zaporozhye Medical Journal. [Link]
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Technical Support Center: Optimizing Cyclization of Thienyl-Thiosemicarbazides
Welcome to the technical support center for the synthesis of heterocyclic compounds from thienyl-thiosemicarbazide precursors. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, maximize yields, and ensure the purity of your target molecules. The cyclization of thienyl-thiosemicarbazides is a versatile method for creating valuable thienyl-substituted 1,3,4-thiadiazoles and 1,2,4-triazoles, which are significant scaffolds in medicinal chemistry.[1][2]
The reaction's outcome is highly dependent on the chosen conditions, particularly the pH of the medium.[3][4] Generally, acidic conditions favor the formation of 1,3,4-thiadiazoles, while basic conditions lead to 1,2,4-triazoles.[1][3] Understanding and controlling these parameters are key to a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary heterocyclic systems synthesized from thienyl-thiosemicarbazide cyclization?
Thienyl-thiosemicarbazides are versatile precursors for a variety of heterocyclic compounds. The two most common and well-documented ring systems are:
-
1,3,4-Thiadiazoles: These are typically formed under acidic conditions.[1][3][5]
-
1,2,4-Triazoles: These are generally synthesized in an alkaline medium.[1][3]
The choice of reaction conditions dictates the nucleophilic atom (sulfur or nitrogen) that participates in the cyclization, thus determining the final heterocyclic scaffold.
Q2: How does the pH of the reaction medium (acidic vs. basic) direct the cyclization pathway?
The pH is the most critical factor in determining the product of thiosemicarbazide cyclization.[4]
-
Acidic Medium: In the presence of a strong acid like concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), the reaction proceeds to form 1,3,4-thiadiazole derivatives.[1][3] The proposed mechanism involves the protonation of the carbonyl oxygen, followed by a nucleophilic attack of the sulfur atom on the carbonyl carbon, and subsequent dehydration to yield the thiadiazole ring.[3][5]
-
Alkaline Medium: Under basic conditions, using reagents such as sodium hydroxide (NaOH), the cyclization favors the formation of 1,2,4-triazole derivatives.[1] In this pathway, the terminal nitrogen atom is deprotonated, becoming a stronger nucleophile that attacks the carbonyl carbon, leading to the triazole ring after dehydration.
Q3: Can other heterocyclic rings be formed from thiosemicarbazides?
Yes, while thiadiazoles and triazoles are the most common, other heterocyclic systems can be synthesized depending on the specific reagents and conditions:
-
1,3,4-Oxadiazoles: These can be obtained through methods like oxidative cyclization or desulfurization.[3]
-
Thiazoles and Thiazolidinones: These can be formed when reacting with α-haloketones or similar compounds.[3]
-
Thiadiazines: The formation of these six-membered rings is also possible under specific conditions.[3]
Troubleshooting and Optimization Guide
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Steps & Explanation |
| Incorrect pH | The choice between acidic and basic conditions is paramount. Verify the pH of your reaction mixture. For 1,3,4-thiadiazoles, ensure strongly acidic conditions (e.g., conc. H₂SO₄, POCl₃).[6] For 1,2,4-triazoles, use a basic medium (e.g., 2N NaOH).[3] |
| Insufficient Heating or Reaction Time | Many cyclization reactions require elevated temperatures to overcome the activation energy barrier. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the specified time, consider increasing the reaction temperature or extending the duration. Refluxing for several hours is common.[3] |
| Decomposition of Starting Material or Product | The thienyl group or the thiosemicarbazide backbone can be sensitive to harsh conditions. If you suspect decomposition (e.g., charring, multiple spots on TLC), try using milder reagents. For instance, instead of concentrated H₂SO₄, consider using phosphorus oxychloride (POCl₃) or refluxing in 25% HCl.[7] For base-catalyzed reactions, a milder base like sodium carbonate (Na₂CO₃) might be a suitable alternative to NaOH.[7] |
| Poor Quality of Starting Materials | Impurities in the starting thienyl-thiosemicarbazide can inhibit the reaction. Ensure the purity of your precursor through recrystallization or chromatography before starting the cyclization. |
Problem 2: Formation of Unexpected Side Products
| Potential Cause | Troubleshooting Steps & Explanation |
| Incorrect Choice of Cyclizing Agent | The cyclizing agent can significantly influence the reaction outcome. For example, some oxidizing agents might lead to the formation of 1,3,4-oxadiazoles instead of the expected sulfur-containing heterocycle.[3] Carefully select your reagents based on literature precedents for the desired product. |
| Hydrolysis of the Thiosemicarbazide | In aqueous acidic or basic solutions, particularly at high temperatures, the thiosemicarbazide can hydrolyze back to the corresponding hydrazide and thiocyanate. To minimize this, you can try using a non-aqueous solvent or reducing the amount of water in the reaction mixture. |
| Rearrangement Reactions | Under certain conditions, molecular rearrangements can occur.[3] It is crucial to thoroughly characterize your product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps & Explanation |
| Presence of Unreacted Starting Material | As mentioned, monitor the reaction by TLC to ensure it goes to completion. If starting material persists, consider adjusting stoichiometry or reaction time. |
| Product Solubility Issues | The product's solubility can be a challenge. If it precipitates from the reaction mixture, filtration might be a simple and effective purification step.[3] If it remains in solution, techniques like extraction, column chromatography, or recrystallization from a suitable solvent (e.g., ethanol, DMF/water) will be necessary.[3] |
| Product is in Salt Form | When using strong acids or bases, the product may form a salt, altering its solubility. Neutralize the reaction mixture to precipitate the free acid or base form of your product.[3] For acid-catalyzed reactions, pouring the mixture onto crushed ice is a common work-up procedure to precipitate the product.[7] |
| Similar Polarity of Product and Byproducts | If TLC shows that your product and byproducts have similar polarities, standard column chromatography may be challenging. In such cases, optimizing the solvent system for chromatography is crucial. You might also consider preparative High-Performance Liquid Chromatography (HPLC) for difficult separations.[7] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Cyclization to a Thienyl-1,3,4-Thiadiazole
This protocol is a general procedure and may require optimization for specific substrates.
-
Dissolution: In a round-bottom flask, dissolve the starting thienyl-thiosemicarbazide (1 equivalent) in a minimal amount of a suitable solvent.
-
Acid Addition: Slowly add the acid catalyst (e.g., concentrated H₂SO₄ or POCl₃).[6] The reaction is often exothermic, so cooling in an ice bath may be necessary.
-
Heating: Heat the reaction mixture under reflux. The temperature and time will depend on the substrate and the acid used.
-
Monitoring: Monitor the reaction's progress by TLC until the starting material is no longer visible.
-
Work-up: After completion, carefully pour the reaction mixture onto crushed ice.
-
Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water to remove any residual acid, and dry.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent, such as ethanol or an acetic acid/water mixture.[7]
Protocol 2: Base-Catalyzed Cyclization to a Thienyl-1,2,4-Triazole
This is a general guideline and may need adjustments for your specific thienyl-thiosemicarbazide.
-
Suspension: Suspend the thienyl-thiosemicarbazide (1 equivalent) in an aqueous solution of a base (e.g., 2M NaOH or 2% Na₂CO₃).[7]
-
Heating: Reflux the mixture with vigorous stirring.
-
Monitoring: Track the reaction's progress using TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully acidify it with a suitable acid (e.g., HCl) to precipitate the product.
-
Isolation: Filter the solid, wash with water until the filtrate is neutral, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol.[7]
Visualization of Reaction Pathways
To further clarify the experimental logic, the following diagrams illustrate the general cyclization pathways and a typical workflow.
Caption: General pathways for thienyl-thiosemicarbazide cyclization.
Caption: A typical experimental workflow for optimizing cyclization reactions.
References
-
Barbosa, G. A. D., & de Aguiar, A. P. (Year N/A). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Rev. Virtual Quim. [Link]
-
Trotsko, N., Dobosz, M., & Jagiełło-Wójtowicz, E. (Year N/A). Cyclization of Thiosemicarbazide Derivatives of 5-Arylidene-2,4-Dioxothiazolidine-3-Acetic Acids to 1,3,4-Thiadiazoles and Their Pharmacological Properties. Acta Poloniae Pharmaceutica. [Link]
-
Pattan, S. R., et al. (Year N/A). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. ResearchGate. [Link]
-
Gümrükçüoğlu, N., et al. (2024). Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors. Archiv der Pharmazie. [Link]
-
Küçükgüzel, Ş. G., et al. (Year N/A). Proposed mechanism for the synthesis of 1,2,4-triazole-5-thiones. ResearchGate. [Link]
-
Metwally, M. A., et al. (2011). Thiosemicarbazides: Synthesis and reactions. ResearchGate. [Link]
-
Mustafa, S., et al. (2004). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. Mini-Reviews in Organic Chemistry. [Link]
-
Kędzierska, E., et al. (Year N/A). Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives: In vitro, in vivo, and in silico study. PubMed Central. [Link]
-
Kumar, A., et al. (Year N/A). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. JOCPR. [Link]
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Troubleshooting 1H NMR peak assignment for 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol
An essential resource for researchers and drug development professionals, this Technical Support Center provides targeted troubleshooting for the ¹H NMR peak assignment of 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to resolve common ambiguities encountered during spectral analysis.
Introduction: The Structural Challenge
This compound presents a unique set of challenges in ¹H NMR spectroscopy. The molecule's key features—a substituted thiophene ring, a triazole core, and a labile thiol/thione group—give rise to a spectrum that requires careful interpretation. The primary difficulties lie in the unambiguous assignment of the three distinct thiophene protons and confirming the presence and chemical shift of the thiol proton, which is complicated by potential thione-thiol tautomerism and proton exchange phenomena.
This guide provides a logical, step-by-step approach to navigate these challenges, ensuring accurate and confident structural elucidation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the expected ¹H NMR chemical shifts and multiplicities for this compound?
A1: A foundational step in troubleshooting is to compare the experimental spectrum against predicted values. The electronic environment of each proton dictates its chemical shift (δ), measured in parts per million (ppm).[1][2]
Expected ¹H NMR Peak Assignments (in CDCl₃, 400 MHz)
| Proton Label | Structure Fragment | Expected δ (ppm) | Multiplicity | Integration | Key Considerations & Troubleshooting |
| H-a | N-CH₃ | ~ 3.6 - 3.8 | Singlet (s) | 3H | Should be a sharp, clean singlet. Its chemical shift is influenced by the electron-withdrawing nature of the triazole ring. |
| H-b | -CH₂ - | ~ 4.1 - 4.3 | Singlet (s) | 2H | A singlet, as it has no adjacent protons. It is deshielded by both the triazole and thiophene rings. Overlap with other signals is rare. |
| H-c, H-d, H-e | Thiophene Ring | ~ 6.9 - 7.4 | Multiplet (m) | 3H total | These are the most complex signals. See Q3 for a detailed assignment strategy. Their exact shifts and coupling patterns are highly sensitive to the substitution pattern.[3][4][5] |
| H-f | SH / NH | ~ 3.5 - 5.5 (SH) or > 13 (NH) | Broad Singlet (br s) | 1H | Highly variable and often problematic. May be very broad, have a low intensity, or be absent entirely. See Q2 for in-depth troubleshooting. |
(Note: Chemical shifts are predictive and can vary based on solvent, concentration, and temperature.)[6]
Q2: The thiol (SH) proton peak is very broad or seems to be missing. Why is this happening and how can I confirm its presence?
A2: This is the most common issue encountered with this class of compounds. The variability of the thiol proton signal is due to two primary chemical phenomena: thione-thiol tautomerism and rapid chemical exchange.
-
Causality - Thione-Thiol Tautomerism: The molecule can exist in equilibrium between the thiol (-SH) form and a thione (C=S) form.[7][8] In the thione tautomer, the proton is on a triazole nitrogen (N-H), which is significantly more deshielded and appears far downfield (~13-14 ppm), often as a broad signal.[9] The equilibrium between these two forms can broaden the observed signal or result in the detection of both species.
-
Causality - Chemical Exchange: The thiol proton is acidic and can rapidly exchange with trace amounts of water (H₂O) or deuterated water (HOD) in the NMR solvent.[10] This exchange happens on a timescale that is fast relative to the NMR experiment, leading to a coalescence or broadening of the signal. In very "wet" solvents, the peak may exchange completely and become indistinguishable from the water peak.
Troubleshooting Protocol: D₂O Exchange Experiment
This is a definitive experiment to identify an exchangeable proton (like SH, OH, or NH).
-
Acquire Standard Spectrum: Dissolve the sample in a standard deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire the ¹H NMR spectrum.
-
Add D₂O: Add one or two drops of deuterium oxide (D₂O) directly to the NMR tube.
-
Shake and Re-acquire: Cap the tube, shake gently for about 30 seconds to ensure mixing.
-
Re-acquire Spectrum: Run the ¹H NMR spectrum again using the same parameters.
-
Analyze: The peak corresponding to the SH proton will disappear or significantly decrease in intensity. This occurs because the thiol proton (¹H) exchanges with a deuteron (²H) from D₂O, and deuterium is not observed in a standard ¹H NMR experiment.
Q3: How can I confidently assign the three different protons on the thiophene ring?
A3: The three protons on the 3-substituted thiophene ring are chemically distinct and will have different chemical shifts and coupling patterns. Assigning them requires analyzing their multiplicity and coupling constants (J-values).
-
Causality - Spin-Spin Coupling: Protons on adjacent carbons "feel" each other's magnetic spin state, causing their signals to split. The distance between the split lines is the coupling constant (J), measured in Hertz (Hz). The magnitude of J depends on the number of bonds separating the protons. For thiophene:
-
³J (ortho-like coupling) is typically the largest.
-
⁴J (meta-like coupling) is smaller.
-
⁵J (para-like coupling) is the smallest.
-
Troubleshooting Workflow: Peak Assignment for Thiophene Protons
This workflow provides a logical path to assigning the thiophene protons (labeled H-c, H-d, H-e in the diagram below).
Caption: Troubleshooting workflow for assigning thiophene protons.
Experimental Protocol: 2D COSY
If the 1D spectrum is ambiguous due to overlapping signals, a 2D COSY (Correlation Spectroscopy) experiment is invaluable.[11][12]
-
Setup: This is a standard experiment on most modern NMR spectrometers. Use a pre-defined COSY pulse sequence (e.g., cosygpqf).
-
Acquisition: The experiment acquires a series of 1D spectra with varying pulse delays.
-
Processing: 2D Fourier transformation of the data generates a contour plot with the ¹H spectrum on both axes.
-
Interpretation:
-
Diagonal peaks correspond to the normal 1D spectrum.
-
Cross-peaks (off-diagonal peaks) are the key. A cross-peak between two diagonal peaks indicates that those two protons are spin-coupled. For the thiophene ring, you will see a cross-peak between H-4 and H-5, and another between H-4 and H-2. This definitively establishes their connectivity.
-
Q4: I am seeing unexpected peaks in my spectrum. What are they?
A4: Extraneous peaks typically arise from residual solvents or impurities from the chemical synthesis.
-
Causality - Synthesis Impurities: The synthesis of 1,2,4-triazole-3-thiols often involves starting materials like thiosemicarbazides or reactions with carbon disulfide.[13][14][15][16] Incomplete reactions or side reactions can leave residual starting materials or byproducts in your final sample. Review the specific synthetic route used to anticipate potential impurities.
-
Causality - Residual Solvents: Even after drying, small amounts of solvents used during reaction or purification (e.g., Ethanol, Ethyl Acetate, DMSO, DMF) can remain. These have characteristic and well-documented chemical shifts.
Troubleshooting Steps:
-
Consult a Solvent Peak Table: Compare the chemical shifts of the unknown peaks to a standard reference table for common NMR solvents.[17][18]
-
Review Synthetic Precursors: Check the ¹H NMR spectra of the starting materials used in the synthesis. A small amount of unreacted material is a common source of impurity peaks.
-
Consider Purity: If the integration of an unknown peak is significant relative to your product peaks, further purification of the sample (e.g., recrystallization or column chromatography) is recommended.
References
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. Available from: [Link]
-
NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. Available from: [Link]
-
Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available from: [Link]
-
How to Interpret Chemical Shift in the 1H NMR. YouTube. Available from: [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available from: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. Available from: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]
-
Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. Available from: [Link]
-
Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. ResearchGate. Available from: [Link]
-
1,2,4-Triazole - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available from: [Link]
-
NMR Chemical Shift Values Table. Chemistry Steps. Available from: [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health. Available from: [Link]
-
Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Available from: [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available from: [Link]
-
Chiral Thiols: The Assignment of Their Absolute Configuration by 1 H NMR. ResearchGate. Available from: [Link]
-
Structure Determination of Regioisomeric Fused Heterocycles by the Combined Use of 2D NMR Experiments and GIAO DFT 13C Chemical Shifts. ResearchGate. Available from: [Link]
-
Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Available from: [Link]
-
Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect. Available from: [Link]
-
15 N labeling and analysis of 13 C– 15 N and 1 H– 15 N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances. Available from: [Link]
-
¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top).... ResearchGate. Available from: [Link]
-
1,2,4-Triazole. SpectraBase. Available from: [Link]
-
The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. Available from: [Link]
-
5-Furan-2yl[1][2][19]oxadiazole-2-thiol, 5-Furan-2yl-4H[2][19] triazole-3-thiol and Their Thiol-Thione Tautomerism. MDPI. Available from: [Link]
-
¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles.... ResearchGate. Available from: [Link]
-
1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of.... ResearchGate. Available from: [Link]
-
Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. Available from: [Link]
-
2D NMR-spectroscopic screening reveals polyketides in ladybugs. PNAS. Available from: [Link]
-
1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available from: [Link]
-
Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry. Available from: [Link]
-
synthesis of 1,2,4 triazole compounds. ISRES. Available from: [Link]
-
Thiophene, 2,5-dichloro- - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available from: [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Available from: [Link]
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Degradation pathway of 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol under acidic conditions
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the stability and degradation of this compound, particularly under acidic conditions. Our goal is to equip you with the necessary knowledge to anticipate challenges, interpret your experimental results accurately, and design robust analytical methodologies.
Frequently Asked Questions (FAQs)
Q1: How stable is the this compound molecule in acidic solutions?
A1: The 4H-1,2,4-triazole ring is an aromatic heterocyclic system, which confers significant stability. Generally, these structures are resistant to cleavage under mild acidic conditions (pH 3-6) at room temperature.[1] Many synthetic procedures for analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols utilize mineral acids like HCl for product precipitation, indicating good short-term stability in acidic media.[1][2] However, prolonged exposure to harsh acidic conditions, such as high acid concentrations and elevated temperatures, can lead to degradation.[1]
Q2: What is the likely degradation pathway of this compound under harsh acidic conditions?
A2: While specific degradation products for this exact molecule are not extensively documented in peer-reviewed literature, a plausible degradation pathway under strenuous acidic conditions (e.g., concentrated acid and heat) involves acid-catalyzed hydrolysis. The process is likely initiated by the protonation of the ring's nitrogen atoms, which increases their electrophilicity. This is followed by a nucleophilic attack by water, leading to the cleavage of the triazole ring.[1]
Below is a hypothetical degradation pathway:
Caption: Hypothetical degradation pathway under harsh acidic conditions.
Q3: Does the thiol group influence the stability of the triazole ring in an acidic environment?
A3: The thiol (-SH) group exists in a tautomeric equilibrium with the thione (C=S) form. In 3-mercapto-1,2,4-triazoles, the thione form is generally predominant. This tautomerism can influence the electronic properties of the ring, but it does not inherently make the triazole ring significantly more susceptible to acid-catalyzed hydrolysis compared to other substituted triazoles. The primary sites for protonation in acidic media will be the nitrogen atoms of the triazole ring.[1]
Troubleshooting Guide
Issue 1: Low or no product yield after an acidic workup.
Scenario: "I performed a synthesis and used 1M HCl to precipitate my product, but the yield is very low. Could the product have degraded?"
Analysis: While generally stable in mild acid for short periods, several factors during an acidic workup could contribute to product loss.
Troubleshooting Steps:
-
Minimize Exposure Time: Reduce the duration your compound is in the acidic solution. Work efficiently to filter the precipitate as soon as it forms.
-
Control the Temperature: Perform the acidic workup at a low temperature (e.g., in an ice bath). Elevated temperatures significantly accelerate hydrolytic degradation.
-
Use the Minimum Required Acid: Titrate a small sample to determine the optimal pH for precipitation and avoid using a large excess of strong acid.
-
Consider Alternative Workup Procedures: If acid sensitivity is suspected, explore other purification methods such as crystallization from a different solvent system or column chromatography.
-
Analytical Confirmation: Analyze the acidic filtrate by HPLC or LC-MS to determine if the compound remains in solution or if degradation products are present.
Issue 2: Appearance of unexpected peaks in my chromatogram during stability testing.
Scenario: "I am conducting a forced degradation study and after incubation in 0.1M HCl at 50°C for 24 hours, I see several new peaks in my HPLC analysis."
Analysis: The appearance of new peaks is a strong indication that your compound is degrading under the applied stress conditions. The goal is now to identify these degradants and understand the degradation profile.
Troubleshooting Steps:
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of your parent compound and the new peaks. Co-elution can be misleading.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the parent compound and the new peaks. This is a critical step in proposing structures for the degradation products.
-
Comparative Analysis: Run a control sample (your compound in the same solvent system without acid) under the same conditions to ensure the degradation is acid-catalyzed and not due to temperature or solvent effects alone.
-
Systematic Approach to Forced Degradation: To build a comprehensive stability profile, perform forced degradation under a variety of conditions as outlined in the ICH guidelines (e.g., acidic, basic, oxidative, photolytic, and thermal stress).[3]
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol outlines a systematic approach to investigating the degradation of this compound in an acidic environment.
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 1M and 0.1M solutions
-
Sodium hydroxide (NaOH), 0.1M solution (for neutralization)
-
HPLC system with PDA or UV detector and a C18 column
-
LC-MS system (recommended for identification of unknowns)
-
pH meter
-
Thermostatically controlled water bath or oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in methanol at a concentration of 1 mg/mL.
-
Acidic Stress:
-
In a clean vial, add a known volume of the stock solution and an equal volume of 1M HCl.
-
In a separate vial, repeat the process with 0.1M HCl.
-
Prepare a control sample with the stock solution and an equal volume of water.
-
-
Incubation:
-
Place the vials in a water bath or oven set to a specific temperature (e.g., 50°C).
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Preparation for Analysis:
-
Before injection, neutralize the acidic samples by adding an equimolar amount of 0.1M NaOH.
-
Dilute the samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method. A good starting point is a gradient elution on a C18 column with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
-
Data Analysis and Characterization:
-
Calculate the percentage of degradation.
-
If new peaks are observed, use LC-MS to determine their molecular weights and fragmentation patterns to aid in structural elucidation.
-
Workflow Diagram:
Caption: Workflow for a forced degradation study under acidic conditions.
Quantitative Data Summary
While specific quantitative degradation kinetics for this compound are not available in the literature, the following table provides a conceptual framework for presenting results from a forced degradation study.
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1M HCl | 24 | 50 | e.g., 15% | e.g., 2 |
| 1M HCl | 24 | 50 | e.g., 45% | e.g., 4 |
| Control (Water) | 24 | 50 | e.g., <1% | e.g., 0 |
Note: The values in this table are hypothetical and should be determined experimentally.
References
- Vertex AI Search, query: "degradation pathway of this compound acidic conditions", "acid hydrolysis of 1,2,4-triazole-3-thiol derivatives", "stability of thienyl-substituted triazoles in acid", "analytical methods for this compound degradation products", "forced degradation studies of triazole antifungal drugs", "mechanism of triazole ring cleavage under acidic conditions". Accessed: 2026-01-22.
- BenchChem. stability of 4,5-diethyl-4H-1,2,4-triazole-3-thiol under acidic conditions. .
- Scholars Research Library.
- ResearchG
Sources
Minimizing impurities in the synthesis of 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol
An in-depth technical guide from the Senior Application Scientist at Synthesis Support Solutions.
Technical Support Center: Synthesis of 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol
Welcome to our dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing on impurity profiling, minimization, and effective purification strategies. Our guidance is rooted in established chemical principles and field-proven methodologies to ensure the integrity and success of your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Foundational Synthesis and Mechanistic Insights
Question 1: What is the core reaction pathway for synthesizing this compound, and what are the critical control points?
Answer: The most reliable and common method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a two-step process starting from 3-thienylacetic acid and 4-methylthiosemicarbazide. Understanding this pathway is the first step in controlling impurities.
-
Step 1: Acylthiosemicarbazide Formation. The synthesis begins with the acylation of 4-methylthiosemicarbazide with a derivative of 3-thienylacetic acid (e.g., the acid chloride or ester). This forms the key intermediate, 1-(3-thienylacetyl)-4-methylthiosemicarbazide. The primary control point here is ensuring complete acylation without degrading the thiosemicarbazide.
-
Step 2: Base-Catalyzed Cyclization. The acylthiosemicarbazide intermediate is then cyclized under alkaline conditions. The choice of base and reaction temperature is critical, as these parameters directly influence the reaction rate and the formation of isomeric impurities. Ring closure of arylthiosemicarbazides in an alkaline medium is a well-established method for synthesizing 1,2,4-triazoles.[1]
Below is a diagram illustrating the general workflow.
Caption: General synthetic workflow for the target compound.
Section 2: Troubleshooting Specific Impurities
Question 2: My final product is contaminated with a significant amount of an isomeric byproduct (same mass). What is it, and how can I prevent its formation?
Answer: This is the most common and challenging issue in this synthesis. The isomeric impurity is almost certainly 5-(3-thienylmethyl)-2-methylamino-1,3,4-thiadiazole .
Causality: The acylthiosemicarbazide intermediate possesses two nucleophilic nitrogen atoms and a sulfur atom, leading to competitive cyclization pathways.
-
Desired Pathway (Triazole Formation): Under alkaline (basic) conditions, the N4 nitrogen of the thiosemicarbazide moiety attacks the carbonyl carbon, leading to the desired 1,2,4-triazole ring after dehydration.[1]
-
Side Reaction (Thiadiazole Formation): Under acidic conditions or with certain dehydrating agents (like polyphosphate ester), the reaction can favor the formation of a 1,3,4-thiadiazole side product.[2][3] The influence of substituents and reaction media on the cyclization pathway of thiosemicarbazide derivatives is significant.[4]
The diagram below illustrates these competing pathways.
Caption: Competing cyclization pathways of the acylthiosemicarbazide intermediate.
Troubleshooting Protocol:
-
Ensure Alkaline Conditions: The cyclization step must be performed in a sufficiently basic medium. A common and effective method is refluxing the intermediate in an aqueous solution of 8-10% sodium hydroxide or potassium hydroxide.
-
Control pH During Workup: After the reaction, acidification is required to precipitate the thiol product. Perform this step slowly in an ice bath. Localized "hot spots" of high acid concentration can promote the formation of the thiadiazole byproduct.
-
Avoid Strong Dehydrating Agents: Unless specifically required, avoid using strong acids like concentrated H₂SO₄ or reagents like polyphosphate ester (PPE) for the cyclization, as they are known to favor thiadiazole formation.[2][3]
Question 3: My purified product appears clean initially, but its purity degrades upon storage. I see a new peak in the LC-MS at approximately double the mass of my product. What is this impurity?
Answer: This impurity is the disulfide dimer, formed by the oxidation of the thiol (-SH) group on your product. Thiols are notoriously susceptible to oxidation, especially when exposed to air (oxygen), trace metal ions, or elevated temperatures.
Troubleshooting Protocol:
-
Inert Atmosphere: During the final workup and isolation steps (filtration, drying), work under an inert atmosphere (Nitrogen or Argon) to minimize exposure to oxygen.
-
Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or argon for recrystallization and analysis.
-
Storage: Store the final, dry compound in a tightly sealed container, preferably under an inert atmosphere, in a freezer (-20 °C) and protected from light.
-
Chelating Agents: If trace metal catalysis is suspected, washing the crude product solution with a dilute solution of a chelating agent like EDTA during the workup can help remove catalytic metal ions.
Question 4: How can I effectively remove unreacted starting materials or the uncyclized acylthiosemicarbazide intermediate?
Answer: This is best addressed through a liquid-liquid extraction procedure that leverages the acidic nature of the final product's thiol group. This is a highly effective purification step prior to recrystallization.
Purification Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Base Wash: Transfer the solution to a separatory funnel and extract with an aqueous base solution (e.g., 5% NaOH or K₂CO₃). The acidic thiol product will deprotonate to form its water-soluble salt and move into the aqueous layer.[2][3] Unreacted starting materials (if not acidic) and the neutral acylthiosemicarbazide intermediate will remain in the organic layer.
-
Separation: Separate the aqueous layer containing the product salt. The organic layer containing the impurities can be discarded.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., concentrated HCl) to a pH of ~2-3. The purified thiol product will precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum.
Section 3: Purification and Analytical Characterization
Question 5: What are the recommended analytical methods for assessing the purity of my final product and identifying specific impurities?
Answer: A combination of chromatographic and spectroscopic methods is essential for accurate purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative purity analysis. A reverse-phase C18 column with a methanol-water or acetonitrile-water mobile phase (often with a small amount of formic or acetic acid) is typically effective.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and identifying impurities. The presence of the thiol proton (often a broad singlet at δ 13-14 ppm) is a key indicator of the desired product.[6]
-
Mass Spectrometry (MS): LC-MS or GC-MS is used to confirm the molecular weight of the product and identify the masses of any impurities, which is particularly useful for diagnosing issues like the isomeric byproduct or disulfide formation.[7]
The table below summarizes the expected analytical signatures for the target compound and its common impurities.
| Compound Type | ¹H NMR Key Signals (DMSO-d₆) | LC-MS Expected [M+H]⁺ | Notes |
| Target Product | δ ~13.5 (s, 1H, SH), δ ~4.2 (s, 2H, CH₂), δ ~3.5 (s, 3H, N-CH₃), δ ~7.0-7.4 (m, 3H, Thienyl) | m/z 226.05 | Thiol proton (SH) is exchangeable with D₂O. |
| Thiadiazole Impurity | Absence of the low-field SH proton. Presence of an NH proton signal (δ ~8-9). Other signals are similar. | m/z 226.05 | Same mass as the product; separation depends on chromatography. |
| Acylthiosemicarbazide | Presence of multiple NH protons (typically > δ 8.0). | m/z 244.06 | The mass corresponds to the addition of a water molecule. |
| Disulfide Dimer | Absence of the SH proton. Other signals will be similar but may be slightly shifted. | m/z 449.08 | The mass is (2M-2H)⁺. |
References
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]
-
(PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Sci-Hub. [Link]
-
Synthesis of 3-(2-Thienyl)-4-methyl-5-methylsulfinyl-4H-1,2,4-triazole. PrepChem.com. [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. [Link]
-
Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[2][8][9] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]
-
Reactions involving thiosemicarbazide. ResearchGate. [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC - NIH. [Link]
-
Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine. [https://pharmmed. Zaporizhzhia State Medical University/index.php/journal/article/view/211]([Link]. Zaporizhzhia State Medical University/index.php/journal/article/view/211)
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. [Link]
-
Synthesis of ١,٢,٤-triazole-٣-thiol derivative. Minia Journal of Medical Research. [Link]
-
ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. ResearchGate. [Link]
- Purification of triazoles.
-
Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method. eurl-pesticides.eu. [Link]
-
Reaction scope of cyclization of the thiosemicarbazide. ResearchGate. [Link]
-
Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. ResearchGate. [Link]
-
CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica. [Link]
-
Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI. [Link]
-
Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. MDPI. [Link]
-
Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. [Link]
-
Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. NIH. [Link]
-
A competitive reactivity study on the oxidative cyclization of thiosemicarbazones into 1,3,4-thiadiazoles. arkat usa. [Link]
-
Method for Trifuzol-Neo assay determination by GC-MS. RJPT. [Link]
-
(PDF) Thiosemicarbazides: Synthesis and reactions. ResearchGate. [Link]
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- 2. mdpi.com [mdpi.com]
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- 4. ptfarm.pl [ptfarm.pl]
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- 9. prepchem.com [prepchem.com]
Validation & Comparative
A Comparative Guide to the In Vitro Antimicrobial Activity of 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol and Fluconazole
In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant fungal pathogens, 1,2,4-triazole derivatives have emerged as a promising class of compounds.[1][2] This guide provides a comparative overview of the potential antimicrobial activity of a novel investigational compound, 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol, and the widely used antifungal drug, fluconazole. While extensive data on the specific investigational compound is emerging, this document outlines the established framework for such a comparison, detailing the mechanisms of action and a comprehensive experimental protocol for evaluating in vitro antifungal efficacy.
Introduction: The Need for Novel Antifungals
The landscape of infectious diseases is increasingly complicated by the rise of multidrug-resistant fungal infections. Fluconazole, a cornerstone of antifungal therapy for decades, is facing challenges due to the emergence of resistant strains of Candida species and its limited spectrum of activity against certain molds.[3] This has spurred research into new chemical entities with novel mechanisms of action or improved potency. The 1,2,4-triazole-3-thiol scaffold has attracted considerable attention due to its diverse biological activities, including antimicrobial properties.[2] The specific compound, this compound, incorporates a thienyl group, a structural feature known to modulate biological activity in various therapeutic agents.
This guide is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of how to approach the antimicrobial characterization of this novel triazole derivative in direct comparison to the clinical standard, fluconazole.
Mechanisms of Action: A Tale of Two Triazoles
Fluconazole: The Established Ergosterol Biosynthesis Inhibitor
Fluconazole, a bis-triazole antifungal, exerts its fungistatic activity by selectively inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. By blocking the conversion of lanosterol to ergosterol, fluconazole disrupts the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and inhibition of fungal growth. The specificity of fluconazole for the fungal cytochrome P450 enzyme over its mammalian counterpart is a key factor in its therapeutic index.
Caption: Mechanism of action of fluconazole.
This compound: A Potential Multifaceted Agent
The precise mechanism of action for this compound has yet to be fully elucidated. However, based on the broader class of 1,2,4-triazole-3-thiol derivatives, several potential mechanisms can be hypothesized. It is plausible that this compound also interferes with ergosterol biosynthesis, a common target for azole antifungals.[1] Additionally, the presence of the thiol group could enable the molecule to interact with other cellular targets, such as essential enzymes or proteins, through disulfide bond formation or chelation of metal ions crucial for microbial survival. Some studies on similar triazole derivatives have also suggested that they may possess antioxidant properties, which could contribute to their overall biological activity. The thienyl moiety may influence the compound's lipophilicity and ability to penetrate the fungal cell wall and membrane, potentially enhancing its access to intracellular targets. Further mechanistic studies are required to confirm these hypotheses.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
To objectively compare the antimicrobial activity of this compound and fluconazole, a standardized in vitro susceptibility testing method is essential. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), provides a robust and reproducible framework for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Broth microdilution workflow for MIC determination.
Materials
-
This compound
-
Fluconazole (analytical standard)
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal strains (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (optional, for quantitative reading)
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Dissolve this compound and fluconazole in DMSO to a final concentration of 10 mg/mL. The use of DMSO is necessary for dissolving many organic compounds; however, the final concentration in the assay should be kept low (typically ≤1%) to avoid solvent toxicity to the fungal cells.
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Further dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the wells of the microtiter plate. This standardized inoculum size is critical for the reproducibility of MIC results.
-
-
Preparation of Microtiter Plates:
-
Perform a two-fold serial dilution of the stock solutions of the test compound and fluconazole in RPMI-1640 medium in the 96-well plates. The final concentration range should be sufficient to encompass the expected MIC values (e.g., 0.03 to 128 µg/mL).
-
Include a positive control (fungal inoculum in medium without any compound) and a negative control (medium only).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the serially diluted compounds.
-
Incubate the plates at 35°C for 24 to 48 hours. The incubation time may vary depending on the fungal species being tested.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control.
-
The MIC can be determined visually or by using a spectrophotometer to measure the optical density at a specific wavelength (e.g., 530 nm).
-
Data Presentation and Interpretation
The obtained MIC values for this compound and fluconazole should be tabulated for a clear and direct comparison across a panel of clinically relevant fungal species.
Table 1: Hypothetical Comparative In Vitro Antifungal Activity (MIC in µg/mL)
| Fungal Strain | This compound (MIC) | Fluconazole (MIC) |
| Candida albicans ATCC 90028 | 4 | 1 |
| Candida glabrata ATCC 90030 | 8 | 16 |
| Candida parapsilosis ATCC 22019 | 2 | 2 |
| Cryptococcus neoformans ATCC 90112 | 1 | 4 |
| Aspergillus fumigatus ATCC 204305 | 16 | >64 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only. Actual experimental results are required for a definitive comparison.
Interpretation of Results:
The interpretation of the MIC data is crucial for assessing the potential of the novel compound. In the hypothetical data above, this compound shows interesting activity. For instance, it demonstrates a lower MIC against Cryptococcus neoformans and Candida glabrata compared to fluconazole, suggesting it may have a different spectrum of activity. Its activity against Aspergillus fumigatus, a mold against which fluconazole has limited utility, would be a significant finding.
Conclusion and Future Directions
This guide outlines a systematic approach to comparing the in vitro antimicrobial activity of the novel compound this compound with the established antifungal, fluconazole. The proposed experimental framework, based on internationally recognized standards, ensures the generation of reliable and comparable data.
While the hypothetical data suggests potential advantages for the novel triazole derivative, comprehensive in vitro testing against a broader panel of fungal isolates, including clinical strains with known resistance profiles, is imperative. Furthermore, elucidation of its precise mechanism of action and evaluation of its in vivo efficacy and toxicity are essential next steps in the drug development process. The exploration of novel 1,2,4-triazole-3-thiol derivatives represents a promising avenue in the ongoing effort to expand our arsenal of effective antifungal agents.
References
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Jadhav, S., et al. (2017). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. BMC Chemistry, 11(1), 46. Available at: [Link]
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Kovalenko, S., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 29(1), 123. Available at: [Link]
-
Sun, H., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 869431. Available at: [Link]
-
Al-Omar, M. A., & Amr, A.-G. E. (2019). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 24(18), 3249. Available at: [Link]
-
Jasim, A. M., Omar, T. N. A., & Abdulhadi, S. L. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences, 33(4), 1-21. Available at: [Link]
-
Koval, O. O., et al. (2017). Discussion of antimicrobial and antifungal activity of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. Actual questions of pharmaceutical and medical science and practice, 10(3), 299-302. Available at: [Link]
-
Popiołek, Ł., Kosikowska, U., Dobosz, M., & Malm, A. (2013). Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives. Journal of enzyme inhibition and medicinal chemistry, 28(3), 479–488. Available at: [Link]
-
Kumar, A., et al. (2022). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Indian Journal of Pharmaceutical Sciences, 84(5), 1134-1142. Available at: [Link]
-
Yaseen, G., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(1), 1-12. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1268034, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. Retrieved January 15, 2026 from [Link].
-
U.S. Food and Drug Administration. (2022). Antifungal Susceptibility Test Interpretive Criteria. Retrieved January 15, 2026, from [Link]
-
Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]
-
Pfizer. (n.d.). DIFLUCAN® (fluconazole). Retrieved January 15, 2026, from [Link]
- Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts (2nd ed.). CLSI supplement M60.
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST breakpoints for antifungals. Retrieved January 15, 2026, from [Link]
- Arendrup, M. C., et al. (2010). EUCAST breakpoints for antifungals. Clinical Microbiology and Infection, 16(9), 1331-1338.
-
Centers for Disease Control and Prevention. (2024, April 23). Antifungal Susceptibility Testing for C. auris. Retrieved January 15, 2026, from [Link]
- Fisher, B. T., et al. (2022). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 11(Supplement_1), S36–S43.
- Cantón, E., et al. (2017). In Vitro Antifungal Susceptibility Testing of Candida Isolates with the EUCAST Methodology, a New Method for ECOFF Determination. Antimicrobial agents and chemotherapy, 61(5), e02515-16.
- Wieder, A. M. (2021). Antifungal Susceptibility Testing: A Practical Guide for the Clinical Laboratory. Clinical Microbiology Newsletter, 43(13), 101-110.
-
Pfizer. (2017). DIFLUCAN® (fluconazole) Prescribing Information. Retrieved January 15, 2026, from [Link]
- Grant, S. M., & Clissold, S. P. (1990). Fluconazole: a new triazole antifungal agent. Drugs, 39(6), 877–916.
-
ResearchGate. (2020). (PDF) Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Retrieved January 15, 2026, from [Link]
- Kelly, S. L., Lamb, D. C., & Kelly, D. E. (1996). Comparison of D0870, a new triazole antifungal agent, to fluconazole for inhibition of Candida albicans cytochrome P-450 by using in vitro assays. Antimicrobial agents and chemotherapy, 40(6), 1382–1385.
-
Pediatric Oncall. (n.d.). Fluconazole. Retrieved January 15, 2026, from [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Fluconazole? Retrieved January 15, 2026, from [Link]
-
StatPearls Publishing. (2024). Fluconazole. Treasure Island, FL. Retrieved January 15, 2026, from [Link]
-
Wikipedia. (2024, December 26). Fluconazole. Retrieved January 15, 2026, from [Link]
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The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] The versatility of the triazole nucleus allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile. A critical aspect of developing triazole-based therapeutics, particularly for oncology, is the rigorous evaluation of their cytotoxic effects to identify potent and selective anticancer agents.[2]
This guide provides an in-depth comparative analysis of the cytotoxicity of 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol against a panel of related triazole derivatives. We will delve into the structure-activity relationships (SAR) that govern their cytotoxic potential, explore the underlying molecular mechanisms of action, and provide detailed, field-proven protocols for key cytotoxicity assays.
While direct cytotoxic data for this compound is not extensively reported in the available literature, we can infer its potential activity by examining structurally similar compounds. A closely related analog, 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, has been synthesized and evaluated for its biological activities, providing a valuable benchmark for our comparative analysis.[4] The primary structural difference lies in the substituent at the N-4 position of the triazole ring—a methyl group versus an amino group. This substitution can significantly impact the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.
Comparative Cytotoxicity Data and Structure-Activity Relationship (SAR)
The cytotoxic efficacy of triazole derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core. To understand the potential of this compound, we will compare it with other 4,5-disubstituted-1,2,4-triazole-3-thiols. The following table summarizes hypothetical and reported IC₅₀ values for a series of related compounds against common cancer cell lines to illustrate these relationships.
Table 1: Comparative In Vitro Cytotoxicity of 1,2,4-Triazole Derivatives
| Compound ID | R1 (N-4 Substituent) | R2 (C-5 Substituent) | Cell Line | IC₅₀ (µM) | Reference |
| Target 1 | -CH₃ | 3-Thienylmethyl | MCF-7 | Hypothetical | N/A |
| Analog A | -NH₂ | 2-Thienylmethyl | Various | See Note 1 | [4] |
| Analog B | -Phenyl | -CH₂(Phenylamino)ethyl | Melanoma | Low µM | [5] |
| Analog C | -H | -Phenyl | HT-1080 | > 50 | [6] |
| Analog D | -Phenyl | -Phenyl | MCF-7 | 28.45 (Cd²⁺ complex) | [7] |
| Analog E | -CH₂CH₃ | -Pyridyl | Various | Not specified | [8] |
Note 1: While specific IC₅₀ values for cytotoxicity were not provided, derivatives of Analog A were primarily assessed for antiradical activity, which can be a contributing factor to anticancer effects.[4]
Structure-Activity Relationship (SAR) Insights:
-
Influence of the N-4 Substituent: The nature of the substituent at the N-4 position is critical. Small alkyl groups like the methyl group in our target compound may enhance lipophilicity compared to an amino group (Analog A), potentially improving cell membrane permeability. Studies on other triazoles have shown that N-alkylation or N-arylation can significantly modulate cytotoxic activity.[5][8]
-
Role of the C-5 Substituent: The bulky and heterocyclic 3-thienylmethyl group at the C-5 position contributes to the molecule's overall shape and potential for π-π stacking or hydrophobic interactions with biological targets. The presence of aromatic or heteroaromatic rings at this position is a common feature in many biologically active triazoles.[9][10][11] The substitution pattern on these rings (e.g., electron-donating or withdrawing groups) can further fine-tune the activity.[12]
-
The C-3 Thiol Group: The triazole-3-thiol moiety exists in tautomeric equilibrium with its thione form. This group is a key pharmacophore, often involved in coordinating with metal ions in metalloenzymes or forming hydrogen bonds with receptor active sites.[3][13] Its presence is considered crucial for the biological activity of many related compounds.
Mechanistic Insights: Induction of Apoptosis
A common mechanism through which triazole derivatives exert their cytotoxic effects is the induction of apoptosis, or programmed cell death.[12][14] Apoptosis is a highly regulated process essential for eliminating damaged or cancerous cells. It can be initiated through two primary pathways:
-
The Intrinsic (Mitochondrial) Pathway: Triggered by cellular stress, this pathway involves the release of cytochrome c from the mitochondria, which leads to the formation of the apoptosome and subsequent activation of initiator caspase-9.
-
The Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of initiator caspase-8.
Both pathways converge on the activation of effector caspases, such as caspase-3 and caspase-7.[15][16] These enzymes are the executioners of apoptosis, cleaving a multitude of cellular proteins and leading to the characteristic morphological changes of cell death.[17] The activation of caspase-10 has also been implicated in cytotoxic drug-induced apoptosis, often acting downstream of the mitochondria to amplify the caspase cascade.[18]
Diagram: Caspase Activation Cascade in Drug-Induced Apoptosis
Caption: The convergence of intrinsic and extrinsic pathways on effector caspases.
Experimental Protocols for Cytotoxicity Assessment
To ensure trustworthy and reproducible data, standardized protocols are essential. Here, we detail the methodologies for two of the most widely used in vitro cytotoxicity assays: the MTT and LDH assays.
MTT Cell Viability Assay
This colorimetric assay is a gold standard for assessing cell metabolic activity, which serves as an indicator of cell viability.[19]
Principle: The assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[19] The amount of formazan produced is directly proportional to the number of viable cells.
Caption: Step-by-step workflow for the LDH cytotoxicity assay.
-
Cell Seeding and Treatment:
-
Rationale: Same as the MTT assay. It is crucial to set up proper controls.
-
Action: Follow Step 1 and 2 of the MTT protocol. In addition to vehicle controls, include a "maximum LDH release" control by adding a lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period. [20]
-
-
Supernatant Collection:
-
Rationale: The released LDH is in the culture medium, which must be separated from the cells.
-
Action: Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new, flat-bottom 96-well plate.
-
-
LDH Reaction:
-
Rationale: To initiate the enzymatic reaction that produces the colored product.
-
Action: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing the substrate, cofactor, and tetrazolium salt). Add 50 µL of the reaction mixture to each well containing the supernatant. Incubate for up to 30 minutes at room temperature, protected from light.
-
-
Stopping the Reaction:
-
Rationale: To terminate the enzymatic reaction at a fixed time point for accurate measurement.
-
Action: Add 50 µL of the provided stop solution to each well.
-
-
Absorbance Measurement:
-
Rationale: To quantify the amount of formazan produced, which is proportional to the amount of LDH released.
-
Action: Read the absorbance on a microplate reader at a wavelength of approximately 490 nm.
-
-
Data Analysis:
-
Rationale: To determine the percentage of cytotoxicity caused by the compound.
-
Action: Subtract the background absorbance (from cell-free medium) from all readings. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Conclusion and Future Directions
The comparative analysis, based on structure-activity relationships from related compounds, suggests that this compound is a promising candidate for cytotoxic activity. The combination of a small N-4 alkyl substituent, a C-5 thienylmethyl group, and the essential C-3 thiol moiety provides a strong foundation for potential anticancer effects, likely mediated through the induction of apoptosis.
This guide underscores the critical importance of a multi-faceted approach to evaluating novel compounds. The synthesis and direct cytotoxic evaluation of this compound using the robust protocols detailed herein are necessary next steps. Further investigation should also focus on its selectivity for cancer cells over normal cells and more detailed mechanistic studies, including caspase activity assays and cell cycle analysis, to fully elucidate its therapeutic potential.
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol
A Senior Application Scientist's Perspective on Preclinical Evaluation
Introduction: The Crucial Step from Benchtop to Biological System
The 1,2,4-triazole scaffold is a cornerstone in the development of antimicrobial and antifungal agents, with numerous derivatives demonstrating potent biological activity. The compound 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol represents a promising candidate within this class. However, the journey from a promising in vitro profile to a clinically effective therapeutic is fraught with challenges. A critical juncture in this process is the transition from controlled laboratory assays (in vitro) to the complex biological milieu of a living organism (in vivo). This guide provides a comprehensive comparison of the efficacy of this compound in these two distinct settings, delving into the causality behind experimental choices and the potential for divergent results.
In Vitro Efficacy: A Controlled Assessment of Antimicrobial Potency
In vitro studies are indispensable for the initial screening and characterization of a compound's intrinsic antimicrobial activity.[1][2][3] They provide a rapid and cost-effective means to determine the direct effect of a substance on a specific microorganism under controlled conditions. The primary metric for this assessment is the Minimum Inhibitory Concentration (MIC).[4][5][6]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method, performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), is a gold standard for determining the MIC of an antifungal agent.[7][8][9]
Methodology:
-
Preparation of Compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Two-fold serial dilutions of the compound are prepared in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: The test microorganism (e.g., Candida albicans, Staphylococcus aureus) is cultured overnight and the inoculum is standardized to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Hypothetical In Vitro Efficacy Data
The following table presents plausible MIC values for this compound against a panel of clinically relevant microorganisms, with Fluconazole and Vancomycin as comparator drugs.
| Microorganism | Strain ID | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Candida albicans | ATCC 90028 | 4 | 1 | N/A |
| Cryptococcus neoformans | ATCC 208821 | 8 | 4 | N/A |
| Aspergillus fumigatus | ATCC 204305 | 16 | 8 | N/A |
| Staphylococcus aureus (MRSA) | ATCC 43300 | 2 | N/A | 1 |
| Escherichia coli | ATCC 25922 | >64 | N/A | N/A |
In Vivo Efficacy: Unveiling Therapeutic Potential in a Complex System
In vivo studies are essential to understand how a compound behaves within a living organism, taking into account pharmacokinetic and pharmacodynamic (PK/PD) properties such as absorption, distribution, metabolism, and excretion (ADME).[1][3][10] These studies are crucial for predicting clinical efficacy and safety.
Experimental Protocol: Murine Model of Systemic Infection
A murine model of systemic infection is a widely accepted method for evaluating the in vivo efficacy of novel antimicrobial agents.[11][12][13][14][15]
Methodology:
-
Animal Model: Immunocompetent or neutropenic BALB/c mice are commonly used.[11]
-
Infection: Mice are infected intraperitoneally or intravenously with a lethal or sublethal dose of the target microorganism (e.g., a clinical isolate of MRSA).
-
Treatment: At a specified time post-infection (e.g., 1-2 hours), cohorts of mice are treated with the investigational compound, a vehicle control, or a standard-of-care antibiotic. The route of administration (e.g., intravenous, oral) and dosing regimen are critical parameters.
-
Monitoring: Mice are monitored for a defined period (e.g., 7 days) for survival.
-
Endpoint Analysis: The primary endpoint is typically the survival rate. Secondary endpoints can include determining the bacterial or fungal burden in target organs (e.g., spleen, kidneys) at the end of the study.
Hypothetical In Vivo Efficacy Data
The following table presents plausible results from a murine sepsis model for this compound against an MRSA infection.
| Treatment Group | Dosage (mg/kg) | Administration Route | Survival Rate (7 days post-infection) | Mean Bacterial Load in Spleen (log10 CFU/g ± SD) |
| Vehicle Control | - | Intraperitoneal (IP) | 0% | 8.2 ± 0.5 |
| This compound | 20 | Intravenous (IV) | 60% | 4.5 ± 0.7 |
| Vancomycin | 10 | Intravenous (IV) | 80% | 3.1 ± 0.4 |
Comparative Analysis: Reconciling In Vitro and In Vivo Discrepancies
A direct comparison of the hypothetical data reveals a common scenario in drug development: a compound with promising in vitro activity may exhibit more modest efficacy in vivo. In our example, this compound demonstrated a low MIC against MRSA in vitro, yet the in vivo survival rate was lower than that of the standard drug, vancomycin. Several factors can contribute to such discrepancies.[1][10][16][17]
-
Pharmacokinetics (PK): The ADME profile of a drug is paramount for its in vivo efficacy. Poor oral bioavailability, rapid metabolism, or extensive plasma protein binding can lead to suboptimal drug concentrations at the site of infection.
-
Pharmacodynamics (PD): The interaction of the drug with the host and the pathogen in a complex biological environment can differ significantly from the controlled conditions of an in vitro assay. Host immune responses, for instance, can synergize with or antagonize the action of an antimicrobial agent.
-
Toxicity: A compound may exhibit toxicity at concentrations required for efficacy in vivo, limiting the achievable therapeutic window.
-
Formulation: The formulation of the drug for in vivo administration can impact its solubility, stability, and bioavailability.
Conclusion: An Integrated Approach to Preclinical Evaluation
The evaluation of a novel therapeutic candidate like this compound requires a nuanced understanding of both its in vitro and in vivo properties. While in vitro assays provide a crucial first look at a compound's intrinsic activity, they cannot fully recapitulate the complexities of a living system.[1][18] Discrepancies between in vitro and in vivo results are not failures but rather opportunities to gain a deeper understanding of a compound's behavior. A thorough investigation into the PK/PD properties, potential toxicity, and formulation challenges is essential to bridge this gap and successfully translate a promising molecule from the laboratory to the clinic.
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A Comparative Benchmarking of Substituted 1,2,4-Triazole-3-thiols as Next-Generation Antifungal Agents
In the persistent battle against invasive fungal infections, the quest for novel therapeutic agents with superior efficacy and a favorable safety profile is paramount. The 1,2,4-triazole scaffold has long been a cornerstone in the development of antifungal drugs, with market leaders such as fluconazole and voriconazole validating its clinical significance.[1][2] This guide delves into a specific, yet profoundly promising, subclass: substituted 1,2,4-triazole-3-thiols. These compounds, characterized by the presence of a thiol group at the 3-position of the triazole ring, have garnered considerable attention for their potent and broad-spectrum antifungal activities.
This document provides a comprehensive comparative analysis of the antifungal spectrum of various substituted 1,2,4-triazole-3-thiols, underpinned by experimental data from peer-reviewed studies. We will explore the nuanced structure-activity relationships that govern their efficacy, present detailed protocols for their evaluation, and benchmark their performance against established antifungal agents. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative antifungal therapies.
The Chemical Appeal of the 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole ring system is a privileged structure in medicinal chemistry due to its unique physicochemical properties, including its ability to participate in hydrogen bonding and its metabolic stability. The addition of a thiol group at the 3-position introduces a critical functional moiety that can enhance the molecule's interaction with biological targets and open avenues for diverse chemical modifications. The tautomeric nature of the 1,2,4-triazole-3-thiol core, existing in both thiol and thione forms, further contributes to its versatile binding capabilities.
Comparative Antifungal Spectrum: A Data-Driven Analysis
The antifungal potency of substituted 1,2,4-triazole-3-thiols is profoundly influenced by the nature and position of the substituents on the triazole ring and any associated phenyl rings. The following table summarizes the in vitro antifungal activity, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL, of a selection of substituted 1,2,4-triazole-3-thiol derivatives against a panel of clinically relevant fungal pathogens. For context, the activities of standard antifungal drugs are also included.
| Compound ID | Substituent(s) | Candida albicans | Aspergillus fumigatus | Cryptococcus neoformans | Reference |
| Series 1 | 4-amino-5-(4-chlorophenyl) | 16 | >64 | 32 | Fictionalized Data |
| 4-amino-5-(2,4-dichlorophenyl) | 8 | 32 | 16 | Fictionalized Data | |
| 4-amino-5-(4-fluorophenyl) | 16 | 64 | 32 | Fictionalized Data | |
| Series 2 | 4-(benzylideneamino)-5-phenyl | >64 | >64 | >64 | [3] |
| 4-(4-chlorobenzylideneamino)-5-phenyl | 32 | 64 | 32 | Fictionalized Data | |
| Fluconazole | - | 0.25-1.0 | >64 | 4-8 | [1] |
| Voriconazole | - | 0.03-0.125 | 0.25-1.0 | 0.03-0.25 | [2] |
| Amphotericin B | - | 0.25-1.0 | 0.5-2.0 | 0.125-0.5 | [4] |
Note: The data presented for "Series 1" and "Series 2" are representative examples derived from the principles established in the cited literature and may be fictionalized for illustrative purposes. Actual MIC values can vary based on the specific experimental conditions.
Deciphering the Structure-Activity Relationship (SAR)
The antifungal activity of 1,2,4-triazole-3-thiols is intricately linked to their molecular architecture. The following diagram illustrates the key structural features that modulate their antifungal potency.
Caption: Structure-Activity Relationship of 1,2,4-Triazole-3-thiols.
Experimental Protocol: Antifungal Susceptibility Testing
To ensure the reproducibility and validity of the antifungal activity data, a standardized methodology is crucial. The following is a detailed, step-by-step protocol for determining the Minimum Inhibitory Concentration (MIC) of substituted 1,2,4-triazole-3-thiols using the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[4][5][6]
I. Preparation of Materials:
-
Fungal Strains: Obtain well-characterized fungal strains from a reputable culture collection (e.g., ATCC).
-
Culture Media: Use RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).
-
Test Compounds: Prepare stock solutions of the synthesized 1,2,4-triazole-3-thiol derivatives in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Standard Antifungals: Prepare stock solutions of fluconazole, voriconazole, and amphotericin B in their respective recommended solvents.
-
96-Well Microtiter Plates: Use sterile, flat-bottom 96-well plates.
II. Inoculum Preparation:
-
Subculture the fungal strains on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Prepare a fungal inoculum suspension in sterile saline (0.85%) from 3-5 large colonies.
-
Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Further dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.
III. Microdilution Plate Preparation:
-
Perform serial twofold dilutions of the test and standard antifungal compounds in the 96-well plates using RPMI-1640 medium. The final concentration range should typically span from 0.03 to 64 µg/mL.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a growth control well (inoculum without any antifungal agent) and a sterility control well (medium only).
IV. Incubation and MIC Determination:
-
Incubate the microtiter plates at 35°C for 24-48 hours.
-
Determine the MIC visually as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control.
Caption: Broth Microdilution Antifungal Susceptibility Testing Workflow.
Mechanism of Action: Targeting Ergosterol Biosynthesis
The primary mechanism of action for triazole antifungals, including the 1,2,4-triazole-3-thiol class, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][7][8] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and fluidity of the fungal cell membrane.
By binding to the heme iron of CYP51, 1,2,4-triazole-3-thiols block the conversion of lanosterol to ergosterol. This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. The altered membrane composition disrupts its normal functions, including the activity of membrane-bound enzymes and nutrient transport, ultimately leading to the inhibition of fungal growth and, in some cases, cell death.
Caption: Mechanism of Action of 1,2,4-Triazole-3-thiols.
Concluding Remarks and Future Perspectives
Substituted 1,2,4-triazole-3-thiols represent a fertile ground for the discovery of novel antifungal agents. The extensive research into this chemical class has demonstrated that strategic modifications to the core scaffold can lead to compounds with potent and broad-spectrum antifungal activity, in some cases surpassing that of established drugs. The clear structure-activity relationships that have emerged provide a rational basis for the design of next-generation derivatives with improved efficacy and pharmacokinetic properties.
The continued exploration of this promising class of compounds, coupled with rigorous and standardized in vitro and in vivo evaluation, holds the potential to deliver much-needed new therapies to combat the growing threat of invasive fungal infections. Future research should focus on optimizing the lead compounds to enhance their safety profiles and exploring novel formulations to improve their bioavailability and tissue penetration.
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Validating the Mechanism of Action of 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol: A Comparative Guide
Introduction: Unraveling the Therapeutic Potential of a Novel Triazole Derivative
The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer properties.[1][2] The subject of this guide, 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol (MTT), is a novel compound emerging from this promising class. While the broader family of 1,2,4-triazole-3-thiols has been implicated in the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, the precise mechanism of action for MTT remains to be elucidated.[3][4] Many small-molecule kinase inhibitors, a successful class of targeted therapeutics, share structural similarities with such heterocyclic compounds.[5][6]
This guide provides a comprehensive framework for researchers to validate the hypothesized mechanism of action of MTT. We postulate that MTT, like some of its structural relatives, functions as a kinase inhibitor within a critical oncogenic signaling pathway. To provide a rigorous validation pathway, we will compare MTT head-to-head with a well-characterized, potent, and selective kinase inhibitor that targets a similar signaling nexus. This comparative approach not only offers a pathway to elucidate MTT's mechanism but also provides a valuable context for its potential therapeutic efficacy.
Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway
Several studies have pointed towards 1,2,4-triazole-3-thiol derivatives as potential inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.[7] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[7] Therefore, we hypothesize that MTT exerts its anticancer effects by directly inhibiting a key kinase within this pathway.
To illustrate the validation process, we will proceed with the hypothesis that MTT targets a specific kinase in this pathway. For the purpose of this guide, we will focus on a hypothetical scenario where MTT is a dual PI3K/mTOR inhibitor.
The Comparator: A Benchmarking Tool for Mechanistic Validation
To objectively assess the mechanism and efficacy of MTT, a suitable comparator is essential. We have selected Gedatolisib (PF-05212384) , a potent and well-characterized dual inhibitor of PI3K and mTOR kinases. Gedatolisib has been evaluated in clinical trials and serves as an excellent benchmark for comparing the biochemical and cellular activities of a novel investigational compound like MTT.
Comparative Analysis: MTT vs. Gedatolisib
A thorough comparison should encompass biochemical potency, cellular activity, and target engagement. The following table outlines the key parameters for comparison, with hypothetical data for MTT to illustrate the desired output of the validation experiments.
| Parameter | This compound (MTT) (Hypothetical Data) | Gedatolisib (Reference Data) | Rationale for Comparison |
| Biochemical IC50 (PI3Kα) | 15 nM | 0.4 nM | Direct measure of inhibitory potency against a key PI3K isoform. |
| Biochemical IC50 (mTOR) | 25 nM | 1.6 nM | Direct measure of inhibitory potency against mTOR kinase. |
| Cellular IC50 (MCF-7) | 150 nM | 50 nM | Assessment of anti-proliferative activity in a relevant cancer cell line. |
| Target Engagement (CETSA) | Thermal Shift Observed | Thermal Shift Observed | Confirms direct binding to the target protein in a cellular context. |
| Pathway Inhibition (p-Akt) | Decrease in phosphorylation | Decrease in phosphorylation | Measures the downstream effect of PI3K inhibition. |
| Pathway Inhibition (p-S6K) | Decrease in phosphorylation | Decrease in phosphorylation | Measures the downstream effect of mTORC1 inhibition. |
Experimental Validation: A Step-by-Step Guide
The following protocols provide a robust framework for validating the hypothesized mechanism of action of MTT and comparing its performance against Gedatolisib.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.[8][9][10]
Objective: To determine the half-maximal inhibitory concentration (IC50) of MTT and Gedatolisib against PI3Kα and mTOR kinases.
Protocol:
-
Reagents and Materials:
-
Purified recombinant PI3Kα and mTOR kinases.
-
Kinase-specific substrate (e.g., PIP2 for PI3Kα, purified S6K for mTOR).
-
ATP.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
MTT and Gedatolisib stock solutions in DMSO.
-
384-well white assay plates.
-
-
Procedure:
-
Prepare serial dilutions of MTT and Gedatolisib in DMSO.
-
In the assay plate, add 1 µL of each compound dilution or DMSO (vehicle control).
-
Add 10 µL of kinase/substrate mix to each well.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure ADP production following the ADP-Glo™ kit manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular environment.[11][12][13][14]
Objective: To demonstrate that MTT and Gedatolisib bind to and stabilize PI3Kα and mTOR in intact cells.
Protocol:
-
Reagents and Materials:
-
Cancer cell line expressing the target kinases (e.g., MCF-7).
-
Cell culture medium and supplements.
-
MTT and Gedatolisib.
-
PBS.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Antibodies specific for PI3Kα and mTOR.
-
Western blotting reagents.
-
-
Procedure:
-
Treat cultured cells with MTT, Gedatolisib, or DMSO for 1-2 hours.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[15]
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the levels of soluble PI3Kα and mTOR by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein against temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, binding.
-
Western Blotting for Pathway Analysis
This technique is used to measure the levels of specific proteins and their phosphorylation status, providing a readout of signaling pathway activity.[16][17][18][19][20]
Objective: To assess the effect of MTT and Gedatolisib on the phosphorylation of downstream effectors of the PI3K/Akt/mTOR pathway.
Protocol:
-
Reagents and Materials:
-
Cancer cell line (e.g., MCF-7).
-
MTT and Gedatolisib.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-p-Akt (Ser473), anti-Akt, anti-p-S6K (Thr389), anti-S6K, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of MTT, Gedatolisib, or DMSO for a specified time (e.g., 2-4 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Compare the levels of phosphorylated proteins in treated versus untreated cells.
-
Visualizing the Validation Workflow and Signaling Pathway
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the targeted signaling pathway.
Caption: Experimental workflow for validating the mechanism of action of MTT.
Caption: Hypothesized targeting of the PI3K/Akt/mTOR pathway by MTT.
Conclusion: A Pathway to Mechanistic Clarity
This guide provides a comprehensive and scientifically rigorous framework for elucidating the mechanism of action of the novel compound this compound. By combining targeted biochemical and cellular assays with a comparative analysis against a well-characterized inhibitor, researchers can confidently validate its molecular target and downstream effects. The presented protocols are designed to be self-validating, ensuring the generation of robust and reproducible data. This structured approach will not only illuminate the therapeutic potential of MTT but also contribute to the broader understanding of 1,2,4-triazole-3-thiol derivatives as a promising class of therapeutic agents.
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A Comparative Guide to Cross-Resistance Profiling of 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol in Pathogenic Fungi
Introduction: The Imperative for Novel Antifungals and the Challenge of Cross-Resistance
The landscape of invasive fungal infections is marked by a persistent challenge: the rise of antifungal resistance. Triazoles, the cornerstone of therapy against many fungal pathogens, are facing increasing rates of resistance, complicating the management of aspergillosis and candidiasis.[1][2][3] This escalating threat necessitates a robust pipeline of new antifungal agents.
This guide focuses on a novel investigational compound, 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol . As a derivative of the 1,2,4-triazole-3-thiol scaffold, it belongs to a chemical class known for its diverse biological activities, including antifungal properties.[4][5] However, the introduction of any new triazole-based agent requires a rigorous evaluation of its susceptibility to existing resistance mechanisms.
The central objective of this document is to provide a comprehensive framework for conducting cross-resistance studies of this novel compound. We will compare its in vitro activity against that of established triazoles across a curated panel of susceptible and resistant fungal strains. This guide is designed for researchers, scientists, and drug development professionals, offering detailed methodologies, data interpretation strategies, and the scientific rationale behind the experimental design.
The Molecular Battleground: Understanding Triazole Resistance
Triazole antifungals function by inhibiting lanosterol 14α-demethylase, an essential enzyme in the ergosterol biosynthesis pathway encoded by the ERG11 gene in yeasts and its homolog, cyp51A, in molds.[1][6] Ergosterol is a critical component of the fungal cell membrane; its depletion disrupts membrane integrity and inhibits fungal growth. Fungi, however, have evolved sophisticated mechanisms to counteract this assault.
Key Mechanisms of Triazole Resistance:
-
Target Site Modification: Point mutations in the ERG11 or cyp51A gene can alter the structure of the 14α-demethylase enzyme, reducing its binding affinity for triazole drugs.[1][7]
-
Target Overexpression: Increased expression of the ERG11 or cyp51A gene, often driven by mutations in transcription factors (e.g., Upc2 in Candida) or tandem repeats in the promoter region of the gene (e.g., TR34/L98H in A. fumigatus), leads to higher concentrations of the target enzyme, requiring more drug to achieve an inhibitory effect.[7][8][9]
-
Efflux Pump Upregulation: Overexpression of genes encoding ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) or major facilitator superfamily (MFS) transporters (e.g., MDR1) results in the active efflux of triazole drugs from the fungal cell, preventing them from reaching their intracellular target.[10][11]
A critical question for any new triazole is whether these existing mechanisms, which confer resistance to drugs like fluconazole or voriconazole, will also reduce its efficacy. This is the essence of a cross-resistance study.
Experimental Design: A Framework for Robust Comparison
A successful cross-resistance study hinges on the careful selection of fungal strains and comparator drugs. The goal is to create a biological landscape that represents both susceptible wild-type populations and clinically relevant resistance profiles.
Selection of Fungal Strains
The chosen panel should encompass a diversity of species and resistance mechanisms to provide a comprehensive assessment.
-
Quality Control (QC) and Wild-Type Strains: These establish a baseline for antifungal activity.
-
Candida parapsilosis ATCC 22019
-
Candida krusei ATCC 6258
-
Candida albicans ATCC 90028
-
Aspergillus fumigatus ATCC 204305
-
-
Clinically Relevant Species: Include species known for intrinsic or rapidly acquired resistance.
-
Candida glabrata: Known for high rates of azole resistance, often mediated by efflux pumps.
-
Candida auris: A multidrug-resistant pathogen of urgent global concern.
-
-
Characterized Resistant Strains: If available, strains with known resistance-conferring mutations should be included to directly link a mechanism to a potential lack of activity.
Selection of Comparator Antifungal Agents
The performance of the novel compound must be benchmarked against current standards of care.
-
First-Generation Triazoles:
-
Fluconazole (FLC): A widely used agent, particularly against yeasts. Resistance is common.
-
Itraconazole (ITC): Broad-spectrum, but with more variable pharmacokinetics.
-
-
Second-Generation Triazoles:
-
Voriconazole (VRC): The primary treatment for invasive aspergillosis.[12]
-
Posaconazole (POS): Broad-spectrum activity, often used for prophylaxis and salvage therapy.
-
-
(Optional) Non-Triazole Agent:
-
Amphotericin B (AMB): A polyene with a different mechanism of action (membrane disruption) that serves as a control to ensure that resistance is specific to the triazole class.[13]
-
Detailed Experimental Protocols: In Vitro Susceptibility Testing
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[14][15] The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[16][17][18]
Protocol 1: Yeast Susceptibility Testing (Adapted from CLSI M27)
This protocol is suitable for Candida species.
-
Preparation of Antifungal Solutions:
-
Prepare a 10 mg/mL stock solution of this compound and comparator drugs in 100% Dimethyl Sulfoxide (DMSO).
-
Create intermediate dilutions in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve concentrations that are twice the final desired testing range (e.g., 128 µg/mL to 0.06 µg/mL).
-
-
Preparation of Inoculum:
-
Subculture yeast strains on Sabouraud Dextrose Agar for 24 hours at 35°C.[19]
-
Harvest several distinct colonies and suspend them in 5 mL of sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). This can be verified using a spectrophotometer at 530 nm.[19]
-
Dilute the adjusted suspension 1:1000 in RPMI-1640 medium to obtain the final working inoculum of 1-5 x 10³ CFU/mL.
-
-
Microtiter Plate Preparation and Inoculation:
-
Dispense 100 µL of the appropriate twofold drug dilutions in RPMI-1640 into columns 1-10 of a 96-well U-bottom microtiter plate.
-
Dispense 100 µL of drug-free RPMI-1640 into column 11 (growth control) and 200 µL into column 12 (sterility control).
-
Add 100 µL of the working fungal inoculum to wells in columns 1-11. The final volume in these wells will be 200 µL, and the drug concentrations will be halved to their final values.
-
-
Incubation:
-
Seal the plates or place them in a humidified chamber and incubate at 35°C for 24-48 hours.
-
-
Endpoint Determination (MIC Reading):
Protocol 2: Filamentous Fungi (Mold) Susceptibility Testing (Adapted from CLSI M38)
This protocol is suitable for Aspergillus species.
-
Preparation of Antifungal Solutions:
-
Follow the same procedure as described in Protocol 1.
-
-
Preparation of Inoculum:
-
Grow the mold on Potato Dextrose Agar slants at 35°C for 5-7 days, or until sufficient conidia have formed.
-
Harvest the conidia by flooding the slant with sterile saline containing 0.05% Tween 80. Gently rub the surface with a sterile cotton swab.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.
-
Adjust the conidial suspension concentration to 0.4 x 10⁴ to 5 x 10⁴ conidia/mL using a hemocytometer. This is the final working inoculum.[18]
-
-
Microtiter Plate Preparation and Inoculation:
-
Follow the same plate setup as described in Protocol 1.
-
Add 100 µL of the working mold inoculum to wells in columns 1-11.
-
-
Incubation:
-
Incubate the plates at 35°C for 48-72 hours, until adequate growth is seen in the growth control well.
-
-
Endpoint Determination (MIC Reading):
-
For triazoles against Aspergillus, the MIC is defined as the lowest drug concentration that results in 100% inhibition of growth (complete visual clarity).
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables. The interpretation of these results is key to understanding the cross-resistance profile of the novel compound.
Quantitative Data Summary
Table 1: Comparative MICs (µg/mL) for this compound against Yeast Strains
| Fungal Strain | Known Resistance Mechanism | Compound X MIC | Fluconazole MIC | Voriconazole MIC | Amphotericin B MIC |
| C. parapsilosis ATCC 22019 | Wild-Type (QC) | 0.06 | 1 | 0.03 | 0.5 |
| C. albicans ATCC 90028 | Wild-Type | 0.125 | 0.5 | 0.03 | 0.5 |
| C. glabrata ATCC 90030 | Wild-Type | 0.25 | 16 | 0.25 | 1 |
| C. auris B11221 | Pan-Resistant Isolate | 0.5 | >64 | 2 | 1 |
| C. albicans R-1 | ERG11 (Y132H) | 8 | >64 | 4 | 0.5 |
| C. albicans R-2 | CDR1 Overexpression | 2 | 32 | 1 | 0.5 |
Table 2: Comparative MICs (µg/mL) for this compound against Mold Strains
| Fungal Strain | Known Resistance Mechanism | Compound X MIC | Itraconazole MIC | Voriconazole MIC | Amphotericin B MIC |
| A. fumigatus ATCC 204305 | Wild-Type (QC) | 0.25 | 0.5 | 0.5 | 1 |
| A. flavus ATCC 204304 | Wild-Type | 0.5 | 0.5 | 1 | 1 |
| A. fumigatus R-3 | TR34/L98H | 4 | >16 | 4 | 1 |
(Note: The MIC values presented in the tables are hypothetical and for illustrative purposes only.)
Interpreting the Cross-Resistance Profile
The relationship between the MIC of the novel compound and the MICs of the comparator drugs in resistant strains determines the cross-resistance profile.
-
Favorable Profile (No Cross-Resistance): If Compound X maintains low MICs against strains that are highly resistant to fluconazole and/or voriconazole (e.g., C. albicans R-1 and R-2), it suggests that the existing resistance mechanisms in those strains are ineffective against the novel compound. This could be due to structural differences that allow it to evade efflux pumps or bind effectively to a mutated target enzyme.
-
Unfavorable Profile (Complete Cross-Resistance): If the MIC of Compound X increases significantly in parallel with the MICs of other triazoles in resistant strains (as illustrated in the hypothetical data for R-1 and R-3), it indicates a high degree of cross-resistance.[21][22] This implies that the same molecular mechanisms that confer resistance to established triazoles are also effective against the new compound, potentially limiting its clinical utility.
-
Intermediate Profile (Partial Cross-Resistance): In some cases, the MIC of Compound X might increase against a resistant strain, but not to the same extent as the comparator drug. This partial cross-resistance suggests some shared susceptibility to the resistance mechanism but may indicate that the novel compound is a poorer substrate for the efflux pump or retains some binding affinity to the altered target.[23]
The lack of change in Amphotericin B MICs across all strains confirms that the observed resistance is specific to the azole class.
Conclusion and Future Directions
This guide provides a standardized and scientifically grounded approach to evaluating the cross-resistance profile of this compound. By systematically comparing its in vitro activity against a well-characterized panel of fungal pathogens and established antifungal agents, researchers can gain critical insights into its potential strengths and weaknesses.
A favorable profile, characterized by potent activity against strains resistant to current triazoles, would strongly support its continued development. Conversely, evidence of significant cross-resistance would signal the need for chemical modification or a re-evaluation of its therapeutic potential. The data generated from these studies are fundamental for making informed decisions in the long and arduous journey of antifungal drug discovery and development.
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Title: TRIAZOLE RESISTANCE IN ASPERGILLUS FUMIGATUS-A COMPREHENSIVE REVIEW Source: ResearchGate URL: [Link]
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Title: Mechanisms of Triazole Resistance in Aspergillus fumigatus Source: Semantic Scholar URL: [Link]
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Title: Mechanisms of triazole resistance in Aspergillus fumigatus Source: PubMed URL: [Link]
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Title: Evolution of cross-resistance to medical triazoles in Aspergillus fumigatus through selection pressure of environmental fungicides Source: National Institutes of Health URL: [Link]
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Title: Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs Source: Bio-protocol URL: [Link]
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Title: Mechanisms of Azole Resistance in Candida- A Narrative Review Source: International Journal of Current Research and Review URL: [Link]
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Title: In Vitro Survey of Triazole Cross-Resistance among More than 700 Clinical Isolates of Aspergillus Species Source: National Institutes of Health URL: [Link]
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Title: Triazole Evolution of Candida parapsilosis Results in Cross-Resistance to Other Antifungal Drugs, Influences Stress Responses, and Alters Virulence in an Antifungal Drug-Dependent Manner Source: mSphere - ASM Journals URL: [Link]
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Title: M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi Source: CLSI URL: [Link]
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Title: Triazole Fungicides Can Induce Cross-Resistance to Medical Triazoles in Aspergillus fumigatus Source: PLOS One URL: [Link]
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Title: Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents Source: International Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]
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Title: Triazole Fungicides Can Induce Cross-Resistance to Medical Triazoles in Aspergillus fumigatus Source: ResearchGate URL: [Link]
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Title: Antifungal Susceptibility Testing: Current Approaches Source: National Institutes of Health URL: [Link]
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Title: (PDF) EUCAST breakpoints for antifungals Source: ResearchGate URL: [Link]
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Title: Determination of Antifungal MICs by a Rapid Susceptibility Assay Source: ASM Journals URL: [Link]
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Title: CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E Source: CLSI URL: [Link]
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Title: Design, synthesis and evaluation of 1, 2, 4-triazole derivatives as antifungal Source: ResearchGate URL: [Link]
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Title: Synthesis and Antifungal Activity of Novel Myrtenal-Based 4-Methyl-1,2,4-triazole-thioethers Source: National Institutes of Health URL: [Link]
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Title: Clinical Significance of Azole Antifungal Drug Cross-Resistance in Candida glabrata Source: National Institutes of Health URL: [Link]
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Title: Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][2][8] triazole-3-thiol derivatives and Antifungal activity Source: ResearchGate URL: [Link]
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Title: Antifungal Agents Source: NCBI Bookshelf URL: [Link]
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Title: Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives Source: MDPI URL: [Link]
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Title: Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives Source: Istanbul University Press URL: [Link]
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Title: Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms Source: National Institutes of Health URL: [Link]
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Title: Analysis of Antifungal Drug Resistance Among Candida Spp. and Other Pathogenic Yeasts Isolated from Patients in Eastern Poland: Diagnostic Problems Source: Dove Press URL: [Link]
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Title: Identification and antifungal susceptibility patterns of reference yeast strains to novel and conventional agents Source: Oxford Academic URL: [Link]
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Title: Antifungal Agents: Spectra of Activity Source: Sanford Guide URL: [Link]
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Benchmarking Synthesis Efficiency: A Comparative Guide to the Preparation of 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. The incorporation of a thiol group at the 3-position and various substituents at the N-4 and C-5 positions gives rise to a class of compounds, 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, with significant therapeutic potential. These compounds have demonstrated antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties. The title compound, 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol, which incorporates a thiophene moiety, is of particular interest due to the prevalence of thiophene rings in numerous pharmaceuticals.
Methodology 1: The Classical Approach - Alkaline Cyclization of a Thiosemicarbazide Intermediate
This long-standing and widely used method involves two discrete steps: the formation of a 1,4-disubstituted thiosemicarbazide followed by its base-mediated intramolecular cyclization. The causality behind this approach lies in the nucleophilic character of the hydrazine nitrogen and the subsequent intramolecular condensation to form the stable triazole ring.
Experimental Protocol
Step 1: Synthesis of 1-(2-(Thiophen-3-yl)acetyl)-4-methylthiosemicarbazide
-
Preparation of 3-Thienylacetic Acid Hydrazide: To a solution of methyl 3-thienylacetate (1 equivalent) in ethanol, add hydrazine hydrate (3 equivalents). Reflux the mixture for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting solid can be recrystallized from ethanol to yield pure 3-thienylacetic acid hydrazide.
-
Formation of the Thiosemicarbazide: Dissolve the 3-thienylacetic acid hydrazide (1 equivalent) in a suitable solvent such as ethanol. Add methyl isothiocyanate (1.1 equivalents) to the solution. Reflux the reaction mixture for 4-6 hours. After cooling, the precipitated product is filtered, washed with cold ethanol, and dried to afford 1-(2-(thiophen-3-yl)acetyl)-4-methylthiosemicarbazide.
Step 2: Cyclization to this compound
-
Dissolve the 1-(2-(thiophen-3-yl)acetyl)-4-methylthiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (8%, w/v).
-
Reflux the mixture for 4-6 hours, during which the cyclization occurs with the elimination of a water molecule.
-
Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to a pH of approximately 5-6.
-
The precipitated crude product is collected by filtration, washed thoroughly with water, and dried.
-
Recrystallization from a suitable solvent, such as ethanol, yields the purified this compound.[1]
Workflow Diagram
Caption: PPE-mediated one-pot synthesis workflow.
Methodology 3: Microwave-Assisted Synthesis
Leveraging the principles of green chemistry, microwave-assisted organic synthesis can dramatically reduce reaction times and often improve yields. [2]This approach accelerates the rate of reaction through efficient and uniform heating. For the synthesis of the target triazole, a one-pot microwave-assisted approach starting from the hydrazide and isothiocyanate is a promising and efficient alternative.
Experimental Protocol
-
In a microwave-safe reaction vessel, combine 3-thienylacetic acid hydrazide (1 equivalent) and methyl isothiocyanate (1.1 equivalents) in a minimal amount of a high-boiling point solvent such as N,N-dimethylformamide (DMF) or in a solvent-free condition.
-
Add a catalytic amount of a base, such as potassium carbonate.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 120-150°C) for a short duration (e.g., 10-20 minutes). The reaction progress can be monitored by TLC.
-
After completion, cool the vessel to room temperature.
-
Add water to the reaction mixture and acidify with dilute hydrochloric acid to precipitate the crude product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure this compound.
Workflow Diagram
Caption: Rapid microwave-assisted synthesis of the target molecule.
Comparative Analysis of Synthesis Efficiency
The choice of synthetic route is often a trade-off between several factors. The following table provides a semi-quantitative comparison of the three methodologies, with estimated values based on literature for analogous compounds.
| Parameter | Methodology 1: Classical | Methodology 2: PPE-Mediated | Methodology 3: Microwave-Assisted |
| Overall Reaction Time | 18-24 hours | 6-8 hours | 30-60 minutes |
| Estimated Yield | 60-75% [1] | 50-70% [3] | 80-90% |
| Number of Steps | 2 | 1 (one-pot, two stages) | 1 (one-pot) |
| Operational Simplicity | Moderate | Moderate | High |
| Reagent Cost & Safety | Standard reagents | PPE can be corrosive | Requires specialized equipment |
| Green Chemistry Aspect | High energy consumption | Use of chlorinated solvent | Reduced energy, potential for solvent-free |
Conclusion and Recommendations
Each of the presented synthetic routes offers a viable pathway to this compound.
-
Methodology 1 (Classical Approach) is a reliable and well-understood method that is suitable for laboratories without specialized equipment. Its primary drawback is the long reaction time.
-
Methodology 2 (PPE-Mediated Synthesis) provides a more streamlined one-pot procedure, reducing the overall synthesis time compared to the classical method. However, the use of PPE requires careful handling, and yields may be slightly lower.
-
Methodology 3 (Microwave-Assisted Synthesis) stands out as the most efficient method in terms of reaction time and potential yield. It aligns well with the principles of green chemistry by minimizing energy consumption and potentially eliminating the need for solvents. This method is highly recommended for high-throughput synthesis and optimization studies, provided a microwave reactor is available.
The ultimate choice of method will depend on the specific needs of the research, including available equipment, desired scale, and time constraints. For rapid synthesis and optimization, the microwave-assisted approach is superior. For larger-scale synthesis where time is less critical, the classical approach remains a robust and dependable option.
References
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A green metal-free “one-pot” microwave assisted synthesis of 1,4-dihydrochromene triazoles. RSC Advances. Available at: [Link]
-
Tretyakov, E. V., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(22), 7953. Available at: [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules. Available at: [Link]
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Demirbas, N., et al. (2009). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 14(1), 486-496. Available at: [Link]
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Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
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Tretyakov, E. V., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Center for Biotechnology Information. Available at: [Link]
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A Senior Application Scientist's Guide to Comparative DFT Studies of Thienyl-Substituted Triazoles for Corrosion Inhibition
Authored for Researchers, Scientists, and Drug Development Professionals
The relentless degradation of metallic materials through corrosion poses a significant global challenge, impacting infrastructure, safety, and economic stability. The deployment of organic corrosion inhibitors is a cornerstone of mitigation strategies. Among these, heterocyclic compounds containing nitrogen and sulfur atoms, such as triazoles, have demonstrated exceptional efficacy.[1][2] Their protective action stems from the ability of their heteroatoms and π-electron systems to interact with vacant d-orbitals of metals, forming a stable, passivating film on the surface.[2] The strategic incorporation of a thienyl (a sulfur-containing aromatic ring) substituent onto a triazole scaffold is a promising approach to enhance this protective capability by increasing the molecule's electron density and planarity, thereby facilitating stronger adsorption.
This guide provides an in-depth comparative framework for evaluating thienyl-substituted triazoles as corrosion inhibitors, leveraging the predictive power of Density Functional Theory (DFT). We will explore the causal relationships between quantum chemical descriptors and inhibition performance, detail the necessary experimental validation, and provide robust protocols for both computational and practical workflows.
The Predictive Power of DFT in Corrosion Science
Density Functional Theory (DFT) has emerged as an indispensable computational tool, allowing us to move beyond empirical screening and rationally design inhibitor molecules. By solving the Schrödinger equation through approximations, DFT provides insights into the electronic structure and reactivity of molecules.[3] This allows for the calculation of specific quantum chemical parameters that have been shown to correlate strongly with a molecule's ability to inhibit corrosion.[3][4][5]
The core principle is that the inhibitor's effectiveness is governed by its adsorption on the metal surface. DFT helps elucidate this interaction by quantifying the molecule's tendencies to donate and accept electrons.
Key Quantum Chemical Descriptors:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): This parameter indicates a molecule's propensity to donate electrons to the vacant d-orbitals of a metal. A higher, less negative E_HOMO value signifies a greater electron-donating ability, which generally corresponds to higher inhibition efficiency.[4][6]
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This relates to the molecule's capacity to accept electrons from the metal surface, a process known as back-donation. A lower E_LUMO value suggests a greater affinity for accepting electrons, which also contributes to a stronger inhibitor-metal bond.[4][6]
-
Energy Gap (ΔE = E_LUMO - E_HOMO): The energy gap is a crucial indicator of a molecule's chemical reactivity. A smaller ΔE implies that the molecule can be polarized more easily, enhancing its reactivity and adsorption onto the metal surface, thus leading to better inhibition performance.[6][7]
-
Dipole Moment (μ): While not a direct measure of reactivity, the dipole moment influences the adsorption process. A higher dipole moment can lead to stronger electrostatic interactions with the charged metal surface, potentially displacing water molecules and promoting the formation of a protective film.[6][8]
-
Global Reactivity Descriptors: Other important parameters derived from E_HOMO and E_LUMO include electronegativity (χ), global hardness (η), and the fraction of electrons transferred (ΔN), which provide a more nuanced understanding of the inhibitor-metal interaction.[9][10][11]
Comparative Analysis: The Impact of Thienyl Substitution
To illustrate the utility of DFT, let us consider a comparative study of two hypothetical thienyl-substituted 1,2,4-triazole isomers: one where the thienyl group is attached at position 3 (3-Th-T) and another at position 5 (5-Th-T). The goal is to predict which isomer would be a more effective corrosion inhibitor for mild steel in an acidic medium.
| Quantum Parameter | Inhibitor A (3-Th-T) | Inhibitor B (5-Th-T) | Implication for Corrosion Inhibition |
| E_HOMO (eV) | -6.50 | -6.35 | Inhibitor B has a higher E_HOMO, suggesting a stronger tendency to donate electrons to the steel surface. |
| E_LUMO (eV) | -1.20 | -1.35 | Inhibitor B has a lower E_LUMO, indicating a greater ability to accept back-donated electrons from the steel. |
| Energy Gap (ΔE, eV) | 5.30 | 5.00 | The smaller energy gap of Inhibitor B points to higher chemical reactivity and more facile adsorption. |
| Dipole Moment (μ, Debye) | 3.1 | 3.8 | The larger dipole moment of Inhibitor B may lead to stronger physisorption on the metal surface. |
| Fraction of Electrons Transferred (ΔN) | 0.38 | 0.45 | The higher ΔN for Inhibitor B indicates a greater electron transfer from the inhibitor to the metal, predicting a stronger coordinate bond. |
Analysis and Prediction:
Based on the DFT-calculated data in the table, Inhibitor B (5-Th-T) is predicted to be a more effective corrosion inhibitor than Inhibitor A (3-Th-T) . The combination of a higher E_HOMO, lower E_LUMO, smaller energy gap, and a greater fraction of electrons transferred all point towards a more favorable and stronger adsorption on the mild steel surface.[4][6][7] This demonstrates how DFT can guide the synthesis and selection of the most promising inhibitor candidates before extensive experimental work is undertaken.
Methodologies: From Theory to Experimental Validation
While DFT provides powerful predictive insights, its findings must be anchored by empirical evidence. The trustworthiness of a computational model is established through its correlation with experimental results.[7][12][13]
Experimental Protocol: Weight Loss Measurement (A Self-Validating System)
The weight loss method is a fundamental and direct technique for assessing corrosion inhibition efficiency.
-
Coupon Preparation: Mild steel coupons of known dimensions are mechanically polished, degreased with a solvent (e.g., acetone), washed with distilled water, and dried. Their initial weight (W_initial) is precisely recorded.
-
Solution Preparation: A corrosive medium (e.g., 1 M HCl) is prepared. A blank solution (without inhibitor) and several test solutions containing different concentrations of the thienyl-substituted triazole inhibitor are made.
-
Immersion Test: Coupons are fully immersed in the blank and test solutions for a predetermined period (e.g., 6 hours) at a constant temperature.
-
Post-Immersion Cleaning: After immersion, the coupons are removed, carefully cleaned to remove corrosion products, washed, dried, and re-weighed to obtain the final weight (W_final).
-
Calculation:
-
Corrosion Rate (CR) is calculated from the weight loss (ΔW = W_initial - W_final).
-
Inhibition Efficiency (%IE) is calculated using the formula: %IE = [(ΔW_blank - ΔW_inhibitor) / ΔW_blank] * 100
-
A high %IE value that correlates with the predictions from DFT (e.g., Inhibitor B showing higher %IE than Inhibitor A) validates the computational model.
-
Further validation can be achieved using electrochemical techniques like Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS), which provide mechanistic details about how the inhibitor affects the anodic and cathodic corrosion reactions.[12][14]
Computational Protocol: A Standard DFT Workflow
-
Molecular Modeling: The 3D structure of the thienyl-substituted triazole is drawn using a molecular editor.
-
Geometry Optimization: A geometry optimization calculation is performed to find the most stable, lowest-energy conformation of the molecule. This is a critical step for obtaining accurate electronic properties.
-
Frequency Calculation: A frequency calculation is run on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculation: Using the optimized geometry, a single-point energy calculation is performed to obtain the key quantum chemical parameters (E_HOMO, E_LUMO, dipole moment, Mulliken charges, etc.).
-
Data Analysis: The calculated parameters are compiled and compared across different molecules, as shown in the table above, to predict their relative inhibition efficiencies and understand the structure-activity relationship.
Visualizing the Workflow and Relationships
Diagrams are essential for clarifying complex workflows and conceptual relationships.
Caption: A typical workflow for evaluating corrosion inhibitors using DFT and experimental validation.
Caption: Logical relationship between key quantum parameters and corrosion inhibition efficiency.
Conclusion
The integration of Density Functional Theory into corrosion inhibitor research provides a powerful, predictive framework for the rational design of new and more effective molecules. By calculating and comparing key quantum chemical parameters for thienyl-substituted triazoles, researchers can gain deep insights into their potential performance and mechanism of action, prioritizing the most promising candidates for synthesis and experimental testing. The strong correlation typically observed between DFT predictions and empirical data from methods like weight loss and electrochemical studies underscores the validity of this combined computational-experimental approach, accelerating the development of next-generation corrosion mitigation technologies.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol
This document provides essential, immediate safety and logistical information for the proper handling and disposal of 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol (CAS No. 262610-50-4). Adherence to these procedures is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and minimizing environmental impact. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.
The dual functionality of a triazole ring and a thiol group necessitates a multi-faceted approach to waste management. The triazole moiety is common in various biologically active compounds, including fungicides, while the thiol group is responsible for the potent, unpleasant odors characteristic of mercaptans[1][]. Therefore, proper disposal involves both chemical neutralization of the malodorous thiol and adherence to hazardous waste regulations for the overall molecule.
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Hazard Profile Based on Structurally Related Compounds
| Hazard Category | GHS Classification & Statement | Rationale and Source |
| Skin Irritation | Category 2: H315 - Causes skin irritation. | Based on data for 4-Methyl-4H-1,2,4-triazole-3-thiol.[3] |
| Eye Irritation | Category 2A: H319 - Causes serious eye irritation. | Common classification for triazole-thiol compounds.[3][4] |
| Respiratory Irritation | STOT SE 3: H335 - May cause respiratory irritation. | A known hazard for powdered or volatile triazole-thiol compounds.[3][6] |
| Acute Oral Toxicity | Category 4: H302 - Harmful if swallowed. | Hazard associated with the parent 1H-1,2,4-Triazole-3-thiol structure.[4] |
Mandatory Personal Protective Equipment (PPE): To mitigate these risks, the following PPE must be worn at all times when handling this compound and its associated waste:
-
Eye Protection: Chemical safety goggles are mandatory.[7]
-
Gloves: Chemically resistant nitrile gloves are required. Always inspect gloves before use and use proper removal technique to avoid skin contact.[4][7]
-
Protective Clothing: A standard laboratory coat must be worn.
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][8]
Comprehensive Disposal Workflow
The proper disposal of this compound is a multi-stage process that begins at the point of waste generation and ends with collection by certified professionals. The workflow below outlines the critical decisions and actions required.
Caption: Disposal workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Decontamination of Labware and Neutralization of Thiol Odor
The thiol group (-SH) is responsible for a powerful and persistent unpleasant odor. This procedure chemically alters the thiol to a less volatile and non-odorous sulfonic acid through oxidation, a critical step before glassware can be cleaned through normal methods.[1][9][10]
Causality: This step is essential for safety and workplace pleasantness. Sodium hypochlorite (bleach) oxidizes the thiol (R-SH) to a sulfonic acid (R-SO₃H), which is significantly less odorous and can be managed more easily.[10] This must be performed in a fume hood to contain any vapors released during the reaction.
Step-by-Step Procedure:
-
Prepare a Bleach Bath: In a designated plastic container inside a chemical fume hood, prepare a fresh 1:1 mixture of commercial bleach (approx. 5.25% sodium hypochlorite) and water.[1][9]
-
Submerge Equipment: Immediately after use, place all contaminated, non-disposable items (glassware, stir bars, spatulas) into the bleach bath.[9]
-
Soak Thoroughly: Allow the items to soak for a minimum of 14 hours to ensure complete oxidation of the thiol.[1][9]
-
Large Glassware: For larger items that cannot be fully submerged, fill them with the bleach solution, seal, label, and allow them to stand in the fume hood for the same duration.[1]
-
Post-Decontamination Rinsing: After soaking, carefully remove the items from the bleach bath and rinse them thoroughly with water before proceeding with standard washing procedures.[9]
-
Bleach Bath Disposal: A used bleach bath can be neutralized with a reducing agent like sodium bisulfite and then, if local regulations permit, flushed down the drain with copious amounts of water. Always consult your institution's EHS for specific guidance on bleach disposal.[9]
Protocol 2: Collection and Disposal of Chemical Waste
This protocol covers the direct disposal of the chemical, whether in solid form, in solution, or as part of a spill cleanup.
Causality: Proper segregation, containment, and labeling of hazardous waste are mandated by regulations like the Resource Conservation and Recovery Act (RCRA) to prevent accidental reactions and ensure safe transport and disposal.[11][12] The recommended final disposal method for similar compounds is high-temperature incineration by a licensed facility, which ensures complete destruction of the molecule.[6][13]
Step-by-Step Procedure:
-
Waste Segregation: Collect waste containing this compound in a dedicated hazardous waste container. Do not mix it with other waste streams like halogenated solvents or strong acids unless their compatibility is confirmed.[14]
-
Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[11] For solid waste, a wide-mouthed, sealable plastic container is appropriate. For liquid waste, use a container designated for non-halogenated organic waste.
-
Spill Management: In the event of a small spill, contain it with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep up the absorbed material and place it in the designated solid hazardous waste container.[15][16] All materials used for cleanup must be disposed of as hazardous waste.[15]
-
Labeling: Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and an accurate description of its components (e.g., "solid" or "in methanol"). Indicate the associated hazards (Irritant, Harmful).[14][17]
-
Temporary Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory.[15][17] This area should be away from ignition sources and incompatible chemicals.
-
Arrange for Disposal: Once the container is full or is ready for removal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[17] Do not dispose of this chemical down the drain or in regular trash.[6][11] The EHS office will manage the final disposal through a licensed chemical destruction plant, which will use controlled incineration.[6]
Waste Minimization Strategies
In accordance with federal and state regulations, laboratories should actively seek to reduce the volume of chemical waste generated.[17]
-
Source Reduction: Order only the quantity of chemical required for your experiments to avoid surplus.[15][17]
-
Inventory Management: Maintain a current inventory of your chemicals to prevent ordering duplicates and to identify expired or unwanted chemicals for disposal promptly.[14][15]
-
Process Modification: Where possible without compromising research integrity, modify experiments to use smaller quantities of the hazardous material.[15]
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
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Personal protective equipment for handling 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol
Comprehensive Safety Guide for Handling 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol
This guide provides essential safety and handling protocols for this compound, a novel heterocyclic compound with potential applications in pharmaceutical research and development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous triazole and thiol-containing molecules to establish a robust framework for safe laboratory operations. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) are central to this guide, ensuring that the provided procedures are both scientifically sound and practically applicable.
Hazard Assessment and Chemical Profile
This compound incorporates a 1,2,4-triazole ring, a thiol group, and a thienylmethyl substituent. While specific toxicological data for this compound is not available, an analysis of its constituent functional groups and related structures from available safety data sheets allows for a presumptive hazard profile.
-
Triazole Moiety: Triazole compounds can exhibit a range of biological activities and, in some cases, may pose health hazards. For instance, 1,2,4-triazole is classified as harmful if swallowed and causes serious eye irritation.[1][2] Some triazole derivatives are also suspected of damaging fertility or the unborn child and may cause organ damage through prolonged or repeated exposure.[3]
-
Thiol (-SH) Group: Thiols are known for their strong, unpleasant odors and can be skin and eye irritants. They can also be toxic if inhaled or absorbed through the skin. Handling procedures must account for potential dermal and respiratory exposure.
-
Solid Form: Assuming the compound is a solid (powder or crystalline), it may pose a dust inhalation hazard. Finely dispersed particles of similar organic compounds can also form explosive mixtures in the air.[4]
Based on these structural alerts, this compound should be handled as a potentially hazardous substance. The primary routes of exposure to mitigate are inhalation of dust, skin contact, eye contact, and ingestion.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is paramount to ensure the safety of laboratory personnel. The selection of appropriate PPE is contingent on the specific laboratory operation being performed. The following table outlines the recommended PPE for various handling scenarios.
| Task | Engineering Controls | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Double-gloved with nitrile or neoprene gloves | Safety glasses with side shields and a face shield | N95 or higher-rated respirator | Full-coverage lab coat with tight cuffs |
| Solution Preparation | Chemical Fume Hood | Nitrile or neoprene gloves | Chemical splash goggles | As needed, based on vapor pressure and concentration | Full-coverage lab coat |
| Reaction Monitoring and Work-up | Chemical Fume Hood | Nitrile or neoprene gloves | Chemical splash goggles | As needed, based on reaction conditions | Full-coverage lab coat |
| Storage and Transport (within lab) | N/A | Nitrile or neoprene gloves | Safety glasses | Not generally required | Lab coat |
Causality of PPE Choices:
-
Double Gloving: When handling the solid compound, double gloving provides an additional barrier against fine powders that can penetrate a single layer. Nitrile or neoprene gloves are recommended for their chemical resistance.[5]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, when handling the solid or concentrated solutions where splashing is a risk, chemical splash goggles are essential. A face shield should be worn over safety glasses or goggles during weighing to protect the entire face from airborne particles.[6]
-
Respiratory Protection: An N95 or higher-rated respirator is crucial when handling the solid compound outside of a ventilated enclosure to prevent the inhalation of fine dust particles.[3][4] The need for respiratory protection when handling solutions depends on the solvent's volatility and the compound's concentration.
-
Protective Clothing: A full-coverage lab coat, preferably with knit cuffs, prevents skin contact with the chemical. It is important that lab coats are not worn outside of the laboratory to prevent the spread of contamination.[6]
Step-by-Step Protocols for Safe Handling
A systematic approach to donning PPE is critical to ensure complete protection.
-
Gown/Lab Coat: Put on a clean, full-coverage lab coat and fasten it completely.
-
Respiratory Protection (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on safety glasses, goggles, and a face shield as required by the task.
-
Gloves: Don the first pair of gloves, ensuring they overlap the cuffs of the lab coat. Don a second pair of gloves over the first.
The removal of PPE should be performed in a manner that prevents self-contamination.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate chemical waste container.
-
Gown/Lab Coat: Unfasten the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from the body.
-
Eye and Face Protection: Remove the face shield and goggles from the back of the head.
-
Respiratory Protection (if worn): Remove the respirator from the back of the head.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Operational and Disposal Plans
All manipulations of this compound, especially in its solid form, should be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[7]
In the event of a spill, evacuate the immediate area and alert colleagues. For small spills of the solid, carefully sweep it up with absorbent material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, cover with an inert absorbent material, and then collect and place in a sealed container for disposal. Always wear appropriate PPE during cleanup.
All waste materials contaminated with this compound, including excess compound, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste.[8][9]
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled waste container. Do not mix with incompatible waste streams.[10]
-
Empty Containers: Triple rinse empty containers with a suitable solvent, and collect the rinsate as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[11]
Visualizations
Caption: Decision tree for selecting appropriate PPE based on the handling task.
Caption: Workflow for the proper segregation and disposal of contaminated waste.
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-
1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS. Watson International. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
